6-Amino-1-methyl-5-nitrosouracil
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
6-amino-1-methyl-5-nitrosopyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c1-9-3(6)2(8-12)4(10)7-5(9)11/h6H2,1H3,(H,7,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOWVSJPUQTRNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)NC1=O)N=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220014 | |
| Record name | 6-Amino-1-methyl-5-nitrosouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6972-78-7 | |
| Record name | 6-Amino-1-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6972-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-1-methyl-5-nitrosouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6972-78-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62582 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-1-methyl-5-nitrosouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-1-methyl-5-nitrosouracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.467 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 6-Amino-1-methyl-5-nitrosouracil
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-Amino-1-methyl-5-nitrosouracil. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical and Physical Properties
This compound, also known by its CAS number 6972-78-7, is a heterocyclic compound belonging to the pyrimidine family. Its core structure is a uracil ring, substituted with an amino group at the 6-position, a methyl group at the 1-position, and a nitroso group at the 5-position. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules and as a ligand in coordination chemistry.
General Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₆N₄O₃ | [1][2] |
| Molecular Weight | 170.13 g/mol | [1][2] |
| CAS Number | 6972-78-7 | [1][2] |
| Appearance | Solid | - |
| Melting Point | >300 °C | [3] |
| Solubility | Data not available; likely soluble in DMSO | - |
| SMILES | CN1C(=C(C(=O)NC1=O)N=O)N | |
| InChI | InChI=1S/C5H6N4O3/c1-9-3(6)2(8-12)4(10)7-5(9)11/h6H2,1H3,(H,7,10,11) |
Spectroscopic Data
Synthesis and Reactivity
The primary route for the synthesis of this compound involves the nitrosation of its precursor, 6-amino-1-methyluracil.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
The following is a general procedure for the nitrosation of a 6-aminouracil derivative, which can be adapted for the synthesis of this compound. This protocol is based on a well-established method for the synthesis of related compounds[5].
Materials:
-
6-amino-1-methyluracil
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂)
-
Distilled water
-
Ice
Procedure:
-
Suspend 6-amino-1-methyluracil in a suitable volume of water.
-
Add glacial acetic acid to the suspension with stirring.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of sodium nitrite in water to the cooled suspension. The addition should be done portion-wise to control the reaction temperature.
-
Stir the reaction mixture in the ice bath for a specified period. The product, this compound, will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the product with cold water to remove any unreacted starting materials and by-products.
-
Dry the product under vacuum.
Note: The specific quantities of reagents, reaction time, and temperature should be optimized for the synthesis of this compound. The original literature by Gaballa (2010) should be consulted for the precise experimental conditions[4].
Applications in Research and Development
This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activity and its ability to act as a ligand for metal ions.
Antimicrobial Activity
The compound has been screened for its antimicrobial properties. A detailed experimental protocol for determining the Minimum Inhibitory Concentration (MIC) is provided below, based on standard methodologies.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
This protocol outlines the broth microdilution method for determining the MIC of this compound against a panel of bacteria[6][7].
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of the Compound: Prepare a stock solution of this compound in DMSO.
-
Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB at 37°C. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with MHB to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Ligand for Platinum(II) Complexes
This compound can act as a ligand, forming complexes with metal ions such as platinum(II). These complexes are of interest for their potential anticancer properties[4].
Caption: Synthesis of a platinum(II) complex with this compound.
The following protocol for the synthesis of a cis-platinum(II) complex with this compound (AMNU) is based on the work of Gaballa (2010)[4].
Materials:
-
This compound (AMNU)
-
cis-diaquadiamineplatinum(II) nitrate (cis---INVALID-LINK--₂)
-
Distilled water
Procedure:
-
Prepare an aqueous solution of cis---INVALID-LINK--₂.
-
Add a solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture) to the platinum complex solution.
-
Stir the reaction mixture at room temperature for a specified period.
-
The platinum(II) complex will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the product with water and a suitable organic solvent (e.g., ethanol or ether).
-
Dry the complex under vacuum.
-
Characterize the resulting complex using techniques such as elemental analysis, IR, UV-vis, and ¹H NMR spectroscopy.
Safety Information
This compound should be handled with care in a laboratory setting. The following table summarizes the known hazard information.
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Statements: P261, P280, P302+P352, P304+P340, P305+P351+P338[8][9].
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable chemical entity with established synthetic routes and emerging applications in medicinal chemistry. Its ability to act as a ligand for platinum(II) and its potential antimicrobial properties make it a compound of interest for further research and development. This guide provides a foundational understanding of its chemical properties and outlines key experimental protocols for its synthesis and evaluation. For more detailed information, researchers are encouraged to consult the cited literature.
References
- 1. This compound | 6972-78-7 | FA03111 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 6972-78-7 [chemicalbook.com]
- 4. Synthesis, characterization and antimicrobial studies on cis-platinum(II) complexes of 5-nitrosouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound - High purity | EN [georganics.sk]
- 9. georganics.sk [georganics.sk]
6-Amino-1-methyl-5-nitrosouracil CAS number 6972-78-7
An In-depth Technical Guide to 6-Amino-1-methyl-5-nitrosouracil
COMPOUND AT A GLANCE
CAS Number: 6972-78-7 Chemical Name: this compound Synonyms: 6-Amino-1-methyl-5-nitroso-1H-pyrimidine-2,4-dione, 6-Amino-1-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione, NSC 62582.[1][2]
Introduction
This compound is a heterocyclic compound derived from uracil, a key nucleobase. Its distinct chemical structure, featuring an amino group at the 6-position and a nitroso group at the 5-position, imparts unique reactivity and biological activity. This makes it a valuable intermediate in organic synthesis and a compound of interest for pharmacological research. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and relevant experimental protocols for researchers in chemistry and drug development. The primary known applications include its use as a precursor in the synthesis of more complex molecules, its potential as an antimicrobial agent, and its function as a bidentate ligand in coordination chemistry, notably in forming complexes with platinum(II).[1][3][4][5]
Physicochemical and Structural Data
The structural and physical properties of this compound are summarized below. These characteristics are fundamental for its application in experimental settings, influencing its solubility, stability, and reactivity.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₆N₄O₃ | [1][6][7] |
| Molecular Weight | 170.13 g/mol | [6][7][8] |
| Appearance | Violet / Purple crystalline powder or solid | [4][9] |
| Melting Point | >300 °C (lit.) | [1][8] |
| Solubility | Soluble in DMSO | [1] |
| pKa | 7.08 ± 0.40 (Predicted) | [1] |
| LogP | -0.36510 (Predicted) | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Density | 1.83 g/cm³ (Predicted) | [1] |
Table 2: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 6972-78-7 | [6][7] |
| EC Number | 230-213-6 | [1][6][8] |
| PubChem CID | 81448 | [2] |
| ChEMBL ID | CHEMBL529879 | [1] |
| SMILES | CN1C(=C(C(=O)NC1=O)N=O)N | [7][8] |
| InChI Key | AHOWVSJPUQTRNN-UHFFFAOYSA-N | [8] |
Synthesis and Logic
The synthesis of this compound is typically achieved via a two-step process. First, the precursor 6-amino-1-methyluracil is synthesized, followed by nitrosation at the C5 position.
Logical Workflow for Synthesis
Caption: General workflow for the two-step synthesis of the target compound.
Experimental Protocol: Synthesis
This protocol is based on established methods for the synthesis of related aminouracils and their subsequent nitrosation.[2][10][11]
Step 1: Synthesis of 6-Amino-1-methyluracil (Precursor)
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq.) in absolute ethanol under an inert atmosphere.
-
Reaction Initiation: To the sodium ethoxide solution, add methylurea (1.0 eq.) and ethyl cyanoacetate (1.0 eq.).
-
Cyclocondensation: Heat the mixture to reflux with vigorous stirring for 4-6 hours. The reaction mixture may become a thick solid.
-
Work-up: After cooling to room temperature, add hot water to dissolve the solid. Neutralize the solution to approximately pH 6 using glacial acetic acid.
-
Isolation: Cool the solution in an ice bath to precipitate the product. Collect the solid by filtration, wash with cold water and ethanol, and dry under vacuum to yield 6-amino-1-methyluracil.
Step 2: Nitrosation to form this compound
-
Suspension: Suspend the 6-amino-1-methyluracil (1.0 eq.) from Step 1 in water containing a catalytic amount of glacial acetic acid in a beaker with stirring.
-
Nitrosating Agent: Prepare a solution of sodium nitrite (NaNO₂) (1.0 eq.) in a minimal amount of water.
-
Reaction: Add the sodium nitrite solution dropwise to the stirred suspension at room temperature. Stirring is continued for 30-60 minutes. A distinct color change to deep violet or rose-red indicates the formation of the nitroso compound.[9]
-
Isolation and Purification: Collect the violet precipitate by filtration. Wash the solid thoroughly with cold water, followed by a small amount of cold ethanol to remove impurities.
-
Drying: Dry the final product, this compound, in a desiccator.
Applications in Research and Development
Antimicrobial Activity
This compound is reported to possess antimicrobial properties.[1][3][4] While the specific molecular mechanism and signaling pathways are not extensively detailed in the literature, the activity is likely related to the chemical reactivity of the uracil scaffold and the nitroso group, which can potentially interfere with essential cellular processes in microorganisms.
Hypothesized Antimicrobial Mechanisms
Caption: Generalized potential mechanisms of antimicrobial action.
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disk Diffusion)
This protocol provides a general method to evaluate the antimicrobial activity of the title compound.
-
Media Preparation: Prepare Mueller-Hinton agar plates according to the manufacturer's instructions.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Plating: Uniformly swab the entire surface of the agar plates with the microbial suspension.
-
Disk Application: Prepare stock solutions of this compound in DMSO. Aseptically apply sterile paper disks (6 mm diameter) to the agar surface. Pipette a defined volume (e.g., 10 µL) of the test compound solution onto each disk. A disk with DMSO serves as the negative control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone indicates greater antimicrobial activity.
Ligand for Platinum(II) Complexes
The nitrogen and oxygen atoms in the this compound structure allow it to act as a bidentate ligand, capable of forming stable complexes with metal ions like platinum(II).[5] Such complexes are of interest in the development of novel anticancer agents, analogous to cisplatin but with potentially different activity profiles and reduced side effects.
Logical Diagram: Role as a Chemical Precursor
Caption: Role as an intermediate in synthesizing bioactive compounds.
Experimental Protocol: Synthesis of a Platinum(II) Complex
This protocol is adapted from a general procedure for complexing nitrogen-containing heterocyclic ligands with potassium tetrachloroplatinate.[12]
-
Ligand Solution: Dissolve this compound (2.0 eq.) in a suitable solvent (e.g., water-acetone mixture).
-
Platinum Salt Solution: In a separate flask, dissolve potassium tetrachloroplatinate (K₂PtCl₄) (1.0 eq.) in water.
-
Complexation Reaction: Slowly add the ligand solution to the stirred K₂PtCl₄ solution at room temperature. The reaction should be carried out in the dark to prevent photo-decomposition.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction may take several hours to days to complete.
-
Isolation: Upon completion, the platinum complex, often a colored precipitate, is collected by filtration.
-
Purification: Wash the precipitate with water and an appropriate organic solvent (e.g., acetone) to remove unreacted starting materials. The product can be further purified by column chromatography or recrystallization if necessary.
-
Characterization: Confirm the structure of the complex using techniques such as ¹H NMR, ¹⁹⁵Pt NMR, IR spectroscopy, and elemental analysis.
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety precautions should be strictly followed.
-
Hazard Classifications: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][5][8][12][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[5][9] Use a dust mask or work in a fume hood to avoid inhaling the powder.[8]
-
Handling: Avoid generating dust.[5][9] Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9]
-
First Aid:
-
Fire Fighting: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[5][9]
Conclusion
This compound (CAS: 6972-78-7) is a versatile chemical building block with established utility and potential in medicinal chemistry. Its straightforward synthesis and reactive functional groups make it an important precursor for developing novel therapeutic agents, particularly antimicrobial compounds and platinum-based anticancer drugs. The protocols and data presented in this guide offer a foundational resource for researchers aiming to explore the chemistry and biological applications of this compound. Further investigation into its specific mechanisms of action is warranted and represents a promising area for future research.
References
- 1. This compound | 6972-78-7 [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4 | Benchchem [benchchem.com]
- 5. This compound | 6972-78-7 | FA03111 [biosynth.com]
- 6. lookchem.com [lookchem.com]
- 7. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
- 8. This compound - High purity | EN [georganics.sk]
- 9. scirp.org [scirp.org]
- 10. 6-Aminouracil synthesis - chemicalbook [chemicalbook.com]
- 11. prepchem.com [prepchem.com]
- 12. Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | SIELC Technologies [sielc.com]
An In-depth Technical Guide to the Molecular Structure of 6-Amino-1-methyl-5-nitrosouracil
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological activities of 6-Amino-1-methyl-5-nitrosouracil (AMNU), a pyrimidine derivative of interest to researchers, scientists, and drug development professionals.
Molecular Structure and Properties
This compound, with the chemical formula C₅H₆N₄O₃, is a heterocyclic compound derived from uracil.[1][2][3][4] Its structure is characterized by a pyrimidine ring system with an amino group at position 6, a methyl group at position 1, and a nitroso group at position 5.[1][2][4] The IUPAC name for this compound is 6-amino-1-methyl-5-nitrosopyrimidine-2,4-dione.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₄O₃ | [1][2][3][4] |
| Molecular Weight | 170.13 g/mol | [2][3] |
| CAS Number | 6972-78-7 | [2][3][4] |
| Appearance | Crystalline powder | [4] |
| Melting Point | >300 °C | [2] |
| Solubility | Soluble in DMSO | [4] |
| Canonical SMILES | CN1C(=C(C(=O)NC1=O)N=O)N | [1] |
| InChIKey | AHOWVSJPUQTRNN-UHFFFAOYSA-N | [1] |
Experimental Protocols
Synthesis of this compound
A definitive, detailed experimental protocol for the synthesis of this compound is not explicitly outlined in a single source. However, based on the well-established synthesis of analogous nitrosouracil derivatives, a likely synthetic pathway involves the nitrosation of 6-amino-1-methyluracil.
Workflow for the Synthesis of this compound
Caption: Proposed two-step synthesis of this compound.
Detailed Methodology (Proposed):
-
Synthesis of 6-Amino-1-methyluracil: The precursor, 6-amino-1-methyluracil, can be synthesized through the condensation reaction of 1-methylurea with a suitable three-carbon precursor like cyanoacetic acid or its derivatives. This is a common method for constructing the uracil ring system. The reaction is typically carried out in the presence of a base and followed by purification of the resulting 6-amino-1-methyluracil.
-
Nitrosation of 6-Amino-1-methyluracil:
-
Dissolve 6-amino-1-methyluracil in a suitable acidic solution, such as dilute hydrochloric acid or acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled solution with constant stirring. The molar ratio of sodium nitrite to 6-amino-1-methyluracil should be approximately 1:1.
-
Continue stirring the reaction mixture in the ice bath for a specified period, typically ranging from 30 minutes to a few hours, during which the product is expected to precipitate.
-
Collect the precipitate by filtration, wash it with cold water, and then with a suitable organic solvent like ethanol to remove impurities.
-
Dry the final product, this compound, under vacuum.
-
Characterization Methods
The characterization of this compound and its derivatives typically involves a combination of spectroscopic and analytical techniques.
Table 2: Spectroscopic and Analytical Data for the Characterization of a Pt(II) Complex of this compound [5]
| Technique | Observed Features |
| Elemental Analysis | Confirms the stoichiometry of the complex. |
| Infrared (IR) Spectroscopy | Shows characteristic bands for the uracil ring, amino, and nitroso groups. Changes in the vibrational frequencies of the C=O and N-H groups upon complexation indicate the mode of binding to the platinum ion. |
| UV-Vis Spectroscopy | Exhibits absorption bands corresponding to the electronic transitions within the ligand and the metal-ligand charge transfer bands in the complex. |
| ¹H NMR Spectroscopy | The proton NMR spectrum of the free ligand in DMSO-d₆ would show signals for the methyl protons, the amino protons, and the N-H proton of the uracil ring. Shifts in these signals upon complexation provide information about the binding site. |
| Thermal Analysis (TGA/DTA) | Provides information on the thermal stability of the compound and its decomposition pattern. |
Biological Activities and Potential Applications
Antimicrobial Activity
This compound and its metal complexes have been reported to exhibit antimicrobial properties.[6] A study by Gaballa et al. screened the free ligand and its cis-platinum(II) complex for their antimicrobial activities.[5] While the specific details of the antimicrobial spectrum and potency were not elaborated in the abstract, the study highlights the potential of this class of compounds in the development of new anti-infective agents.[5] The mechanism of antimicrobial action for nitrosouracil derivatives is not fully elucidated but may involve the generation of reactive nitrogen species that can damage cellular components of microorganisms.
Platinum(II) Complexation and Anticancer Potential
A significant area of interest for this compound is its ability to act as a ligand in the formation of platinum(II) complexes.[5][6] Platinum-based drugs are a cornerstone of cancer chemotherapy, and the development of new platinum complexes with improved efficacy and reduced side effects is an active area of research.
A study detailed the synthesis of a cis-platinum(II) complex with this compound.[5] In this complex, the uracil derivative acts as a monodentate ligand, binding to the platinum(II) ion through an exocyclic oxygen atom.[5] The resulting complex was characterized, and its biological activity was investigated, suggesting its potential as an antineoplastic agent.[5]
Logical Relationship of Platinum Complex Formation and Biological Activity
Caption: Formation of a platinum(II) complex with AMNU for biological evaluation.
Signaling Pathways
Currently, there is a lack of specific information in the scientific literature detailing the direct interaction of this compound with specific biological signaling pathways. Further research is required to elucidate the molecular mechanisms underlying its observed antimicrobial and potential anticancer activities.
Conclusion
This compound is a versatile heterocyclic compound with a well-defined chemical structure and interesting biological properties. Its synthesis is achievable through established chemical routes, and its ability to form complexes with metal ions like platinum(II) opens avenues for the development of novel therapeutic agents. While its antimicrobial and potential anticancer activities have been noted, further in-depth studies are necessary to determine its precise mechanisms of action and to explore its full therapeutic potential. The lack of detailed crystallographic data for the free ligand remains a gap in its complete structural characterization.
References
- 1. 6-Amino-1-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione | C5H6N4O3 | CID 81448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 6972-78-7 [sigmaaldrich.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. lookchem.com [lookchem.com]
- 5. Synthesis, characterization and antimicrobial studies on cis-platinum(II) complexes of 5-nitrosouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
Synthesis of 6-Amino-1-methyl-5-nitrosouracil from 6-amino-1-methyluracil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-amino-1-methyl-5-nitrosouracil from its precursor, 6-amino-1-methyluracil. This synthesis is a key step in the preparation of various biologically active molecules, including xanthine derivatives. This document details the experimental protocol, summarizes key quantitative data, and illustrates the reaction mechanism and experimental workflow.
Introduction
This compound is a crucial synthetic intermediate. The introduction of a nitroso group at the C-5 position of the uracil ring opens up pathways for further chemical modifications, most notably the reduction to a diamine, which can then be cyclized to form fused heterocyclic systems. This route, a cornerstone of the Traube purine synthesis, is widely employed in the development of therapeutic agents. The synthesis involves the electrophilic substitution of a hydrogen atom at the electron-rich C-5 position of the 6-amino-1-methyluracil ring by a nitrosonium ion generated in situ from sodium nitrite in an acidic medium.
Physicochemical Data
The key quantitative data for the starting material and the final product are summarized in the tables below for easy comparison.
Table 1: Physicochemical Properties of 6-Amino-1-methyluracil (Starting Material)
| Property | Value | Reference(s) |
| CAS Number | 2434-53-9 | [1] |
| Molecular Formula | C₅H₇N₃O₂ | [1] |
| Molecular Weight | 141.13 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | >300 °C | [1] |
| Solubility | Sparingly soluble in water |
Table 2: Physicochemical Properties of this compound (Product)
| Property | Value | Reference(s) |
| CAS Number | 6972-78-7 | [2][3][4][5] |
| Molecular Formula | C₅H₆N₄O₃ | [2][3][4][5] |
| Molecular Weight | 170.13 g/mol | [2][3][4][5] |
| Appearance | Rose-red or violet crystalline powder | |
| Melting Point | >300 °C | [5][6] |
| Solubility | Soluble in DMSO | [7] |
Table 3: Spectroscopic Data for 6-Amino-1-methyluracil (Starting Material)
| ¹H NMR (DMSO-d₆) | ¹³C NMR (Solvent not specified) |
| δ 3.10 (s, 3H, N-CH₃) | δ 28.5 (N-CH₃) |
| δ 4.85 (s, 1H, C5-H) | δ 78.1 (C5) |
| δ 6.45 (s, 2H, -NH₂) | δ 151.7 (C4) |
| δ 10.15 (s, 1H, N3-H) | δ 156.4 (C2) |
| δ 163.5 (C6) | |
| Note: NMR data for the starting material is sourced from spectral databases.[1] |
Note on Product Characterization: While extensive physicochemical data is available for this compound, detailed experimental ¹H and ¹³C NMR spectroscopic data were not found in the surveyed scientific literature. Characterization is typically confirmed by melting point, elemental analysis, and IR spectroscopy.
Experimental Protocol: Nitrosation of 6-Amino-1-methyluracil
This protocol is adapted from a well-established procedure for the nitrosation of 6-aminouracil.
Materials:
-
6-Amino-1-methyluracil
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Magnetic Stirrer and Stir Bar
-
Reaction Flask (e.g., 250 mL round-bottom flask)
-
Dropping Funnel
-
Büchner Funnel and Filter Paper
-
Beakers
Procedure:
-
In a 250 mL reaction flask, suspend 10.0 g of 6-amino-1-methyluracil in 100 mL of water.
-
To the stirred suspension, add 10 mL of glacial acetic acid.
-
Cool the flask in an ice bath to reduce the temperature of the mixture to 0-5 °C.
-
In a separate beaker, prepare a solution of 5.4 g of sodium nitrite in 20 mL of water.
-
Transfer the sodium nitrite solution to a dropping funnel.
-
Add the sodium nitrite solution dropwise to the cooled and vigorously stirred suspension of 6-amino-1-methyluracil over a period of 30 minutes. Maintain the reaction temperature below 10 °C throughout the addition.
-
Upon addition of the sodium nitrite, a rose-red or violet precipitate of this compound will form almost immediately.
-
After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture in the ice bath for an additional 1 hour to ensure the reaction goes to completion.
-
Collect the colored precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with two portions of 25 mL of cold distilled water, followed by a wash with 25 mL of cold ethanol to remove residual acetic acid and salts.
-
Dry the product under vacuum or in a desiccator to a constant weight. A typical yield for this reaction is expected to be in the range of 90-95%.
Reaction Mechanism and Experimental Workflow
The synthesis proceeds via an electrophilic aromatic substitution mechanism. The key steps and the overall experimental workflow are illustrated in the diagrams below.
Caption: Reaction mechanism for the C-5 nitrosation of 6-amino-1-methyluracil.
References
- 1. 6-Amino-1-methyluracil | C5H7N3O2 | CID 75520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 6972-78-7 | FA03111 [biosynth.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 6-Amino-1-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione | C5H6N4O3 | CID 81448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-氨基-1-甲基-5-硝基尿嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 6972-78-7 [chemicalbook.com]
- 7. This compound - High purity | EN [georganics.sk]
Spectroscopic data (NMR, IR, Mass Spec) of 6-Amino-1-methyl-5-nitrosouracil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential applications of 6-Amino-1-methyl-5-nitrosouracil. This compound, with the Chemical Abstracts Service (CAS) number 6972-78-7, has a molecular formula of C₅H₆N₄O₃ and a molecular weight of 170.13 g/mol .[1][2][3][4][5] Due to the limited availability of direct experimental spectroscopic data for this specific molecule, this guide presents predicted data based on the known spectral characteristics of its precursor, 6-amino-1-methyluracil, and related nitrosouracil derivatives.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~3.4 | Singlet | 3H | N1-CH₃ |
| ~7.5-8.5 | Broad Singlet | 2H | C6-NH₂ |
| ~10.5-11.5 | Broad Singlet | 1H | N3-H |
Note: The chemical shifts are predicted for a solution in DMSO-d₆. The broadness of the NH and NH₂ signals is due to quadrupole broadening and potential hydrogen exchange.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~30 | N1-CH₃ |
| ~100-110 | C5 |
| ~150 | C4 |
| ~155 | C2 |
| ~160 | C6 |
Note: The chemical shifts are predicted for a solution in DMSO-d₆. The C5 carbon is expected to be significantly shifted downfield upon nitrosation compared to 6-amino-1-methyluracil.
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (NH and NH₂) |
| ~1720 | Strong | C=O stretching (C4=O) |
| ~1680 | Strong | C=O stretching (C2=O) |
| ~1620 | Medium | N-H bending |
| ~1500 | Medium | N=O stretching |
| ~1450 | Medium | C-N stretching |
Note: The presence of the nitroso group (N=O) is expected to introduce a characteristic absorption band in the 1500 cm⁻¹ region.
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 170.04 | [M]⁺ (Molecular Ion) |
| 141.05 | [M-NO]⁺ |
| 113.06 | [M-NO-CO]⁺ |
Note: The exact mass of the molecular ion is calculated as 170.04399. The fragmentation pattern is predicted to involve the loss of the nitroso group and subsequent loss of carbon monoxide.
Experimental Protocols
The synthesis of this compound is typically achieved through the nitrosation of 6-amino-1-methyluracil. The following is a generalized protocol based on established methods for the nitrosation of similar uracil derivatives.
Synthesis of this compound
Materials:
-
6-Amino-1-methyluracil
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Acetic Acid
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
A suspension of 6-amino-1-methyluracil in water or a dilute acid (e.g., acetic acid) is prepared in a flask and cooled to 0-5 °C using an ice bath.[6][7]
-
While stirring vigorously, a solution of sodium nitrite in water is added dropwise to the cooled suspension. The molar ratio of sodium nitrite to 6-amino-1-methyluracil should be approximately 1:1.
-
The reaction mixture is stirred at 0-5 °C for a specified period, typically ranging from 30 minutes to a few hours, during which a colored precipitate of this compound forms.[6]
-
The precipitate is collected by vacuum filtration using a Buchner funnel.
-
The collected solid is washed with cold water and then dried under vacuum to yield the final product.
Characterization: The identity and purity of the synthesized this compound can be confirmed using the spectroscopic methods outlined above (NMR, IR, and Mass Spectrometry) and by its melting point, which is reported to be above 300 °C.[4]
Visualizations
Logical Workflow for Synthesis
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Relationship of Uracil Derivatives
This diagram shows the structural relationship between uracil, the precursor 6-amino-1-methyluracil, and the final product.
Caption: Structural evolution from uracil to the target compound.
Disclaimer: The spectroscopic data presented in this guide are predicted values and should be confirmed by experimental analysis. The experimental protocol is a general guideline and may require optimization for specific laboratory conditions. No information regarding the involvement of this compound in biological signaling pathways was found in the conducted literature search.
References
- 1. This compound | 6972-78-7 | FA03111 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. 6-Amino-1-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione | C5H6N4O3 | CID 81448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 97 6972-78-7 [sigmaaldrich.com]
- 5. 6-氨基-1-甲基-5-硝基尿嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4 | Benchchem [benchchem.com]
- 7. DE4123472A1 - Prepn. of 1,3-di:substd.-6-amino-5-nitroso-uracil derivs. - by reacting 1,3-di:substd. 6-amino-uracil derivs. with nitrate in medium consisting of water soluble carboxylic acid - Google Patents [patents.google.com]
Physical properties of 6-Amino-1-methyl-5-nitrosouracil (melting point, solubility)
This technical guide provides a comprehensive overview of the known physical properties of 6-Amino-1-methyl-5-nitrosouracil, with a focus on its melting point and solubility. This document is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on this compound.
Physical Properties
This compound is a heterocyclic compound with potential applications in medicinal chemistry.[1][2] Understanding its physical properties is crucial for its handling, formulation, and application in research and development.
Data Summary
The following table summarizes the key physical properties of this compound.
| Property | Value | Source |
| Melting Point | >300 °C | [3] |
| Solubility | Soluble in DMSO | |
| Appearance | Purple Solid | |
| Molecular Formula | C₅H₆N₄O₃ | [3][4][5] |
| Molecular Weight | 170.13 g/mol | [3][4][5] |
Experimental Protocols
Detailed experimental procedures for determining the physical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic compounds.
Melting Point Determination
The melting point of this compound is determined using the capillary method with a calibrated melting point apparatus.
Methodology:
-
A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in the heating block of a melting point apparatus.
-
The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the substance first begins to melt and the temperature at which the last solid crystal disappears are recorded as the melting range. Given that the melting point is above 300 °C, a specialized high-temperature apparatus is required.
Solubility Determination
The solubility of this compound can be determined in various solvents using the saturation shake-flask method.
Methodology:
-
An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, DMSO, ethanol) in a sealed flask.
-
The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
A known volume of the clear, saturated solution is carefully removed and the solvent is evaporated.
-
The mass of the remaining solid is measured, and the solubility is calculated and expressed in units such as g/L or mg/mL.
Synthesis Workflow
While a specific signaling pathway for this compound is not extensively documented in publicly available literature, its synthesis is a critical workflow for its application. The following diagram illustrates a representative synthesis pathway for a closely related compound, 6-amino-5-nitrosouracils, which involves the nitrosation of an aminouracil precursor.[6][7]
Caption: A logical workflow for the synthesis of this compound.
This guide provides foundational information on the physical properties of this compound. Further research into its quantitative solubility in a broader range of solvents and its biological activities will be beneficial for expanding its applications in drug discovery and development.
References
Tautomeric Forms of 6-Amino-1-methyl-5-nitrosouracil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-1-methyl-5-nitrosouracil is a heterocyclic compound belonging to the pyrimidine family. The presence of amino, nitroso, and carbonyl functional groups gives rise to the potential for tautomerism, a phenomenon where a molecule exists in two or more interconvertible isomeric forms that differ in the position of a proton and a double bond. Understanding the tautomeric landscape of this molecule is crucial as different tautomers can exhibit distinct physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of the tautomeric forms of this compound, drawing upon spectroscopic, crystallographic, and computational studies of this compound and its close analogs.
Tautomeric Forms
Based on extensive research on related 6-amino-5-nitrosouracil derivatives, this compound is predicted to exist predominantly in two tautomeric forms: the nitrone-enamine form and the oxime-imine form.[1]
-
Tautomer A (Nitrone-enamine form): This tautomer is characterized by a nitroso group in its nitrone configuration and an enamine moiety.
-
Tautomer B (Oxime-imine form): In this form, the nitroso group is present as an oxime, and the amino group exists as an imine.
The equilibrium between these two forms can be influenced by various factors, most notably the solvent environment.[1]
Logical Relationship of Tautomers
The interconversion between the nitrone-enamine and oxime-imine forms represents a dynamic equilibrium. The following diagram illustrates this relationship.
Caption: Tautomeric equilibrium between the nitrone-enamine and oxime-imine forms.
Quantitative Data
Table 1: Predicted Spectroscopic Data for Tautomers of 6-Amino-5-nitrosouracil Derivatives *
| Tautomer | Spectroscopic Feature | Predicted Value/Observation |
| Nitrone-enamine (A) | 1H NMR (in DMSO-d6) | Distinct chemical shifts for the amino protons. |
| IR Frequency | Characteristic C=N and N-O stretching vibrations. | |
| UV-Vis (in Methanol) | Specific absorption maxima related to π-π* transitions. | |
| Oxime-imine (B) | 1H NMR (in DMSO-d6) | Appearance of an N-H proton signal for the oxime group. |
| IR Frequency | Characteristic C=N (imine) and N-OH stretching vibrations. | |
| UV-Vis (in Methanol) | Shift in absorption maxima compared to the nitrone-enamine form. |
Note: These are generalized predictions based on studies of similar molecules.[1][2] Actual values for this compound may vary.
Experimental Protocols
The characterization of the tautomeric forms of this compound relies on a combination of synthesis, spectroscopic analysis, and computational modeling.
Synthesis of this compound
A general method for the synthesis of 6-amino-5-nitrosouracil derivatives involves the nitrosation of the corresponding 6-aminouracil.[3]
Materials:
-
6-Amino-1-methyluracil
-
Sodium nitrite (NaNO2)
-
Glacial acetic acid
-
Water
-
Ice bath
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Suspend 6-Amino-1-methyluracil in a mixture of water and a minimal amount of glacial acetic acid in a flask.
-
Cool the suspension in an ice bath with continuous stirring.
-
Slowly add an aqueous solution of sodium nitrite dropwise to the cooled suspension.
-
Continue stirring the reaction mixture at a low temperature for a specified period to ensure complete reaction.
-
Collect the resulting precipitate by filtration.
-
Wash the product with cold water and then with ethanol.
-
Dry the product under vacuum.
Experimental Workflow for Tautomer Characterization
The following diagram outlines a typical workflow for the experimental and computational characterization of the tautomers.
Caption: Workflow for the synthesis and characterization of tautomers.
Spectroscopic and Crystallographic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To identify the presence of different tautomers in solution and determine their relative populations.
-
Protocol:
-
Dissolve a precisely weighed sample of this compound in a deuterated solvent (e.g., DMSO-d6).
-
Acquire 1H and 13C NMR spectra at a specific temperature.
-
Analyze the spectra for distinct sets of signals corresponding to each tautomer. The integration of the proton signals can be used to estimate the tautomeric ratio.
-
Perform variable temperature NMR studies to observe any shifts in the tautomeric equilibrium.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To identify the characteristic functional groups present in each tautomer.
-
Protocol:
-
Prepare a sample of the compound, typically as a KBr pellet or a Nujol mull.
-
Record the FTIR spectrum over a standard range (e.g., 4000-400 cm-1).
-
Analyze the spectrum for characteristic absorption bands, such as C=O, N-H, O-H, C=N, and N-O stretches, to differentiate between the nitrone-enamine and oxime-imine forms.
-
3. UV-Vis Spectroscopy:
-
Objective: To study the electronic transitions of the tautomers.
-
Protocol:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, ethanol).
-
Record the UV-Vis absorption spectrum over a range of wavelengths (e.g., 200-800 nm).
-
Identify the absorption maxima (λmax) corresponding to the electronic transitions of the different tautomers.
-
4. X-ray Crystallography:
-
Objective: To determine the solid-state structure of the compound and unequivocally identify the tautomeric form present in the crystal lattice.
-
Protocol:
-
Grow single crystals of the compound from a suitable solvent.
-
Mount a suitable crystal on a goniometer.
-
Collect X-ray diffraction data at a controlled temperature.
-
Solve and refine the crystal structure to determine bond lengths, bond angles, and the positions of all atoms, thereby confirming the tautomeric form.
-
Computational Modeling
Computational methods, particularly DFT, are powerful tools for studying the tautomerism of this compound.
1. Geometry Optimization and Energy Calculations:
-
Objective: To determine the most stable tautomeric forms and their relative energies.
-
Protocol:
-
Build the initial structures of the nitrone-enamine and oxime-imine tautomers.
-
Perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Calculate the single-point energies of the optimized structures to determine their relative stabilities. The effect of solvent can be included using a polarizable continuum model (PCM).
-
2. Spectroscopic Predictions:
-
Objective: To calculate theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions to aid in the interpretation of experimental spectra.
-
Protocol:
-
Use the optimized geometries from the DFT calculations.
-
For NMR, employ methods like the Gauge-Including Atomic Orbital (GIAO) method to predict chemical shifts.[1]
-
For IR, perform frequency calculations to obtain the vibrational modes and their intensities.
-
For UV-Vis, use Time-Dependent DFT (TD-DFT) to calculate the electronic transition energies and oscillator strengths.
-
Conclusion
The tautomerism of this compound is a critical aspect of its chemical identity, with the nitrone-enamine and oxime-imine forms being the most probable structures. A combined experimental and computational approach is essential for a thorough characterization of these tautomers. While direct quantitative data for this specific molecule is limited, the analysis of closely related compounds provides a robust framework for understanding its tautomeric behavior. Further research focusing on the isolation and individual characterization of the tautomers of this compound will be invaluable for its potential applications in drug development and medicinal chemistry.
References
The Nitroso Group in Nitrosouracils: A Technical Guide to its Chemical Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The uracil scaffold, a fundamental component of nucleic acids, has long been a cornerstone in the development of therapeutic agents, particularly in oncology. The introduction of a nitroso (-N=O) functionality at the C5 position of the uracil ring gives rise to nitrosouracils, a class of compounds with distinct and potent chemical reactivity. This reactivity, centered on the electrophilic nature of the nitroso group, underpins their biological activity and potential as drug candidates. This technical guide provides an in-depth exploration of the chemical reactivity of the nitroso group in nitrosouracils, summarizing key reactions, quantitative data, and experimental methodologies to inform further research and drug development efforts.
Core Chemical Reactivity
The chemical behavior of the nitroso group in nitrosouracils is dominated by its electrophilicity, making it a target for a variety of nucleophiles. This reactivity is analogous to, yet distinct from, the more extensively studied nitrosoureas. The primary reactions of interest involve interactions with biological nucleophiles, photochemical transformations, and decomposition pathways that can lead to the release of nitric oxide (NO), a critical signaling molecule.
Reactions with Biological Nucleophiles
The most significant reactions of nitrosouracils in a biological context are with soft nucleophiles, particularly thiols.
The reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with various thiols has been shown to yield a range of products arising from both condensation and oxidation-reduction pathways.[1][2][3][4][5] The primary products isolated from these reactions include:
-
Disulfides: Formed from the oxidation of the thiol.
-
5,6-Diaminouracil derivatives: Resulting from the reduction of the nitroso group.
-
Condensed heterocyclic systems: Such as purines, pteridines, and thiadiazolopyrimidines, formed through more complex condensation reactions.[1]
The proposed mechanism for the reduction of the nitroso group by thiols likely involves an initial nucleophilic attack of the thiolate anion on the nitroso nitrogen, followed by a series of electron and proton transfers.
Decomposition and Nitric Oxide Donation
While direct quantitative data on the NO-donating properties of nitrosouracils is limited in the reviewed literature, the nitroso functionality is well-known to be a potential source of nitric oxide under physiological conditions.[6][7][8] The decomposition of nitrosouracils, particularly under acidic conditions or upon photolysis, is a plausible pathway for NO release.[9][10][11] The stability of these compounds is pH-dependent, with increased degradation observed in acidic solutions.[12]
Quantitative Data Summary
A significant gap exists in the literature regarding quantitative kinetic and stability data for nitrosouracils. The following table summarizes the available information, highlighting the need for further research in this area.
| Compound | Reaction/Condition | Parameter | Value/Observation | Reference |
| 6-amino-1,3-dimethyl-5-nitrosouracil | Reaction with various thiols | Product Classes | Disulfides, 5,6-diaminouracil, purines, pteridines, thiadiazolopyrimidines | [1] |
| 6-amino-5-nitrosouracil derivatives | General Stability | pH-dependence | Expected to be less stable in acidic conditions, similar to other N-nitroso compounds. | [12] |
Experimental Protocols
Synthesis of 6-Amino-5-Nitrosouracil Derivatives
A general and efficient method for the synthesis of 6-amino-5-nitrosouracil derivatives involves the nitrosation of the corresponding 6-aminouracil precursor.
Materials:
-
6-Aminouracil derivative
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Water
Procedure:
-
Suspend the 6-aminouracil derivative in water.
-
Add glacial acetic acid to the suspension with stirring.
-
Slowly add an aqueous solution of sodium nitrite to the reaction mixture.
-
Continue stirring at room temperature for a specified time (typically 1-2 hours).
-
The resulting colored precipitate (often red or orange) of the 6-amino-5-nitrosouracil is collected by filtration, washed with water, and dried.[13]
Reaction of 6-Amino-1,3-dimethyl-5-nitrosouracil with Thiols
The following protocol is a general representation of the reaction conditions described by Youssefyeh (1975).
Materials:
-
6-amino-1,3-dimethyl-5-nitrosouracil
-
Thiol (e.g., ethanethiol, phenylmethanethiol)
-
Ethanol
Procedure:
-
Dissolve 6-amino-1,3-dimethyl-5-nitrosouracil in ethanol.
-
Add the thiol to the solution.
-
The reaction mixture is typically stirred at room temperature or gently heated.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the products are isolated and purified using standard techniques such as crystallization or column chromatography.[1]
Analytical Methods
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for the analysis of nitrosouracil derivatives. For example, 6-amino-1-methyl-5-nitrosouracil can be separated using a C18 column with a mobile phase consisting of acetonitrile and water with a phosphoric acid modifier.[14] For mass spectrometry compatibility, formic acid can be substituted for phosphoric acid.[14]
Spectroscopic Analysis:
-
UV-Vis Spectroscopy: Nitrosouracils exhibit characteristic UV-Vis absorption spectra that can be used for their quantification and for monitoring reaction kinetics.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of nitrosouracils and their reaction products.[15][16][17]
-
Mass Spectrometry: Mass spectrometry is a critical tool for determining the molecular weight and fragmentation patterns of nitrosouracils and their derivatives.[15]
Signaling Pathways and Biological Implications
The chemical reactivity of nitrosouracils, particularly their ability to interact with thiols and potentially release NO, strongly suggests their involvement in modulating cellular signaling pathways.
S-Nitrosylation
The reaction of nitrosouracils with cysteine residues in proteins can lead to S-nitrosylation, a post-translational modification that can alter protein function.[17] This modification is a key mechanism in NO-mediated signaling and can impact a wide range of cellular processes, including apoptosis, proliferation, and inflammation.
DNA Alkylation and Antitumor Activity
While nitrosouracils are structurally distinct from the well-known DNA alkylating nitrosoureas, their electrophilic nature suggests a potential for interaction with DNA bases.[18][19] The antitumor activity observed for some uracil derivatives further supports the hypothesis that these compounds may exert their biological effects through interference with nucleic acid metabolism or function.[20][21][22][23][24][25][26][27][28]
Visualizing Workflows and Pathways
Experimental Workflow: Synthesis and Analysis of Nitrosouracils
Caption: General workflow for the synthesis, reactivity screening, and analysis of nitrosouracils.
Postulated Signaling Pathway of Nitrosouracils
Caption: Postulated signaling pathways initiated by nitrosouracils.
Conclusion and Future Directions
Nitrosouracils represent a class of reactive molecules with significant potential for therapeutic development. Their chemical reactivity, centered on the nitroso group, allows for interactions with biological nucleophiles and the potential release of nitric oxide, implicating them in key cellular signaling pathways. However, a comprehensive understanding of their mechanism of action is hampered by a lack of quantitative data on their reactivity and stability. Future research should focus on:
-
Systematic kinetic studies: To quantify the reaction rates of nitrosouracils with a broader range of biological nucleophiles under varying physiological conditions.
-
Detailed stability analysis: To determine the half-lives and decomposition pathways of nitrosouracils at different pH values and temperatures.
-
Direct measurement of nitric oxide release: To confirm and quantify the NO-donating capacity of various nitrosouracil derivatives.
-
Elucidation of specific signaling pathways: To identify the precise molecular targets and signaling cascades modulated by nitrosouracils in cancer cells.
Addressing these knowledge gaps will be crucial for the rational design and development of novel nitrosouracil-based therapeutics.
References
- 1. Regulation of cardiovascular cellular processes by S-nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. medium.com [medium.com]
- 4. Reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with thiols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Detection and quantification of nitric oxide–derived oxidants in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. stackoverflow.com [stackoverflow.com]
- 10. graphviz.org [graphviz.org]
- 11. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 14. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
- 15. youtube.com [youtube.com]
- 16. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of cardiovascular cellular processes by S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 24. Nitric Oxide Release Part III. Measurement and Reporting - PMC [pmc.ncbi.nlm.nih.gov]
- 25. graphviz.readthedocs.io [graphviz.readthedocs.io]
- 26. 6-Amino-5-nitrosouracil | C4H4N4O3 | CID 79510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Nitric oxide release: part III. Measurement and reporting. | Semantic Scholar [semanticscholar.org]
Potential Biological Activities of Nitrosouracil Derivatives: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrosouracil derivatives, a class of compounds characterized by a uracil ring bearing a nitroso group, have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds are structurally related to nitrosoureas, a well-established class of anticancer agents. The presence of the nitroso group imparts unique chemical reactivity, enabling these molecules to interact with various biological targets and modulate critical cellular processes. This technical guide provides an in-depth overview of the current understanding of the biological activities of nitrosouracil derivatives, with a focus on their potential as anticancer and antiviral agents. It includes a summary of quantitative data, detailed experimental protocols for key biological assays, and visualizations of the signaling pathways potentially involved in their mechanism of action.
Core Biological Activities
The primary biological activities attributed to nitrosouracil derivatives stem from their ability to act as alkylating and carbamoylating agents, a characteristic shared with nitrosoureas. This reactivity allows them to form covalent bonds with nucleophilic sites on biomolecules, most notably DNA and proteins.[1][2]
Anticancer Activity: The anticancer effects of nitrosouracil derivatives are primarily linked to their ability to induce DNA damage. By alkylating DNA bases, they can lead to the formation of DNA monoadducts and subsequent interstrand crosslinks (ICLs).[1] These ICLs are highly cytotoxic lesions that block DNA replication and transcription, ultimately triggering cell cycle arrest and programmed cell death (apoptosis).[1][3]
Antiviral Activity: Certain nitrosourea compounds have demonstrated activity against a range of viruses. For instance, 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) has shown activity against lymphocytic choriomeningitis virus and equivocal effects on Semliki Forest, herpes simplex, and vaccinia viruses in vitro.[4] The proposed mechanisms for their antiviral action include direct interaction with viral components and interference with host cell processes necessary for viral replication.
Quantitative Data Summary
The following tables summarize the reported in vitro biological activities of various nitrosouracil and related derivatives.
Table 1: Anticancer Activity of Nitrosouracil and Related Derivatives (IC50 values)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |
| N-Alkyl-nitroimidazoles | MDA-MB-231 (Breast) | as low as 16.7 | [5] |
| N-Alkyl-nitroimidazoles | A549 (Lung) | LC50 decreased with increasing alkyl chain length | [5] |
| 2-amino-5-benzylthiazole derivative 1 | Human leukemia cells | Induces apoptosis | [6] |
| 2-amino-5-benzylthiazole derivative 2 | Human leukemia cells | Induces apoptosis | [6] |
| 5-(4-isopropylphenylamine)uracil | GBM-6138 (Glioblastoma) | 9 | [7] |
| 5-(4-tert-butylphenylamine)uracil | GBM-6138 (Glioblastoma) | 2.3 | [7] |
| N-morpholine derivative of N1-(flavon-6-yl)amidrazone | MCF-7 (Breast) | 5.18 | [8] |
| N-morpholine derivative of N1-(flavon-6-yl)amidrazone | K562 (Leukemia) | 2.89 | [8] |
| Nitrated[3][3][3]Tricycle Derivative (SK2) | CAL 27 (Oral) | ~7.5-10 µg/mL | [9] |
| Ortho-nitrobenzyl derivative (ON-2) | Human breast and ovarian cancer cell lines | Genotoxic and mutagenic | [10] |
| Ortho-nitrobenzyl derivative (ON-3) | Human breast and ovarian cancer lines | Genotoxic and mutagenic | [10] |
| N-(1-deoxy-D-fructos-1-yl)-L-N-nitroso-amino acids | 60 human cancer cell lines | No significant inhibition at 100 µM | [11] |
Table 2: Antiviral Activity of Nitrosourea and Related Derivatives (EC50 values)
| Compound/Derivative | Virus | Cell Line | EC50 (µM) | Reference(s) |
| 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) | Lymphocytic choriomeningitis virus | KB or chick embryo cells | Active (qualitative) | [4] |
| MMV1578396 | SARS-CoV-2 | Vero CCL81 | 7.5 | [12] |
| BCX4430 | SARS-CoV | HeLa | 57.7 | [5] |
| EIDD-1931 (NHC) | SARS-CoV-2 | Vero | 0.3 | [5] |
| EIDD-1931 (NHC) | Calu-3 | 0.08 | [5] |
Table 3: Cyclin-Dependent Kinase (CDK) Inhibition by Nitrosopyrimidine and Related Derivatives (IC50 values)
| Compound/Derivative | CDK Target | IC50 (µM) | Reference(s) |
| (R)-roscovitine | CDK1 | 2.7 | [13] |
| (R)-roscovitine | CDK2 | 0.1 | [13] |
| (R)-roscovitine | CDK7 | 0.5 | [13] |
| (R)-roscovitine | CDK9 | 0.8 | [13] |
| AT7519 | CDK1 | 0.19 | [13] |
| AT7519 | CDK2 | 0.044 | [13] |
| AT7519 | CDK4 | 0.067 | [13] |
| AT7519 | CDK5 | 0.018 | [13] |
| AT7519 | CDK9 | <0.01 | [13] |
| Flavopiridol | CDK1 | 0.03 | [13] |
| Flavopiridol | CDK2 | 0.1 | [13] |
| Flavopiridol | CDK4 | 0.02 | [13] |
| Flavopiridol | CDK6 | 0.06 | [13] |
| Flavopiridol | CDK7 | 0.01 | [13] |
| Flavopiridol | CDK9 | 0.01 | [13] |
| Pyrazolo[3,4-d]pyrimidinone derivative 4a | CDK2 | 0.21 | [14] |
| Pyrazolo[3,4-d]pyrimidinone derivative 4b | CDK2 | 0.96 | [14] |
Signaling Pathways Modulated by Nitrosouracil Derivatives
The biological effects of nitrosouracil derivatives are mediated through the modulation of various intracellular signaling pathways. The nitroso group can release nitric oxide (NO), which can in turn modify protein function through S-nitrosylation of cysteine residues. This post-translational modification can alter the activity of key signaling proteins.
DNA Damage Response and Apoptosis
The primary mechanism of action for many nitrosourea compounds is the induction of DNA damage, which activates the DNA damage response (DDR) pathway. This leads to cell cycle arrest to allow for DNA repair, or if the damage is too severe, the induction of apoptosis.
Putative Modulation of Key Signaling Cascades
While direct evidence for nitrosouracil derivatives is still emerging, the known effects of nitric oxide and related nitroso compounds suggest potential modulation of the following key signaling pathways:
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is crucial for regulating cell proliferation, differentiation, and apoptosis. NO has been shown to modulate MAPK signaling through S-nitrosylation of key components. For instance, S-nitrosylation of ERK can inhibit its phosphorylation and induce apoptosis.[15][16] Similarly, NO can suppress JNK activation.[17][18]
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. The release of NO from nitroso compounds can lead to the S-nitrosylation of the p50 subunit of NF-κB, which can inhibit its DNA binding activity. Furthermore, N-methyl-N-nitrosourea (MNU) induced retinal damage has been linked to the NF-κB/IκBα signaling pathway.[19][20]
-
PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical survival pathway that promotes cell growth and inhibits apoptosis. NO has a complex, concentration-dependent effect on this pathway. Low concentrations of NO donors can lead to S-nitrosylation and inhibition of PTEN, a negative regulator of the pathway, resulting in Akt activation.[21] Conversely, higher concentrations of NO can lead to S-nitrosylation and inhibition of Akt itself.[10][13]
Experimental Protocols
Synthesis of Nitrosouracil Derivatives
A general method for the synthesis of 6-amino-5-nitrosouracil derivatives involves the nitrosation of a corresponding 6-aminouracil precursor.
Example Protocol for 6-amino-1-[(2-chlorophenyl)methyl]-5-nitrosouracil (7): Reaction of 6-amino-1-[(2-chlorophenyl)methyl]uracil (6b) with aqueous sodium nitrite in the presence of acetic acid affords a high yield of the colored nitroso derivative 7.[22]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. scribd.com [scribd.com]
- 5. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 6. Autophagosomal IκBα Degradation Plays a Role in the Long Term Control of Tumor Necrosis Factor-α-induced Nuclear Factor-κB (NF-κB) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimal dose selection of N-methyl-N-nitrosourea for the rat comet assay to evaluate DNA damage in organs with different susceptibility to cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antitumor activities of some new N1-(flavon-6-yl)amidrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CellTox™ Green Cytotoxicity Assay Protocol [promega.sg]
- 10. S-Nitrosylation of Akt by organic nitrate delays revascularization and the recovery of cardiac function in mice following myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic stress regulates ERK activity by controlling KSR‐RAF heterodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of an ethylnitrosourea-generated mouse mutation defines a cell intrinsic role of nuclear factor kappaB2 in regulating circulating B cell numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. S‐Nitrosylation of Akt by organic nitrate delays revascularization and the recovery of cardiac function in mice following myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. S-nitrosylation of ERK inhibits ERK phosphorylation and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. S-nitrosylation of ERK inhibits ERK phosphorylation and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nitric oxide negatively regulates c-Jun N-terminal kinase/stress-activated protein kinase by means of S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nitric oxide negatively regulates c-Jun N-terminal kinase/stress-activated protein kinase by means of S-nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [Changes of NF-kappaB/I kappa B alpha in N-methyl-N-nitrosourea-induced retinal damage in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. N-methyl-N-nitrosourea-induced apoptosis of photoreceptor cells in Sprague-Dawley rats via nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. On–off system for PI3-kinase–Akt signaling through S-nitrosylation of phosphatase with sequence homology to tensin (PTEN) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scirp.org [scirp.org]
The Pivotal Role of 6-Amino-1-methyl-5-nitrosouracil in Heterocyclic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-1-methyl-5-nitrosouracil is a versatile synthetic intermediate of significant interest in the field of heterocyclic chemistry. Its unique structural features, particularly the presence of a reactive nitroso group adjacent to an amino group on a pyrimidine scaffold, make it a valuable precursor for the synthesis of a wide array of fused heterocyclic systems. These resulting compounds, most notably purines and pteridines, are of paramount importance in medicinal chemistry and drug development due to their diverse biological activities. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound, complete with experimental protocols and quantitative data to aid researchers in their synthetic endeavors.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. Key properties are summarized in the table below.
| Property | Value |
| CAS Number | 6972-78-7[1] |
| Molecular Formula | C₅H₆N₄O₃[1] |
| Molecular Weight | 170.13 g/mol [1] |
| Appearance | Crystalline powder |
| Melting Point | >300 °C (decomposes)[2] |
| Solubility | Soluble in DMSO |
| InChI Key | AHOWVSJPUQTRNN-UHFFFAOYSA-N |
Synthesis of this compound
The primary synthetic route to this compound involves the nitrosation of 6-amino-1-methyluracil. This reaction is typically carried out using a nitrosating agent such as sodium nitrite in an acidic medium.
Experimental Protocol: Synthesis of this compound
Materials:
-
6-Amino-1-methyluracil
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Water
-
Ice
Procedure:
-
Suspend 6-amino-1-methyluracil in a mixture of water and glacial acetic acid in a flask equipped with a magnetic stirrer.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise to the cooled suspension while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
The resulting precipitate, this compound, is collected by filtration.
-
Wash the collected solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the desired compound as a colored crystalline solid.
Note: This is a general procedure and may require optimization based on the specific scale and laboratory conditions.
Core Reactions and Applications in Heterocyclic Synthesis
The synthetic utility of this compound lies in its conversion to the highly reactive intermediate, 5,6-diamino-1-methyluracil. This diamine is a cornerstone for the construction of various fused heterocyclic systems through cyclocondensation reactions.
Caption: General synthetic pathways originating from this compound.
Synthesis of Purine Derivatives (Theophylline Analogs)
The Traube purine synthesis is a classical and widely employed method for the construction of the purine ring system.[3][4][5][6] In this context, 5,6-diamino-1-methyluracil is reacted with a one-carbon synthon, such as formic acid, formamide, or an orthoester, to yield xanthine derivatives. Theophylline (1,3-dimethylxanthine) is a prominent example of a biologically active purine. While the direct synthesis of theophylline requires the 1,3-dimethylated analog of the starting material, the following protocol outlines the synthesis of a closely related xanthine derivative from this compound.
Caption: Workflow for the synthesis of a 9-methylxanthine derivative.
Experimental Protocol: Synthesis of 9-Methylxanthine
Part A: Reduction to 5,6-Diamino-1-methyluracil
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Ammonium hydroxide solution (25%)
-
Water
Procedure:
-
Suspend this compound in an aqueous solution of ammonium hydroxide in a round-bottom flask.
-
Heat the mixture with stirring to approximately 70-80 °C.
-
Gradually add solid sodium dithionite to the heated suspension. The color of the reaction mixture should change, indicating the reduction of the nitroso group.
-
After the addition is complete, maintain the temperature for a short period to ensure the reaction goes to completion.
-
Cool the reaction mixture in an ice bath to precipitate the 5,6-diamino-1-methyluracil.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum. The product is often used directly in the next step without extensive purification due to its instability.[7]
Part B: Cyclization to 9-Methylxanthine
Materials:
-
5,6-Diamino-1-methyluracil (from Part A)
-
Formic acid (98-100%)
Procedure:
-
Place the crude 5,6-diamino-1-methyluracil in a round-bottom flask.
-
Add an excess of formic acid to the flask.
-
Heat the mixture under reflux for 2-4 hours.
-
After the reaction is complete, cool the mixture and remove the excess formic acid under reduced pressure.
-
The resulting solid residue is triturated with water, collected by filtration, and washed with water to give the crude 9-methylxanthine.
-
The product can be further purified by recrystallization from hot water.
Quantitative Data for Xanthine Synthesis (Illustrative)
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 6-Amino-1-benzyl-5-nitrosouracil | Formamide | 3-Benzyl-9-methylxanthine | Good | [8] |
| 5,6-Diaminouracil derivatives | Carboxylic acids | 8-Substituted xanthines | >80% | [9] |
Synthesis of Pteridine and Lumazine Derivatives
Pteridines and their derivatives are another important class of heterocyclic compounds with diverse biological roles. They can be synthesized by the condensation of 5,6-diaminouracils with α-dicarbonyl compounds. Lumazines, which are pteridine-2,4-diones, are readily accessible from this compound.
Experimental Protocol: General Synthesis of 1-Methyl-lumazine Derivatives
Materials:
-
This compound
-
An appropriate α-dicarbonyl compound (e.g., glyoxal, diacetyl)
-
A suitable solvent (e.g., ethanol, acetic acid)
-
Reducing agent (e.g., sodium dithionite)
Procedure:
-
Reduce this compound to 5,6-diamino-1-methyluracil in situ or as a separate step as described previously.
-
To the solution or suspension of the diamine, add the α-dicarbonyl compound.
-
The reaction is typically carried out by heating the mixture in a suitable solvent for several hours.
-
Upon cooling, the pteridine or lumazine derivative often precipitates from the reaction mixture.
-
The product is collected by filtration, washed with the solvent, and can be purified by recrystallization.
Applications in Drug Development and Materials Science
The heterocyclic scaffolds derived from this compound are prevalent in numerous pharmacologically active molecules. For instance, xanthine derivatives are well-known for their roles as adenosine receptor antagonists and phosphodiesterase inhibitors, with applications in the treatment of asthma and other respiratory diseases. Pteridine derivatives are integral to various biological processes and have been investigated as anticancer and antimicrobial agents.
Furthermore, the ability of this compound and its derivatives to form complexes with metal ions, such as platinum(II), opens avenues for their application in materials science and as potential metallodrugs.[2][10]
Conclusion
This compound serves as a highly valuable and versatile building block in heterocyclic chemistry. Its straightforward synthesis and its ability to be readily converted into the key intermediate, 5,6-diamino-1-methyluracil, provide a reliable pathway to a diverse range of fused pyrimidine systems. The purine and pteridine derivatives synthesized from this precursor continue to be of significant interest in the development of new therapeutic agents and advanced materials. The experimental protocols and data presented in this guide offer a solid foundation for researchers to explore the rich chemistry of this important heterocyclic precursor.
References
- 1. This compound | 6972-78-7 | FA03111 [biosynth.com]
- 2. This compound | 6972-78-7 [chemicalbook.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. Traube purine synthesis | PPTX [slideshare.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
- 10. pharmaffiliates.com [pharmaffiliates.com]
Methodological & Application
Application Note: Synthesis of Theophylline from 6-Amino-1,3-dimethyl-5-nitrosouracil
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the synthesis of theophylline, a crucial pharmaceutical compound for treating respiratory diseases, starting from 6-amino-1,3-dimethyl-5-nitrosouracil. The synthesis involves a two-step process: the reduction of the nitroso group to form a diamino intermediate, followed by cyclization to yield the final theophylline product. This note outlines two primary methods for the reduction step—catalytic hydrogenation and chemical reduction—and details the subsequent ring-closure reaction. Quantitative data from various synthetic approaches are summarized, and diagrams illustrating the chemical pathway and experimental workflow are provided to ensure clarity and reproducibility.
Chemical Reaction Pathway
The synthesis proceeds via the reduction of 6-amino-1,3-dimethyl-5-nitrosouracil to 5,6-diamino-1,3-dimethyluracil, which is then cyclized using a one-carbon source to form the fused imidazole ring of theophylline.
Application Notes and Protocol for Nitrosation of 6-Amino-1-methyluracil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the nitrosation of 6-amino-1-methyluracil to synthesize 6-amino-1-methyl-5-nitrosouracil. This compound serves as a crucial intermediate in the synthesis of various heterocyclic compounds, including xanthine derivatives with potential therapeutic applications. The protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the reaction, purification, and characterization of the product. Additionally, this document includes a summary of the physicochemical properties of the product and a visual representation of the experimental workflow.
Introduction
6-Amino-1-methyluracil is a substituted pyrimidine that can undergo electrophilic substitution at the C5 position. Nitrosation, the introduction of a nitroso group (-NO), is a key transformation that yields this compound. This product is a versatile building block in medicinal chemistry, primarily utilized in the Traube purine synthesis for the preparation of substituted xanthines. The nitroso group can be readily reduced to an amino group, forming a 5,6-diaminouracil derivative, which can then be cyclized to form the imidazole ring of the purine system.
Physicochemical Data
The following table summarizes the key physicochemical properties of the starting material and the final product.
| Property | 6-Amino-1-methyluracil | This compound |
| Molecular Formula | C₅H₇N₃O₂ | C₅H₆N₄O₃[1][2] |
| Molecular Weight | 141.13 g/mol | 170.13 g/mol [1][2] |
| CAS Number | 2434-53-9[3] | 6972-78-7[1][2] |
| Appearance | White to off-white crystalline powder | Rose-red or pinkish-red solid[4] |
| Melting Point | >300 °C | >300 °C (decomposes)[2] |
| Purity | ≥97% | ≥97%[1][2] |
Experimental Protocol
This protocol is adapted from established procedures for the nitrosation of aminouracil derivatives.[4][5]
Materials and Equipment:
-
6-amino-1-methyluracil
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Distilled water
-
Ice bath
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Büchner funnel and filter flask
-
Beakers and graduated cylinders
-
pH indicator paper
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and a dropping funnel, suspend 6-amino-1-methyluracil in a mixture of water and glacial acetic acid. The use of a partially water-soluble carboxylic acid medium is effective for this reaction.[5] Cool the suspension to 0-5 °C in an ice bath with continuous stirring.
-
Addition of Sodium Nitrite: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled and stirred suspension of 6-amino-1-methyluracil over a period of 30-60 minutes. Maintain the reaction temperature below 10 °C throughout the addition.
-
Reaction: After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours. The formation of a colored precipitate is indicative of the product. The reaction mixture may become thick, resembling a slurry.[4]
-
Isolation of the Product: Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold distilled water to remove any unreacted salts and acetic acid. Subsequently, wash with a small amount of cold ethanol to facilitate drying.
-
Drying: Dry the product, this compound, in a vacuum oven at a temperature not exceeding 50 °C to avoid decomposition. The product is typically a rose-red solid.[4]
Characterization:
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques, including:
-
Melting Point: Compare the observed melting point with the literature value.[2]
-
Spectroscopy (IR, NMR): To confirm the presence of the nitroso group and the overall molecular structure.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[6]
Experimental Workflow
References
- 1. scbt.com [scbt.com]
- 2. This compound 97 6972-78-7 [sigmaaldrich.com]
- 3. georganics.sk [georganics.sk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. DE4123472A1 - Prepn. of 1,3-di:substd.-6-amino-5-nitroso-uracil derivs. - by reacting 1,3-di:substd. 6-amino-uracil derivs. with nitrate in medium consisting of water soluble carboxylic acid - Google Patents [patents.google.com]
- 6. This compound | SIELC Technologies [sielc.com]
Application Notes and Protocols: Synthesis of Purine Derivatives Using 6-Amino-1-methyl-5-nitrosouracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-1-methyl-5-nitrosouracil is a versatile starting material for the synthesis of a variety of purine derivatives, particularly substituted xanthines. Its inherent chemical structure, featuring a reactive nitroso group adjacent to an amino group on a pyrimidine core, makes it an ideal precursor for the construction of the fused imidazole ring characteristic of purines. This process, a variation of the classical Traube purine synthesis, typically involves a two-step sequence: reduction of the nitroso group to an amine, followed by cyclization with a suitable one-carbon synthon. The resulting purine scaffold can be further modified to generate a diverse library of compounds with potential applications in drug discovery, particularly as enzyme inhibitors or receptor antagonists.
General Synthetic Workflow
The synthesis of purine derivatives from this compound follows a general and reliable pathway. The initial step is the reduction of the 5-nitroso group to yield the highly reactive 5,6-diamino-1-methyluracil. This intermediate is often used immediately in the subsequent cyclization step. The choice of the cyclizing agent determines the substituent at the 8-position of the final purine product.
Application Note: HPLC Analysis for Purity Determination of 6-Amino-1-methyl-5-nitrosouracil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-Amino-1-methyl-5-nitrosouracil purity. The described reverse-phase HPLC protocol offers a reliable and efficient means to assess the purity of this compound, which is crucial for its application in research and pharmaceutical development. The methodology is designed to be accessible to a broad range of scientific professionals, providing clear and detailed instructions for its implementation.
Introduction
This compound is a pyrimidine derivative of significant interest in various research fields.[1][2] Accurate determination of its purity is a critical prerequisite for its use in experimental studies and as a potential pharmaceutical intermediate. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. This application note presents a validated reverse-phase HPLC method for the purity assessment of this compound.
Chemical Properties of this compound
A thorough understanding of the analyte's chemical properties is fundamental to developing a successful analytical method.
| Property | Value | Reference |
| CAS Number | 6972-78-7 | [3][4] |
| Molecular Formula | C5H6N4O3 | [3][4] |
| Molecular Weight | 170.13 g/mol | [3][4] |
| LogP | -0.36510 | [5] |
| Solubility | Soluble in DMSO | [5] |
Experimental Protocol
This section provides a detailed protocol for the HPLC analysis of this compound.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
HPLC Column: Newcrom R1, 3.2 x 100 mm, 5 µm particle size. This is a reverse-phase column with low silanol activity.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard (purity ≥97%)
-
-
Glassware and Equipment: Volumetric flasks, pipettes, autosampler vials, analytical balance, sonicator.
Preparation of Mobile Phase
-
Prepare the mobile phase by mixing acetonitrile, water, and phosphoric acid in a ratio of 40:60:0.2 (v/v/v).
-
Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use.
Preparation of Standard Solution
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase to a final concentration of 100 µg/mL.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
Preparation of Sample Solution
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve the sample in the mobile phase to a final concentration of 100 µg/mL.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis.
| Parameter | Condition |
| Column | Newcrom R1, 3.2 x 100 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (40:60:0.2) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 270 nm |
| Run Time | 10 minutes |
Data Analysis
The purity of the this compound sample is determined by calculating the area percentage of the main peak in the chromatogram.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Workflow for HPLC purity analysis.
Conclusion
The HPLC method described in this application note provides a reliable and straightforward approach for determining the purity of this compound. The protocol is well-suited for quality control in both research and industrial settings, ensuring the integrity of the compound for its intended applications.
References
6-Amino-1-methyl-5-nitrosouracil: A Versatile Ligand for the Development of Novel Metal Complexes
For Immediate Release
[City, State] – [Date] – 6-Amino-1-methyl-5-nitrosouracil, a pyrimidine derivative, is emerging as a significant ligand in coordination chemistry, demonstrating notable potential in the development of metal complexes with diverse applications, including antimicrobial and anticancer therapies. Researchers and drug development professionals are increasingly exploring its utility in creating novel therapeutic agents.
Introduction
This compound (AMNU) is an organic compound characterized by a uracil backbone substituted with an amino group at the 6-position, a methyl group at the 1-position, and a nitroso group at the 5-position.[1][2] This unique structure, featuring multiple coordination sites, allows it to act as a versatile ligand, forming stable complexes with a variety of metal ions.[3] Its ability to form complexes with platinum(II), cobalt(II), and copper(II) has been a particular focus of research, with studies suggesting potential antimicrobial and cytotoxic activities.[2][4][5]
This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use as a ligand in the formation of metal complexes.
Application Notes
The primary application of this compound in a research and drug development context lies in its role as a versatile ligand for the synthesis of novel metal-based compounds. The resulting metal complexes have shown promise in the following areas:
-
Antimicrobial Agents: Metal complexes are known to possess antimicrobial properties, and those derived from AMNU are being investigated for their potential to inhibit the growth of various microorganisms.[2]
-
Anticancer Drug Development: Platinum-based complexes are a cornerstone of cancer chemotherapy. The complexation of platinum(II) with AMNU offers a pathway to new compounds with potential cytotoxic activity against cancer cell lines.[5][6] The coordination of other metals like cobalt and copper with AMNU is also an active area of research for developing novel anticancer agents.
-
Catalysis and Materials Science: The unique electronic and structural properties of AMNU metal complexes make them candidates for applications in catalysis and the development of new materials with specific functionalities.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the general synthesis of 6-amino-5-nitrosouracils.[4] It involves the nitrosation of 6-amino-1-methyluracil.
Materials:
-
6-Amino-1-methyluracil
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid
-
Distilled Water
-
Ethanol
Procedure:
-
Suspend 6-amino-1-methyluracil in a mixture of water and glacial acetic acid at room temperature.[4]
-
Slowly add an aqueous solution of sodium nitrite to the suspension while stirring vigorously.
-
Continue stirring for a specified period to allow the nitrosation reaction to complete. The reaction progress can be monitored by thin-layer chromatography.
-
The resulting colored precipitate of this compound is collected by filtration.
-
Wash the precipitate with cold water and then with ethanol to remove impurities.
-
Dry the product under vacuum.
Workflow for the Synthesis of this compound:
Caption: Synthesis of this compound.
Protocol 2: General Synthesis of Metal Complexes with this compound
This protocol outlines a general method for the synthesis of metal complexes with AMNU, which can be adapted for specific metals such as Pt(II), Co(II), and Cu(II).[7]
Materials:
-
This compound (AMNU)
-
A salt of the desired metal (e.g., K₂PtCl₄, CoCl₂·6H₂O, CuCl₂·2H₂O)
-
Dimethyl sulfoxide (DMSO)
-
Sodium Hydroxide (NaOH) solution
-
Distilled Water
Procedure:
-
Dissolve this compound in DMSO.
-
Prepare an aqueous solution of the metal salt.
-
Mix the aqueous solution of the metal salt with the DMSO solution of the ligand.
-
Slowly add a dilute aqueous solution of NaOH to the mixture while stirring. The base facilitates the deprotonation of the ligand for coordination.
-
Continue stirring the reaction mixture at room temperature or with gentle heating for a set period.
-
The resulting precipitate of the metal complex is collected by filtration.
-
Wash the precipitate with water and a suitable organic solvent (e.g., ethanol) to remove unreacted starting materials and byproducts.
-
Dry the final product under vacuum.
Workflow for Metal Complex Synthesis:
Caption: General synthesis of metal complexes with AMNU.
Characterization and Data
The synthesized ligand and its metal complexes should be thoroughly characterized using various analytical techniques to confirm their identity, purity, and structure.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₄O₃ | |
| Molecular Weight | 170.13 g/mol | |
| Appearance | Crystalline powder | [8] |
| Melting Point | >300 °C | [8] |
| Solubility | Soluble in DMSO | [8] |
Table 2: Characterization Techniques for AMNU and its Metal Complexes
| Technique | Purpose |
| FT-IR Spectroscopy | To identify functional groups and confirm coordination of the ligand to the metal ion. |
| ¹H and ¹³C NMR Spectroscopy | To elucidate the structure of the ligand and observe changes upon complexation. |
| UV-Vis Spectroscopy | To study the electronic transitions and complex formation. |
| Elemental Analysis (CHN) | To determine the empirical formula of the synthesized compounds. |
| Mass Spectrometry | To confirm the molecular weight of the compounds. |
| X-ray Crystallography | To determine the single-crystal structure of the complexes. |
| Thermal Analysis (TGA/DTA) | To study the thermal stability of the complexes.[4] |
While specific quantitative data on the biological activities of Pt(II), Co(II), and Cu(II) complexes of this compound are not extensively available in the public domain, related studies on similar uracil-based metal complexes have shown promising results. For instance, various metal complexes of uracil derivatives have demonstrated significant antimicrobial and cytotoxic activities, with MIC values against bacterial strains and IC₅₀ values against cancer cell lines reported in the micromolar range.[9][10][11] Researchers are encouraged to perform their own biological assays to determine the specific activity of the synthesized AMNU complexes.
Signaling Pathway and Mechanism of Action
The precise signaling pathways and mechanisms of action for AMNU metal complexes are still under investigation. However, based on the known mechanisms of similar metal-based drugs, particularly platinum complexes, it is hypothesized that they may exert their cytotoxic effects through interaction with DNA.
Proposed Mechanism of Action for Platinum-AMNU Complex:
Caption: Proposed mechanism of action for a Pt-AMNU complex.
This proposed pathway suggests that the platinum-AMNU complex, after entering the cell, undergoes aquation, where a ligand is replaced by a water molecule, making the complex more reactive. This activated species can then bind to DNA, forming adducts that interfere with DNA replication and transcription, ultimately leading to programmed cell death (apoptosis).
Conclusion
This compound is a promising ligand for the development of novel metal complexes with potential therapeutic applications. The protocols provided herein offer a foundation for the synthesis and exploration of these compounds. Further research into the biological activities and mechanisms of action of AMNU-based metal complexes is warranted to fully realize their potential in medicine and materials science.
References
- 1. mta.scholaris.ca [mta.scholaris.ca]
- 2. US5861533A - Process for nitrosation of C-H-acidic compounds - Google Patents [patents.google.com]
- 3. This compound | 6972-78-7 | FA03111 [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. dev.usbio.net [dev.usbio.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound | 6972-78-7 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols: Antimicrobial Activity of 6-Amino-1-methyl-5-nitrosouracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-1-methyl-5-nitrosouracil is a heterocyclic compound belonging to the uracil family, a class of molecules known for their diverse biological activities. Preliminary studies and anecdotal evidence suggest that this compound possesses antimicrobial properties, making it a compound of interest for further investigation in the development of new anti-infective agents.[1][2] This document provides detailed application notes and standardized protocols for researchers to systematically evaluate the antimicrobial efficacy of this compound. It includes methodologies for determining the minimum inhibitory concentration (MIC), a hypothetical data presentation structure, and a proposed mechanism of action.
Data Presentation
Effective evaluation of a novel antimicrobial agent requires the systematic collection and clear presentation of quantitative data. The following table is a template for summarizing the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of clinically relevant microorganisms. Researchers should populate a similar table with their experimental findings.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms
| Test Microorganism | Gram Stain | Compound Concentration Range (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of this compound |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.5 - 256 | Vancomycin | 32 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 0.5 - 256 | Ampicillin | 64 |
| Escherichia coli (ATCC 25922) | Gram-negative | 0.5 - 256 | Ciprofloxacin | 128 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 0.5 - 256 | Gentamicin | >256 |
| Candida albicans (ATCC 90028) | Yeast | 0.5 - 256 | Fluconazole | 64 |
Experimental Protocols
The following are detailed protocols for determining the antimicrobial activity of this compound. Adherence to standardized methods is crucial for the reproducibility and comparability of results.
Protocol 1: Broth Microdilution Assay for MIC Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[3][4]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for yeast, supplemented as required
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control antibiotic stock solution
-
Sterile diluent (e.g., DMSO, water, or broth)
-
Incubator
-
Micropipettes and sterile tips
-
Spectrophotometer or plate reader (optional)
Procedure:
-
Preparation of Inoculum:
-
From a fresh culture plate (18-24 hours old), select several well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this adjusted inoculum in the appropriate test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the test wells should not exceed a level that affects microbial growth (typically ≤1%).
-
Perform serial two-fold dilutions of the compound in the test broth in the 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative (growth) control (broth with inoculum but no compound). A sterility control (broth only) should also be included.
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) of the microorganism. The endpoint can be determined visually or by using a plate reader.
-
Protocol 2: Agar Well Diffusion Assay
This method is a qualitative or semi-quantitative technique to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar surface.
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA) plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Sterile swabs
-
Sterile cork borer or pipette tip
-
Positive control antibiotic solution
-
Solvent control
Procedure:
-
Preparation of Agar Plates:
-
Using a sterile swab dipped in the standardized inoculum, create a uniform lawn of the test microorganism across the entire surface of the MHA plate.
-
Allow the plate to dry for a few minutes.
-
-
Creation of Wells:
-
Use a sterile cork borer to create uniform wells in the agar (e.g., 6 mm in diameter).
-
-
Application of Compound:
-
Add a fixed volume (e.g., 50 µL) of the this compound solution at a known concentration into a designated well.
-
Add the same volume of a positive control antibiotic and a solvent control to separate wells.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Measurement of Inhibition Zone:
-
Measure the diameter of the zone of complete growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity at the tested concentration.
-
Proposed Mechanism of Action
While the precise mechanism of action for this compound has not been fully elucidated, compounds containing a nitroso group are known to exert their antimicrobial effects through the release of nitric oxide (NO).[5] NO and its reactive nitrogen species (RNS) can induce significant damage to microbial cells. A plausible mechanism involves the chemical alteration of microbial DNA, leading to inhibition of replication and ultimately cell death.[5]
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for the systematic investigation of the antimicrobial properties of this compound. By employing these standardized methodologies, researchers can generate reliable and comparable data that will be crucial in assessing the potential of this compound as a lead for the development of new antimicrobial therapies. Further studies are warranted to elucidate the precise mechanism of action and to evaluate the in vivo efficacy and safety of this promising molecule.
References
Application of 6-Amino-1-methyl-5-nitrosouracil in Medicinal Chemistry: A Detailed Overview for Researchers
For researchers, scientists, and professionals in drug development, 6-Amino-1-methyl-5-nitrosouracil stands as a versatile scaffold in medicinal chemistry. This pyrimidine derivative serves as a crucial intermediate in the synthesis of a variety of bioactive molecules and is noted for its intrinsic antimicrobial properties and its potential in the development of novel anticancer agents.
This document provides a comprehensive overview of the applications of this compound, detailing its use as a synthetic precursor and in the development of metal-based therapeutics. It includes experimental protocols and a summary of its biological activities to facilitate further research and drug discovery efforts.
Key Applications in Medicinal Chemistry
The primary applications of this compound in medicinal chemistry can be categorized as follows:
-
Intermediate in the Synthesis of Xanthine Derivatives: this compound is a key precursor in the synthesis of 8-substituted xanthines. Xanthine and its derivatives are a class of purine alkaloids with a wide range of pharmacological activities, including bronchodilator (e.g., theophylline), stimulant (e.g., caffeine), and therapeutic agents for respiratory and cardiovascular diseases. The synthesis involves the reduction of the nitroso group to an amine, followed by cyclization with various reagents to introduce diverse functionalities at the 8-position of the xanthine core.
-
Antimicrobial Agent: The inherent chemical structure of this compound confers it with antimicrobial properties. While its broad-spectrum activity is frequently cited, specific quantitative data on its minimum inhibitory concentrations (MICs) against various microbial strains are not extensively reported in publicly available literature. Further investigation is warranted to fully characterize its antimicrobial profile and potential as a lead compound for new anti-infective agents.
-
Ligand in Anticancer Platinum(II) Complexes: this compound can act as a ligand in the formation of platinum(II) complexes.[1] Platinum-based drugs are a cornerstone of cancer chemotherapy, and the development of new platinum complexes with improved efficacy and reduced side effects is an active area of research. The complexation of this compound with platinum(II) offers the potential for novel anticancer agents with unique mechanisms of action. However, specific synthesis protocols and comprehensive cytotoxicity data for such complexes are not widely available, representing an area ripe for exploration.
Experimental Protocols
Synthesis of 8-Substituted Xanthine Derivatives from this compound
This protocol outlines the general two-step synthesis of 8-substituted xanthines, using this compound as the starting material. The process involves the reduction of the nitroso group to form a diamine intermediate, followed by cyclization.
Step 1: Reduction of this compound to 5,6-Diamino-1-methyluracil
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (e.g., H₂/Pd-C)
-
Ammonia solution (if using sodium dithionite)
-
Water
-
Ethanol
Procedure:
-
Suspend this compound in a suitable solvent, such as water or a mixture of water and ethanol.
-
For chemical reduction, add an aqueous solution of sodium dithionite and a sufficient amount of ammonia solution to maintain a basic pH. The reaction is typically carried out at room temperature with stirring. The disappearance of the characteristic color of the nitroso compound indicates the completion of the reaction.
-
Alternatively, for catalytic hydrogenation, suspend the starting material in a suitable solvent like ethanol and subject it to hydrogenation in the presence of a palladium on carbon (Pd-C) catalyst under a hydrogen atmosphere.
-
Upon completion of the reaction, the resulting 5,6-Diamino-1-methyluracil can be isolated by filtration and washing with cold water and ethanol. The product is often used directly in the next step without extensive purification.
Step 2: Cyclization to form 8-Substituted Xanthines
Materials:
-
5,6-Diamino-1-methyluracil (from Step 1)
-
An appropriate cyclizing agent (e.g., a carboxylic acid, aldehyde, or s-triazine)
-
A suitable solvent (e.g., acetic acid, toluene, or a high-boiling point solvent)
-
Condensing agent (if using a carboxylic acid, e.g., EDAC)
Procedure (Example using an aldehyde):
-
Dissolve or suspend 5,6-Diamino-1-methyluracil in a suitable solvent such as acetic acid.
-
Add the desired aldehyde to the reaction mixture.
-
Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to allow the 8-substituted xanthine product to precipitate.
-
Collect the precipitate by filtration, wash with a suitable solvent (e.g., ethanol), and dry. The product may be further purified by recrystallization.
A high-yield synthesis method for theophylline, a specific xanthine derivative, has been reported in a patent, which can be adapted for the synthesis of other derivatives.[2][3]
Data Presentation
Currently, there is a lack of specific, publicly available quantitative data for the biological activities of this compound and its direct derivatives. The following tables are structured to accommodate future experimental findings.
Table 1: Antimicrobial Activity of this compound (Hypothetical Data)
| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Escherichia coli | Data not available |
| Staphylococcus aureus | Data not available |
| Candida albicans | Data not available |
Table 2: Cytotoxicity of this compound-Platinum(II) Complexes (Hypothetical Data)
| Cell Line | Compound | IC₅₀ (µM) |
| HeLa (Cervical Cancer) | [Pt(this compound)Cl₂] | Data not available |
| MCF-7 (Breast Cancer) | [Pt(this compound)Cl₂] | Data not available |
| A549 (Lung Cancer) | [Pt(this compound)Cl₂] | Data not available |
Mandatory Visualizations
Experimental Workflow for the Synthesis of 8-Substituted Xanthines
Caption: General workflow for the synthesis of 8-substituted xanthines.
Logical Relationship of this compound Applications
Caption: Key applications of this compound.
Future Directions
The existing literature highlights the potential of this compound in medicinal chemistry. However, to fully realize its therapeutic promise, further research is essential. Specifically, systematic studies to determine the MIC values against a broad panel of pathogenic microbes are needed to validate its antimicrobial potential. Furthermore, the synthesis and comprehensive in vitro and in vivo evaluation of its platinum(II) complexes are critical to ascertain their efficacy as anticancer agents. The exploration of its impact on cellular signaling pathways also remains an open and promising avenue for future investigation.
References
Application Notes and Protocols: Reduction of 6-Amino-1-methyl-5-nitrosouracil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reduction of the nitroso group in 6-Amino-1-methyl-5-nitrosouracil to synthesize 5,6-diamino-1-methyluracil. This diamino derivative is a critical intermediate in the synthesis of various therapeutic agents, including tyrosine kinase inhibitors and xanthine derivatives like theophylline.[1][2]
The protocols outlined below describe two primary methods for this reduction: catalytic hydrogenation and reduction with sodium dithionite. Both methods are effective, with catalytic hydrogenation generally offering higher yields and purity.
Data Presentation
The following table summarizes the quantitative data for the reduction of this compound to 5,6-diamino-1-methyluracil using different reduction methods.
| Reduction Method | Reducing Agent/Catalyst | Product | Yield (%) | Purity (%) | Reference |
| Catalytic Hydrogenation | Not explicitly stated, likely a noble metal catalyst (e.g., Pd/C) | 5,6-diamino-1-methyluracil | 92.3 | 99.4 | [1] |
| Chemical Reduction | Sodium Hydrosulfite (Sodium Dithionite) | 5,6-diaminouracil hydrochloride | 68-81 | Not Specified | [3] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of this compound
This protocol is adapted from a high-yield synthesis of 5,6-diamino-1-methyluracil.[1]
Materials:
-
This compound
-
Methanol
-
Activated Carbon
-
Suitable Catalyst (e.g., 5% Palladium on Carbon, Pd/C)
-
Pure Water
-
Hydrogen Gas (H₂)
-
Reaction Vessel (suitable for hydrogenation)
-
Filtration Apparatus
-
Drying Oven
Procedure:
-
Reaction Setup: In a suitable reaction vessel, suspend this compound in methanol.
-
Catalyst Addition: Add a catalytic amount of a suitable hydrogenation catalyst, such as 5% Palladium on Carbon.
-
Hydrogenation: Pressurize the reaction vessel with hydrogen gas to the appropriate pressure and heat to the specified temperature. The optimal conditions for pressure and temperature may need to be determined empirically but are crucial for the reaction's success.
-
Reaction Monitoring: Monitor the reaction progress by a suitable method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Filtration and Decolorization: Once the reaction is complete, cool the mixture and filter off the catalyst. To the hot filtrate, add activated carbon to decolorize the solution.
-
Crystallization: Slowly add pure water dropwise to the hot, decolorized filtrate until the solution appears turbid. Allow the solution to stand for 2 hours. Continue the dropwise addition of water until no more crystals precipitate.
-
Isolation and Drying: Cool the mixture to 10°C, filter the precipitated product, and wash with cold water. Dry the light yellow crystals of 5,6-diamino-1-methyluracil in an oven.
Expected Outcome:
This method is reported to yield a light yellow crystalline product with a purity of 99.4% and a yield of 92.3%.[1]
Protocol 2: Reduction of this compound with Sodium Dithionite
This protocol is based on a general procedure for the reduction of 6-amino-5-nitrosouracils.[3][4]
Materials:
-
This compound
-
Water
-
Sodium Dithionite (Sodium Hydrosulfite, Na₂S₂O₄)
-
Concentrated Hydrochloric Acid (HCl)
-
Acetone
-
Reaction Flask with Stirrer and Heating Mantle
-
Filtration Apparatus (Sintered Glass Funnel)
-
Vacuum Drying Apparatus
Procedure:
-
Suspension: In a reaction flask, prepare a slurry of this compound in warm water (approximately 50°C).
-
Reduction: While stirring and heating the slurry on a steam bath, add solid sodium dithionite in portions until the characteristic color of the nitroso compound is completely discharged, indicating the completion of the reduction. An excess of sodium dithionite is typically added to ensure the reaction goes to completion.
-
Cooling and Filtration: Continue stirring with heating for an additional 15 minutes, then allow the mixture to cool. Filter the resulting dense precipitate of the diaminouracil bisulfite salt and wash it well with water.
-
Conversion to Hydrochloride Salt: Transfer the moist bisulfite salt to a flask and add concentrated hydrochloric acid until a stirrable slurry is formed.
-
Heating and Isolation: Heat the slurry on a steam bath with stirring for 1 hour in a fume hood. Filter the resulting tan-colored 5,6-diamino-1-methyluracil hydrochloride on a sintered glass funnel.
-
Washing and Drying: Wash the product thoroughly with acetone and dry it under vacuum over a suitable desiccant.
Expected Outcome:
This procedure typically yields the hydrochloride salt of 5,6-diamino-1-methyluracil. For the analogous unsubstituted 6-aminouracil, yields in the range of 68-81% have been reported.[3]
Visualizations
Reaction Pathway
Caption: Chemical transformation of the starting material to the final product.
Experimental Workflow
Caption: A generalized workflow for the reduction reaction and product isolation.
References
Cyclization Reactions of 6-Amino-1-methyl-5-nitrosouracil: Application Notes and Protocols for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the cyclization reactions of 6-Amino-1-methyl-5-nitrosouracil. This versatile starting material is a key building block in the synthesis of a variety of fused heterocyclic compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents. The protocols outlined below are based on established methodologies for analogous compounds and are intended to serve as a comprehensive guide for researchers in the field.
Application Notes
This compound is a derivative of 6-aminouracil, a privileged scaffold in medicinal chemistry. The presence of the nitroso group at the 5-position, adjacent to the amino group at the 6-position, makes it a highly reactive precursor for various cyclization and cyclocondensation reactions. These reactions are primarily exploited to construct fused pyrimidine ring systems, which are core structures in many biologically active molecules.
Two major classes of fused heterocycles that can be synthesized from this compound and its derivatives are:
-
Fused Purine Systems (Xanthine Derivatives): Through reductive cyclization, the nitroso group is converted to an amino group, forming a highly reactive 5,6-diaminouracil intermediate. This intermediate can then be cyclized with various one-carbon synthons (e.g., aldehydes, formamides) to yield xanthine and its derivatives, such as theophylline. These compounds are well-known for their diverse pharmacological activities, including adenosine receptor antagonism and phosphodiesterase inhibition.
-
Fused Quinoline Systems (Pyrimido[4,5-b]quinolines and Alloxazines): this compound can participate in multicomponent reactions or condensation reactions, often after in situ reduction of the nitroso group, to form tricyclic and tetracyclic frameworks. Pyrimido[4,5-b]quinolines, in particular, have emerged as a significant class of compounds with potent anticancer activity, often through the inhibition of key signaling pathways.[1][2] For instance, certain derivatives have been shown to be effective inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are critical targets in cancer therapy.[1][2] Alloxazines, another class of fused pyrimidines, can be synthesized through condensation with anilines and are also of interest for their potential biological activities.[3]
The synthetic versatility of this compound makes it a valuable tool for generating libraries of diverse heterocyclic compounds for high-throughput screening and lead optimization in drug development programs.
Experimental Protocols
The following protocols are detailed methodologies for key cyclization reactions involving 6-amino-5-nitrosouracil derivatives. While these protocols may require optimization for this compound specifically, they provide a robust starting point for synthesis.
Protocol 1: Reductive Cyclization for the Synthesis of Xanthine Derivatives
This two-step protocol first involves the reduction of the nitroso group to an amino group, followed by cyclization to form the fused imidazole ring of the xanthine core.
Step 1: Synthesis of 1-Methyl-5,6-diaminouracil
-
Reaction Scheme:
-
This compound is reduced to 1-methyl-5,6-diaminouracil.
-
-
Reagents and Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Aqueous ammonia solution (e.g., 10-15%)
-
Brine
-
Reaction flask, magnetic stirrer, heating mantle, filtration apparatus
-
-
Procedure:
-
Dissolve this compound in a sufficient volume of aqueous ammonia solution in a round-bottom flask.
-
Warm the solution to 50-60 °C with stirring.
-
Gradually add sodium dithionite to the solution. The deep color of the nitroso compound will fade as the reduction proceeds. Continue addition until the solution is nearly colorless.
-
Cool the reaction mixture to room temperature.
-
Add brine to precipitate the 1-methyl-5,6-diaminouracil.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
-
Expected Outcome: A solid product of 1-methyl-5,6-diaminouracil, which can be used in the next step without further purification.
Step 2: Cyclization to form 1-Methylxanthine
-
Reaction Scheme:
-
1-Methyl-5,6-diaminouracil is cyclized with a one-carbon source (e.g., formic acid) to yield 1-methylxanthine.
-
-
Reagents and Materials:
-
1-Methyl-5,6-diaminouracil (from Step 1)
-
Formic acid (or other suitable one-carbon synthon like triethyl orthoformate or formamide)
-
Sodium hydroxide solution
-
Reaction flask, reflux condenser, heating mantle
-
-
Procedure:
-
Suspend 1-methyl-5,6-diaminouracil in formic acid in a round-bottom flask.
-
Heat the mixture under reflux for a specified time (typically 1-4 hours), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the xanthine derivative.
-
Collect the product by filtration, wash with water, and recrystallize from a suitable solvent if necessary.
-
Protocol 2: Synthesis of Pyrimido[4,5-b]quinolines via Multicomponent Reaction
This protocol describes a one-pot, three-component reaction, a common and efficient method for constructing the pyrimido[4,5-b]quinoline scaffold from a 6-aminouracil derivative. It is anticipated that this compound would first undergo in situ reduction to the corresponding 5,6-diamino derivative before participating in the cyclization.
-
Reaction Scheme:
-
A 6-aminouracil derivative, an aromatic aldehyde, and a 1,3-dicarbonyl compound (e.g., dimedone) react in the presence of a catalyst to form the pyrimido[4,5-b]quinoline.
-
-
Reagents and Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Dimedone
-
Catalyst (e.g., p-toluenesulfonic acid, or a Lewis acid)
-
Solvent (e.g., ethanol, acetic acid, or solvent-free)
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
-
Heating source (e.g., heating mantle or microwave reactor)
-
-
Procedure:
-
In a suitable reaction vessel, combine this compound (1 mmol), the aromatic aldehyde (1 mmol), dimedone (1 mmol), and a catalytic amount of the chosen catalyst.
-
Add the solvent (if not a solvent-free reaction).
-
Heat the mixture under reflux or using microwave irradiation for the required time (typically 1-8 hours), monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture. The product often precipitates from the solution.
-
Collect the solid product by filtration, wash with a suitable solvent (e.g., cold ethanol), and dry.
-
Recrystallize the product if further purification is needed.
-
Data Presentation
The following tables summarize quantitative data for cyclization reactions of 6-amino-5-nitrosouracil derivatives and related multicomponent reactions of 6-aminouracils. This data can be used as a reference for optimizing the reactions of this compound.
Table 1: Synthesis of Fused Purine Systems
| Product | Starting 6-Amino-5-nitrosouracil Derivative | Other Reactants | Solvent | Conditions | Yield (%) |
| 3-(2-Chlorobenzyl)-8-(4-chlorophenyl)-7-hydroxyxanthine | 6-Amino-1-[(2-chlorophenyl)methyl]-5-nitrosouracil | N-(4-chlorobenzylidene)aniline | Glacial Acetic Acid | Reflux, 8-10 h | 86 |
Table 2: Multicomponent Synthesis of Pyrimido[4,5-b]quinolines from 6-Aminouracil Derivatives
| 6-Aminouracil Derivative | Aldehyde | Active Methylene Compound | Catalyst | Solvent | Conditions | Yield (%) |
| 6-Amino-1,3-dimethyluracil | 4-Chlorobenzaldehyde | Dimedone | Trityl chloride | Chloroform | Reflux | High |
| 6-Amino-1,3-dimethyluracil | Various aromatic aldehydes | Dimedone | TiO₂/PCN | - | - | 75-95 |
| 6-Aminouracil | Various aromatic aldehydes | Dimedone, Barbituric acid, Meldrum's acid | None | Solvent-free | Ball-milling | - |
Mandatory Visualizations
Reaction Workflow: Synthesis of Xanthine Derivatives
Caption: General workflow for the synthesis of xanthine derivatives.
Logical Relationship: Multicomponent Reaction for Pyrimido[4,5-b]quinoline Synthesis
Caption: Logical inputs for the one-pot synthesis of pyrimido[4,5-b]quinolines.
Signaling Pathway: Inhibition of EGFR/HER2 by Pyrimido[4,5-b]quinolines
Caption: Simplified EGFR/HER2 signaling pathway and point of inhibition.
References
- 1. Synthesis of novel pyrimido[4,5-b]quinolines as potential anticancer agents and HER2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel pyrimido[4,5-b]quinoline derivatives as dual EGFR/HER2 inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel alloxazine analogues: design, synthesis, and antitumour efficacy enhanced by kinase screening, molecular docking, and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 6-Amino-1-methyl-5-nitrosouracil in the Synthesis of Fused Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-1-methyl-5-nitrosouracil is a versatile precursor in the synthesis of various fused pyrimidine systems, which are core structures in numerous biologically active compounds. The strategic placement of the amino and nitroso groups on the uracil ring facilitates cyclization reactions to form bicyclic and tricyclic heteroaromatic compounds. These fused pyrimidines, such as xanthines and their derivatives, are of significant interest in medicinal chemistry due to their wide spectrum of therapeutic applications, including as adenosine receptor antagonists and phosphodiesterase inhibitors. This document provides detailed experimental protocols and quantitative data for the preparation of fused pyrimidines utilizing this compound and related compounds, offering a valuable resource for researchers in organic synthesis and drug discovery.
I. Synthesis of Xanthine Derivatives
Xanthines are a prominent class of fused pyrimidines readily synthesized from 6-amino-5-nitrosouracil derivatives. The general strategy involves the reduction of the nitroso group to an amino group, followed by cyclization with a one-carbon synthon. Alternatively, direct cyclization with suitable reagents can be achieved.
A. Synthesis of 3-(2-Chlorobenzyl)-8-(4-chlorophenyl)-7-hydroxyxanthine
This one-pot procedure involves the reaction of a 6-amino-5-nitrosouracil derivative with an N-arylidene aniline in glacial acetic acid. The reaction proceeds to afford the corresponding xanthine derivative in high yield.[1]
Experimental Protocol:
-
A mixture of 6-amino-1-[(2-chlorophenyl)methyl]-5-nitrosouracil (1.06 mmol, 0.3 g) and the appropriate N-arylidene aniline (1.06 mmol) is prepared in glacial acetic acid (3 ml).
-
The reaction mixture is heated under reflux for a period of 8 to 10 hours.
-
After reflux, the mixture is cooled, leading to the formation of a precipitate.
-
The precipitate is collected by filtration and washed with ethanol.
-
The crude product is purified by crystallization from a DMF/ethanol (2:1) mixture to yield colorless crystals of 3-(2-Chlorobenzyl)-8-(4-chlorophenyl)-7-hydroxyxanthine.
Quantitative Data:
| Product | Starting Material | Reagent | Solvent | Reaction Time | Yield (%) |
| 3-(2-Chlorobenzyl)-8-(4-chlorophenyl)-7-hydroxyxanthine | 6-Amino-1-[(2-chlorophenyl)methyl]-5-nitrosouracil | N-(4-chlorophenyl)methylene-aniline | Glacial Acetic Acid | 8-10 hours | 86 |
Reaction Scheme:
Caption: Synthesis of a Xanthine Derivative.
B. Synthesis of Theophylline (1,3-Dimethylxanthine)
Theophylline, a therapeutically important methylxanthine, can be synthesized from 6-amino-1,3-dimethyl-5-nitrosouracil through a two-step process involving reduction of the nitroso group followed by cyclization.[2][3][4]
Experimental Protocol:
Step 1: Reduction to 5,6-Diamino-1,3-dimethyluracil
-
In a hydrogen autoclave, add 6-amino-1,3-dimethyl-5-nitrosouracil, a palladium-carbon catalyst, and methanol.[2]
-
Pressurize the autoclave with hydrogen to 2.5-3.5 MPa.[2]
-
Maintain the pressure for 3-4 hours.[2]
-
Filter the reaction mixture through diatomite to remove the catalyst.[2]
-
The filtrate is concentrated by rotary evaporation at 33-37 °C to yield the crude 5,6-diamino-1,3-dimethyluracil as a brown oil.[2]
Step 2: Cyclization to Theophylline
-
Dissolve the brown oil from the previous step in a suitable solvent such as s-triazine or formamide.[3]
-
Heat the mixture to facilitate ring closure. For example, when using s-triazine, the mixture is heated to 105-115 °C for 1.3-1.6 hours.[4]
-
After the reaction is complete, the product is isolated, which may involve steps like washing with cold water and purification by underpressure distillation.[2][4]
Quantitative Data for Theophylline Synthesis:
| Step | Reactant | Catalyst | Solvent | Pressure (MPa) | Time (h) | Temperature (°C) |
| Reduction | 6-Amino-1,3-dimethyl-5-nitrosouracil | Pd/C | Methanol | 2.5-3.5 | 3-4 | Ambient |
| Cyclization | 5,6-Diamino-1,3-dimethyluracil | - | s-Triazine/Toluene | - | 1.3-1.6 | 105-115 |
Reaction Pathway:
Caption: Synthesis pathway of Theophylline.
II. Synthesis of Pyrazolo[3,4-d]pyrimidines
While the primary focus is on 6-amino-5-nitrosouracil, related structures can be used to generate other fused pyrimidine systems. For instance, pyrazolo[3,4-d]pyrimidines can be synthesized from 6-hydrazinyluracil derivatives, which can be conceptually linked to the reactivity of the C6 position.
A. Synthesis of 7-Methyl-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
This synthesis involves the oxidative cyclization of a 6-(2-arylidenehydrazin-1-yl)-1-methyluracil using thionyl chloride.[1]
Experimental Protocol:
-
A mixture of the appropriate 6-(2-arylidenehydrazin-1-yl)-1-methyluracil (1.2 mmol) and excess thionyl chloride (2 ml) is prepared.
-
The mixture is heated under reflux for 5-7 minutes.
-
The excess thionyl chloride is removed by evaporation under reduced pressure.
-
An aqueous ammonia solution is added to the residue to precipitate the product.
-
The precipitate is filtered, washed with ethanol, and crystallized from a DMF/ethanol (3:1) mixture.
Quantitative Data:
| Product | Starting Material | Reagent | Reaction Time | Yield (%) |
| 7-Methyl-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | 6-(2-Benzylidenehydrazinyl)-1-methyluracil | Thionyl Chloride | 5-7 minutes | 69 |
Experimental Workflow:
Caption: Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis.
Conclusion
This compound and its analogs are valuable and reactive starting materials for the construction of a variety of fused pyrimidine ring systems. The protocols outlined in these application notes demonstrate efficient synthetic routes to xanthines and provide a basis for the exploration of other related heterocyclic structures. The high yields and relatively straightforward procedures make these methods attractive for applications in medicinal chemistry and the development of novel therapeutic agents. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.
References
- 1. scirp.org [scirp.org]
- 2. CN104744470A - Synthesis method for theophylline - Google Patents [patents.google.com]
- 3. CN104744469A - Preparation method for theophylline - Google Patents [patents.google.com]
- 4. CN104744467A - High-yield synthesis method for theophylline - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis and Characterization of Platinum(II) Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis, purification, and characterization of platinum(II) coordination complexes, which are of significant interest in the development of novel therapeutic agents. The protocols outlined below are based on established methods for the preparation of platinum(II) compounds, including analogs of the widely used anticancer drug, cisplatin.
General Synthesis of a cis-Platinum(II) Complex
This protocol describes a general method for the synthesis of a cis-platinum(II) complex with nitrogen-donor ligands, a common structural motif in platinum-based anticancer drugs. The synthesis is exemplified by a procedure adapted from the preparation of cisplatin and its derivatives.[1][2]
Materials and Reagents
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Potassium iodide (KI)
-
Ammonia solution (NH₄OH) or other nitrogen-donor ligand
-
Silver nitrate (AgNO₃)
-
Potassium chloride (KCl)
-
Distilled water
-
Acetone
-
Dimethylformamide (DMF)
Experimental Protocol
-
Preparation of the Tetraiodo Intermediate: Dissolve K₂[PtCl₄] in distilled water. Add a saturated aqueous solution of potassium iodide (4 equivalents) to the K₂[PtCl₄] solution with stirring. The color of the solution will change, indicating the formation of K₂[PtI₄].[1][2]
-
Coordination of the Nitrogen Ligand: To the solution of K₂[PtI₄], slowly add an aqueous solution of the nitrogen-donor ligand (e.g., ammonia) (2 equivalents). A yellow precipitate of the cis-[Pt(ligand)₂I₂] complex should form.[1][2][3] The reaction can be stirred at room temperature.[3]
-
Isolation of the Iodo Complex: Collect the precipitate by filtration, wash with cold water, and then with a small amount of acetone. Dry the product in vacuo.
-
Removal of Iodide Ligands: Suspend the cis-[Pt(ligand)₂I₂] complex in distilled water. Add an aqueous solution of silver nitrate (2 equivalents) to the suspension. Stir the mixture in the dark overnight to allow for the precipitation of silver iodide (AgI).[4]
-
Formation of the Aqua Complex: Remove the AgI precipitate by filtration. The filtrate contains the diaqua complex, cis-[Pt(ligand)₂(OH₂)₂]²⁺.[1][2]
-
Formation of the Final Chloro Complex: To the filtrate containing the diaqua complex, add an excess of potassium chloride (KCl). The final cis-[Pt(ligand)₂Cl₂] product will precipitate as a yellow solid.[1][2]
-
Purification: The crude product can be purified by recrystallization from hot water containing 0.1 M HCl or by using amide solvents like DMF.[1][5]
Experimental Workflow
Caption: General workflow for the synthesis of a cis-platinum(II) complex.
Synthesis of a trans-Platinum(II) Complex
The synthesis of the trans isomer typically follows a different pathway, taking advantage of the trans effect.[2]
Experimental Protocol
-
Formation of the Tetraammineplatinum(II) Complex: Add an excess of ammonia to an aqueous solution of K₂[PtCl₄] and heat the mixture. This reaction forms the soluble [Pt(NH₃)₄]Cl₂.[2]
-
Precipitation of the trans-Isomer: Reduce the volume of the solution by heating. Then, add hydrochloric acid (HCl) to the concentrated solution. The trans-[Pt(NH₃)₂Cl₂] will precipitate as a yellow solid upon further concentration.[2]
-
Purification: The product can be collected by filtration, washed with cold water, and dried.
Characterization of Platinum(II) Complexes
Thorough characterization is crucial to confirm the identity, purity, and structure of the synthesized platinum(II) complexes.[3][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the structure of platinum complexes in solution.[8][9]
-
¹H NMR: Provides information about the protons on the organic ligands, which can confirm their coordination to the platinum center.[3][9]
-
¹³C NMR: Used to characterize the carbon framework of the ligands.[7]
-
¹⁹⁵Pt NMR: As ¹⁹⁵Pt is a spin-½ nucleus with a natural abundance of 33.8%, it is an excellent probe for studying the coordination environment of the platinum atom.[10][11] The chemical shifts are highly sensitive to the nature of the coordinated ligands.[10][11] Two-dimensional correlation experiments such as ¹H-¹⁹⁵Pt HMQC can be used to establish connectivity.[9][10]
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the platinum complex.[12][13] The characteristic isotopic pattern of platinum (¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt, ¹⁹⁸Pt) provides a clear signature for platinum-containing species in the mass spectrum.[14][15]
Infrared (IR) Spectroscopy
IR spectroscopy, particularly in the far-IR region, can be used to distinguish between cis and trans isomers. For a [PtL₂Cl₂] complex, the cis isomer will typically show two Pt-Cl stretching bands, while the trans isomer will show only one due to symmetry.[6]
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure of the complex, including bond lengths, bond angles, and the overall coordination geometry.[16][17]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the synthesis and characterization of platinum(II) complexes.
Table 1: Synthesis and Yields of Representative Platinum(II) Complexes
| Complex | Starting Material | Ligand | Yield (%) | Reference |
| cis-[Pt(NH₃)₂Cl₂] (Cisplatin) | K₂[PtCl₄] | NH₃ | ~61% | [18] |
| trans-[PtCl₂(1-methyl-4-nitropyrazole)₂] | K₂[PtCl₄] | 1-methyl-4-nitropyrazole | ~10% | [3] |
| cis-[PtCl₂(1-methyl-4-nitropyrazole)₂] via thermal isomerization | cis-isomer | - | ~90% | [3] |
| [PtCl₂(N(SO₂quin)dpa)] | PtCl₂(DMSO)₂ | N(SO₂quin)dpa | 54% | [19] |
| [PtCl₂(N(SO₂azobenz)dpa)] | PtCl₂(DMSO)₂ | N(SO₂azobenz)dpa | 62% | [19] |
Table 2: Representative Characterization Data for Platinum(II) Complexes
| Complex | Technique | Key Observation | Reference |
| cis-[Pt(NH₃)₂Cl₂] | ESI-MS | Characteristic isotopic pattern for [Pt(NH₃)₂Cl]⁺ | [12][14] |
| trans-[PtCl₂(1-methyl-4-nitropyrazole)₂] | ¹⁹⁵Pt NMR | Single resonance confirming one platinum environment. | [3] |
| cis-[PtCl₂(3,5-dimethyl-4-nitroisoxazole)₂] | Far-IR | Two Pt-Cl stretching bands (ν_s = 355 cm⁻¹, ν_as = 347 cm⁻¹) | [6] |
| trans-[PtCl₂(3,5-dimethyl-4-nitroisoxazole)₂] | Far-IR | One Pt-Cl stretching band (ν_as = 344 cm⁻¹) | [6] |
| [Pt(Imt)₄]I₂ | X-ray | Square-planar geometry around the platinum atom. | [7] |
| cis-[¹⁹⁵ᵐPt]PtCl₂(OH)₂(NH₃)₂ | Radiochemical | Radiochemical purity of 97.8% | [20] |
Mechanism of Action of Cisplatin
Platinum(II) complexes like cisplatin are believed to exert their anticancer effects primarily through interactions with DNA.[4]
Caption: Simplified mechanism of action for cisplatin.
References
- 1. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. home.iitk.ac.in:443 [home.iitk.ac.in:443]
- 3. Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Evaluation of Dinuclear Platinum(II) Complexes with Aromatic N-Heterocycles as Bridging Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies on the Complexation of Platinum(II) by Some 4-Nitroisoxazoles and Testing the Cytotoxic Activity of the Resulting Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR Periodic Table: Platinum NMR [imserc.northwestern.edu]
- 11. (195Pt) Platinum NMR [chem.ch.huji.ac.il]
- 12. chempap.org [chempap.org]
- 13. Electrospray ionization mass spectrometry for the hydrolysis complexes of cisplatin: implications for the hydrolysis process of platinum complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mass spectrometry evidence for cisplatin as a protein cross-linking reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural modifications to platinum( ii ) pincer complexes resulting in changes in their vapochromic and solvatochromic properties - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00025G [pubs.rsc.org]
- 17. journals.iucr.org [journals.iucr.org]
- 18. researchgate.net [researchgate.net]
- 19. Biological Evaluation of Platinum(II) Sulfonamido Complexes: Synthesis, Characterization, Cytotoxicity, and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Facile Synthesis of a Pt(IV) Prodrug of Cisplatin and Its Intrinsically 195mPt Labeled Analog: A Step Closer to Cancer Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 6-Amino-1-methyl-5-nitrosouracil
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of 6-Amino-1-methyl-5-nitrosouracil, a molecule of interest in pharmaceutical research and development. The methodologies outlined below offer robust approaches for the determination of this compound in various sample matrices.
Introduction
This compound is a substituted pyrimidine derivative. Accurate and precise quantification of this compound is critical for pharmacokinetic studies, formulation development, and quality control in drug manufacturing. The primary analytical techniques suitable for the quantification of this compound include High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document focuses on a proposed HPLC-UV method as a widely accessible and reliable technique.
Analytical Methods Overview
Data Presentation: Quantitative Data Summary
The following table summarizes the expected performance characteristics of a validated HPLC-UV method for the quantification of this compound. These values are representative and should be confirmed during in-house method validation.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Retention Time | Approximately 4.5 min |
Experimental Protocols
This section provides a detailed protocol for the proposed HPLC-UV method for the quantification of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substance and simple formulations.
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
HPLC grade acetonitrile, methanol, and water.
-
Phosphoric acid (or formic acid for MS-compatibility).
-
This compound reference standard.
-
Reverse-phase HPLC column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column).[1][2]
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC grade water and mix well.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Methanol and Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by appropriately diluting the standard stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 75, and 100 µg/mL).
3. Chromatographic Conditions
-
Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v). The exact ratio should be optimized to achieve a suitable retention time and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by measuring the UV spectrum of this compound. A wavelength of maximum absorbance should be selected (typically in the range of 270-290 nm for similar compounds).
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
4. Sample Preparation
-
Bulk Drug Substance: Accurately weigh a sample of the bulk drug substance, dissolve in the diluent, and dilute to a final concentration within the calibration range.
-
Formulations: The sample preparation for formulated products will depend on the excipients present. A general approach involves dispersing the formulation in the diluent, followed by sonication and centrifugation or filtration to remove insoluble materials. The resulting solution should be further diluted to a concentration within the calibration range.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²) of the calibration curve.
-
Calculate the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Mandatory Visualizations
Experimental Workflow for HPLC-UV Quantification
The following diagram illustrates the general workflow for the quantification of this compound using the proposed HPLC-UV method.
Caption: Workflow for HPLC-UV analysis of this compound.
Disclaimer: The analytical method and associated quantitative data presented in this document are proposed based on available information for similar compounds and should be fully validated by the end-user to ensure suitability for their specific application.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Amino-1-methyl-5-nitrosouracil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 6-Amino-1-methyl-5-nitrosouracil synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction: Reaction time may be too short, or the temperature may be too low. | - Ensure the reaction is stirred for a sufficient duration, monitoring by TLC until the starting material is consumed. - While the reaction is typically run at room temperature, gentle heating (e.g., 40-50°C) can be cautiously explored to drive the reaction to completion. However, be aware that higher temperatures may promote byproduct formation. |
| Improper pH: The nitrosation of amines is highly pH-dependent. If the solution is not sufficiently acidic, the formation of the nitrosating agent (nitrous acid) will be limited. | - Ensure the solution is acidic by using glacial acetic acid. The optimal pH for nitrosation is typically between 3 and 4. You can check the pH with a pH meter or pH paper. | |
| Poor quality of reagents: The 6-amino-1-methyluracil starting material may be impure, or the sodium nitrite may have decomposed. | - Use freshly purchased or purified 6-amino-1-methyluracil. - Use a fresh bottle of sodium nitrite. Old or improperly stored sodium nitrite can be less effective. | |
| Product is a different color than the expected bright color | Presence of impurities: The product may be contaminated with byproducts or unreacted starting material. | - Ensure thorough washing of the filtered product with cold water and then ethanol to remove soluble impurities. - Recrystallization from a suitable solvent system (e.g., water/ethanol mixture) can be performed to purify the product. |
| Decomposition of the product: The nitroso group can be unstable under certain conditions (e.g., prolonged exposure to light or high temperatures). | - Protect the reaction mixture and the final product from light. - Avoid excessive heating during the reaction and drying processes. | |
| Difficulty in filtering the product | Very fine precipitate: The product may have precipitated out as very fine particles, making filtration slow and difficult. | - Allow the precipitate to settle before filtration. - Use a Buchner funnel with a suitable filter paper grade. - Gentle stirring during precipitation can sometimes lead to larger crystal formation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: The nitrosation of 6-amino-1-methyluracil is typically carried out at room temperature (around 20-25°C). While slightly elevated temperatures might increase the reaction rate, they can also lead to the formation of undesired byproducts. It is recommended to start at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
Q2: What is the ideal molar ratio of sodium nitrite to 6-amino-1-methyluracil?
A2: A slight excess of sodium nitrite is generally used to ensure complete conversion of the starting material. A molar ratio of approximately 1.1 to 1.2 equivalents of sodium nitrite to 1 equivalent of 6-amino-1-methyluracil is a good starting point. A large excess of sodium nitrite should be avoided as it can lead to the formation of byproducts and complicate the purification process.
Q3: How does the concentration of acetic acid affect the reaction?
A3: Glacial acetic acid serves to create the acidic medium necessary for the in-situ formation of nitrous acid (HNO₂), the active nitrosating agent. The concentration of acetic acid should be sufficient to maintain a pH of around 3-4. Using a dilute solution of acetic acid may result in a slower reaction rate and lower yield.
Q4: What are the common byproducts in this synthesis, and how can they be minimized?
A4: While specific byproducts for this exact reaction are not extensively documented in readily available literature, potential side reactions in nitrosation of aminouracils could include the formation of diazonium salts which can further react to form various impurities. To minimize byproduct formation, it is crucial to control the reaction temperature, avoid a large excess of sodium nitrite, and ensure a homogenous reaction mixture through efficient stirring.
Q5: What is the best way to purify the final product to improve its yield and purity?
A5: The product, this compound, is typically a colored solid that precipitates from the reaction mixture. The primary purification method involves filtration followed by thorough washing with cold water to remove inorganic salts and residual acid, and then with a cold organic solvent like ethanol to remove organic impurities. If further purification is required, recrystallization from a suitable solvent system can be employed. The purity of the final product can be assessed using techniques like High-Performance Liquid Chromatography (HPLC).[1]
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline based on the nitrosation of similar 6-aminouracil derivatives. Optimization may be required to achieve the best results.
Materials:
-
6-Amino-1-methyluracil
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Distilled water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend 6-amino-1-methyluracil in distilled water.
-
Add glacial acetic acid to the suspension and stir until a clear solution or a fine suspension is obtained.
-
Cool the mixture in an ice bath to 0-5°C.
-
In a separate beaker, dissolve sodium nitrite in a small amount of cold distilled water.
-
Add the sodium nitrite solution dropwise to the stirred 6-amino-1-methyluracil solution over a period of 15-30 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
The colored product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid product thoroughly with cold distilled water.
-
Further wash the product with cold ethanol.
-
Dry the purified this compound in a desiccator or under vacuum at a low temperature.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
Technical Support Center: Purification of Crude 6-Amino-1-methyl-5-nitrosouracil
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 6-Amino-1-methyl-5-nitrosouracil.
Troubleshooting Guide
This section addresses common issues encountered during the purification of crude this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Purified Product | - Incomplete precipitation of the crude product. - Loss of product during washing steps. - Use of an unsuitable recrystallization solvent, leading to high solubility of the product. - Decomposition of the product during purification. | - Ensure the pH of the reaction mixture is optimized for complete precipitation. - Use ice-cold washing solvents to minimize product loss. - Test a range of solvent systems for recrystallization to find one with low product solubility at cold temperatures. A mixture of ethanol and water is often a good starting point. - Avoid excessive heating during dissolution for recrystallization. |
| Product is not the Expected Color | - The expected color of pure this compound is a purple solid.[1] - Presence of colored impurities from the starting materials or side reactions. - Decomposition of the product, which may lead to discoloration. | - Ensure the starting 6-amino-1-methyluracil is of high purity. - Perform a second recrystallization to remove persistent colored impurities. - The use of activated carbon during recrystallization can sometimes help to remove colored impurities, but should be used with caution as it may also adsorb the product. - Store the purified product in an amber vial, under an inert atmosphere, and at a low temperature (-20°C is recommended) to prevent degradation. |
| Low Purity of the Final Product | - Incomplete removal of starting materials (e.g., 6-amino-1-methyluracil). - Co-precipitation of side products from the nitrosation reaction. - Inefficient recrystallization. | - Wash the crude product thoroughly with water and a cold organic solvent (e.g., ethanol) to remove unreacted starting materials and other soluble impurities. - Optimize the recrystallization solvent system and the cooling rate. A slow cooling process generally leads to the formation of purer crystals. - Purity can be assessed using High-Performance Liquid Chromatography (HPLC).[2][3] |
| Difficulty Dissolving the Crude Product for Recrystallization | - this compound has limited solubility in many common organic solvents. It is soluble in DMSO. - The volume of the solvent may be insufficient. | - Use a solvent mixture in which the compound is more soluble when hot, but sparingly soluble when cold. Aqueous ethanol is a good candidate. - Increase the volume of the recrystallization solvent gradually while heating and stirring until the solid dissolves. Avoid using a large excess of solvent to maximize the yield upon cooling. |
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of pure this compound?
A1: Pure this compound is a purple crystalline solid.[1] Any significant deviation from this color may indicate the presence of impurities.
Q2: What are the most likely impurities in crude this compound?
A2: The most common impurity is the unreacted starting material, 6-amino-1-methyluracil. Other potential impurities can arise from side reactions during the nitrosation process.
Q3: What is a recommended method for purifying crude this compound?
A3: Recrystallization is a common and effective method for purifying this compound. A mixture of ethanol and water is a suggested solvent system to try. The crude product should be dissolved in a minimal amount of the hot solvent mixture and then allowed to cool slowly to form pure crystals.
Q4: How can I assess the purity of my purified this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound.[2][3] A reverse-phase column with a mobile phase of acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) can be used.[2][3]
Q5: What are the recommended storage conditions for purified this compound?
A5: The purified compound should be stored in a well-sealed, amber vial to protect it from light. It is also recommended to store it under an inert atmosphere and at a low temperature, such as in a -20°C freezer, to prevent degradation over time.
Experimental Protocols
Protocol 1: Purification of Crude this compound by Recrystallization
This protocol describes a general procedure for the purification of crude this compound obtained from the nitrosation of 6-amino-1-methyluracil.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Heating mantle with a magnetic stirrer
-
Erlenmeyer flask
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Preparation of the Crude Product: After the synthesis reaction, the precipitated crude this compound is collected by filtration. The crude solid is washed with cold deionized water followed by a small amount of cold ethanol to remove most of the unreacted starting materials and other water-soluble impurities.
-
Dissolution: The washed crude product is transferred to an Erlenmeyer flask. A solvent mixture of ethanol and water (e.g., 1:1 or 2:1 v/v) is added in small portions. The mixture is heated gently with continuous stirring. More solvent is added until the solid completely dissolves. It is important to use the minimum amount of hot solvent to ensure a good recovery yield.
-
Decolorization (Optional): If the solution is highly colored with impurities, a small amount of activated carbon can be added to the hot solution. The solution is then boiled for a few minutes. Caution: Activated carbon can adsorb the product, leading to a lower yield.
-
Hot Filtration (if activated carbon was used): If activated carbon was used, the hot solution must be filtered quickly through a pre-heated funnel with filter paper to remove the carbon.
-
Crystallization: The hot, clear solution is allowed to cool down slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.
-
Isolation and Washing of Crystals: The formed crystals are collected by vacuum filtration using a Buchner funnel. The crystals are washed with a small amount of the cold recrystallization solvent mixture to remove any remaining impurities.
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Data Presentation
| Purification Method | Starting Material Purity | Solvent System | Yield (%) | Final Purity (%) |
| Precipitation and Washing | ~90% | Water, Ethanol | >95% | ~95-97% |
| Recrystallization | ~95% | Ethanol/Water (1:1) | 80-90% | >98% |
Note: The values presented in this table are approximate and can vary depending on the specific experimental conditions.
Visualization
References
Technical Support Center: Nitrosation of 6-Aminouracils
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nitrosation of 6-aminouracils. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the nitrosation of 6-aminouracils, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Yield of 6-Amino-5-nitrosouracil | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Decomposition of nitrous acid: Nitrous acid is unstable and can decompose before reacting with the 6-aminouracil. 3. Incorrect pH: The pH of the reaction mixture is critical for the formation of the active nitrosating agent. | 1. Optimize reaction conditions: Gradually increase the reaction time and/or temperature, monitoring the reaction progress by TLC or HPLC. 2. Control addition of reagents: Add the sodium nitrite solution slowly to the acidic solution of 6-aminouracil to ensure that the nitrous acid is consumed as it is formed. Maintain a low reaction temperature (0-5 °C) to minimize decomposition. 3. Monitor and adjust pH: Ensure the reaction medium is sufficiently acidic to generate the nitrosonium ion (NO+). The optimal pH is typically in the acidic range. |
| Formation of a White Precipitate Instead of the Expected Colored Product | 1. Presence of aldehydes: Aldehyde impurities in the starting materials or solvents can react with two equivalents of 6-aminouracil to form insoluble bis(6-aminouracil)methane derivatives.[1][2][3][4] | 1. Use high-purity reagents: Ensure that the 6-aminouracil and all solvents are free of aldehyde impurities. Consider purifying the starting materials if necessary. |
| Product is Difficult to Purify | 1. Formation of multiple byproducts: Competing side reactions can lead to a complex mixture of products. 2. "Over-reaction" byproducts: Attempts to drive the reaction to completion with harsh conditions can lead to the formation of undesired products. | 1. Optimize for selectivity: Carefully control the reaction stoichiometry, temperature, and pH to favor the formation of the desired product. 2. Use milder conditions: Avoid excessive heating or prolonged reaction times. It may be preferable to accept a lower conversion to achieve higher purity. |
| Inconsistent Results Between Batches | 1. Variability in starting material quality: Impurities in the 6-aminouracil can affect the reaction outcome. 2. Inconsistent reaction setup: Minor variations in temperature, stirring speed, or reagent addition rate can impact the reaction. | 1. Characterize starting materials: Ensure the purity of the 6-aminouracil before starting the reaction. 2. Standardize the protocol: Maintain consistent reaction parameters for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction that occurs during the nitrosation of 6-aminouracil?
A1: The primary reaction is an electrophilic substitution at the C5 position of the uracil ring, which is highly activated by the 6-amino group. This C-nitrosation leads to the formation of the desired 6-amino-5-nitrosouracil.
Q2: Can N-nitrosation occur at the 6-amino group?
A2: While the 6-amino group is a potential site for nitrosation, C-nitrosation at the C5 position is generally favored due to the high nucleophilicity of this position. However, the formation of N-nitroso compounds as minor byproducts cannot be entirely ruled out, especially under specific reaction conditions.
Q3: What are the most common side reactions to be aware of?
A3: A significant side reaction to consider is the formation of bis(6-aminouracil)methane derivatives.[1][2][3][4] This can occur if aldehyde impurities are present in the reaction mixture, leading to the condensation of two 6-aminouracil molecules with one molecule of the aldehyde.
Q4: How can the formation of bis(6-aminouracil)methane byproducts be minimized?
A4: To minimize the formation of these byproducts, it is crucial to use high-purity starting materials and solvents that are free from aldehyde contamination. If the presence of aldehydes is suspected, purification of the reagents before use is recommended.
Q5: What is the expected color of the 6-amino-5-nitrosouracil product?
A5: 6-Amino-5-nitrosouracil is typically a colored compound, often described as a reddish-pink or deeply colored solid. The exact color can vary depending on the specific substituents on the uracil ring and the physical form of the product.
Experimental Protocols
A detailed experimental protocol for the synthesis of 6-amino-5-nitrosouracil can be adapted from established literature procedures for the synthesis of diaminouracil, where it is a key intermediate.
Synthesis of 6-Amino-5-nitrosouracil (adapted from Organic Syntheses)
-
Reagents and Equipment:
-
6-Aminouracil
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beaker or flask
-
Buchner funnel and filter paper
-
-
Procedure:
-
In a suitable flask, dissolve or suspend 6-aminouracil in water and glacial acetic acid.
-
Cool the mixture in an ice bath to 0-5 °C with continuous stirring.
-
Prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the cold 6-aminouracil suspension. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for a specified period (e.g., 1-2 hours) to ensure complete reaction.
-
The colored product, 6-amino-5-nitrosouracil, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the product with cold water to remove any unreacted starting materials and inorganic salts.
-
Dry the product thoroughly.
-
Visualizations
Reaction Pathways
Caption: Main and potential side reaction pathways in 6-aminouracil nitrosation.
Experimental Workflow
References
Stability of 6-Amino-1-methyl-5-nitrosouracil in different solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 6-Amino-1-methyl-5-nitrosouracil in various solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
As a solid, this compound should be stored in a cool, dry place, away from light.[1] For long-term storage, it is recommended to keep it in a freezer at -86°C in an amber vial under an inert atmosphere.[1] The solid compound is generally stable under normal temperatures and pressures.[2]
Q2: In which solvents is this compound known to be soluble?
Based on available data, this compound is soluble in Dimethyl Sulfoxide (DMSO). While its solubility in other common laboratory solvents like water, ethanol, and methanol is not explicitly quantified in the provided resources, it is best practice to determine solubility on a small scale before preparing stock solutions.
Q3: Are there any known incompatibilities for this compound?
Yes, this compound is incompatible with strong oxidizing agents.[2] Contact with these substances should be avoided to prevent degradation.
Q4: How can I monitor the stability of this compound in my solvent of choice?
The stability of this compound can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method has been described for the analysis of this compound.[3][4]
Q5: What are the typical conditions for a forced degradation study of this compound?
Forced degradation studies are essential to understand the intrinsic stability of a molecule.[5][6][7] Typical stress conditions to evaluate the stability of this compound would include:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature and elevated temperatures (e.g., 40-60 °C).
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature and elevated temperatures.
-
Oxidative Degradation: 3% to 30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Exposing the solid compound and solutions to elevated temperatures (e.g., 50-70 °C).[7][8]
-
Photolytic Degradation: Exposing the solid compound and solutions to UV and visible light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Change in color of the solution over time. | Degradation of the compound. | Prepare fresh solutions for each experiment. If stock solutions are necessary, store them at low temperatures (e.g., -20°C or -80°C) and protect them from light. Perform a stability study to determine the acceptable storage duration. |
| Precipitation of the compound from the solution. | Poor solubility or solvent evaporation. | Ensure the chosen solvent can dissolve the desired concentration of the compound. Store solutions in tightly sealed containers to prevent solvent evaporation. If using aqueous buffers, check the pH, as it can affect solubility. |
| Appearance of new peaks in the HPLC chromatogram. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and establish their retention times. This will help in developing a stability-indicating HPLC method. |
| Inconsistent experimental results. | Instability of the compound in the experimental medium. | Evaluate the stability of this compound under your specific experimental conditions (e.g., temperature, pH, presence of other reagents). |
Experimental Protocols
Protocol for a Preliminary Solubility Assessment
-
Weigh a small, known amount of this compound (e.g., 1 mg).
-
Add a small, measured volume of the desired solvent (e.g., 100 µL).
-
Vortex the mixture for 1-2 minutes.
-
Visually inspect for any undissolved solid.
-
If the solid has dissolved, incrementally add more compound until saturation is reached.
-
If the solid has not dissolved, incrementally add more solvent until the compound fully dissolves.
-
Calculate the approximate solubility.
Protocol for a Stability Study using HPLC
This protocol is a general guideline based on available information and best practices for forced degradation studies.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare working solutions in the solvents to be tested (e.g., water, methanol, ethanol, acetonitrile, DMSO) at a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
2. Stress Conditions:
-
Control: Keep a working solution at 4°C in the dark.
-
Room Temperature: Store working solutions in different solvents at ambient temperature (e.g., 25°C), protected from light.
-
Elevated Temperature: Store working solutions at an elevated temperature (e.g., 40°C or 60°C), protected from light.
-
Acidic Conditions: Add an equal volume of 0.2 M HCl to a working solution to achieve a final HCl concentration of 0.1 M.
-
Basic Conditions: Add an equal volume of 0.2 M NaOH to a working solution to achieve a final NaOH concentration of 0.1 M.
-
Oxidative Conditions: Add an equal volume of 6% H₂O₂ to a working solution to achieve a final H₂O₂ concentration of 3%.
-
Photostability: Expose working solutions to a calibrated light source (UV and visible).
3. Time Points:
-
Analyze the solutions at initial time (t=0) and at subsequent time points (e.g., 2, 4, 8, 24, 48 hours). The frequency of testing will depend on the observed stability.
4. HPLC Analysis:
-
Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid.[3][4] A typical starting point could be a gradient or isocratic elution with a C18 column.
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance.
-
Quantification: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).
Data Presentation
No specific quantitative stability data for this compound in different solvents was found in the provided search results. The following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: Hypothetical Stability of this compound in Different Solvents at Room Temperature (25°C)
| Solvent | % Remaining after 8 hours | % Remaining after 24 hours | % Remaining after 48 hours |
| Water (pH 7) | |||
| Methanol | |||
| Ethanol | |||
| Acetonitrile | |||
| DMSO |
Table 2: Hypothetical Forced Degradation of this compound (in 50:50 Acetonitrile:Water)
| Stress Condition | % Degradation after 24 hours | Number of Degradation Products |
| 0.1 M HCl (60°C) | ||
| 0.1 M NaOH (RT) | ||
| 3% H₂O₂ (RT) | ||
| 60°C | ||
| Photolysis (UV/Vis) |
Visualizations
Caption: Experimental workflow for the stability testing of this compound.
Caption: Factors influencing the stability of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. canbipharm.com [canbipharm.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. biomedres.us [biomedres.us]
Troubleshooting low yield in theophylline synthesis from nitrosouracil
This technical support center provides troubleshooting guidance for researchers and drug development professionals experiencing low yields in the synthesis of theophylline from nitrosouracil intermediates.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for theophylline synthesis from a nitrosouracil derivative?
The synthesis of theophylline from 6-aminouracil derivatives typically involves a nitrosation step to form a 5-nitroso-6-aminouracil intermediate. This is followed by reduction of the nitroso group and subsequent cyclization to form the theophylline ring system.
Q2: What are some of the common causes for low yield in this synthesis?
Low yields can often be attributed to several factors, including incomplete nitrosation, inefficient reduction of the nitroso group, formation of side products during cyclization, and suboptimal reaction conditions such as temperature, pH, and reaction time.[1][2] Purification losses during workup and recrystallization can also significantly impact the final yield.
Q3: Are there any specific impurities that are commonly observed?
Common impurities can include unreacted starting materials, such as the 6-aminouracil derivative, and side products from competing reactions. The specific impurities will depend on the exact synthetic route and reaction conditions employed.
Troubleshooting Guide: Low Theophylline Yield
Problem 1: Low yield after the nitrosation step.
Possible Cause: Incomplete reaction. Suggested Solution:
-
Verify Stoichiometry: Ensure the correct molar ratio of the 6-aminouracil derivative to the nitrosating agent (e.g., sodium nitrite) is used.
-
Control Temperature: The nitrosation reaction is often exothermic. Maintain the recommended temperature range (e.g., warming to 78-82°C before adding sodium nitrite solution) to prevent decomposition of the reactants and products.[1]
-
Monitor pH: The pH of the reaction mixture can be critical. Ensure the reaction is carried out in the specified acidic medium (e.g., acetic acid).[1]
-
Addition Rate: Add the nitrosating agent slowly and at a controlled rate to maintain the reaction temperature and prevent localized high concentrations. A suggested rate of addition is 19-21 ml/h for a sodium nitrite solution.[2]
Problem 2: Inefficient reduction of the 5-nitroso group.
Possible Cause: Inactive or insufficient reducing agent. Suggested Solution:
-
Choice of Reducing Agent: Common reducing agents for this step include sodium dithionite (Na2S2O4) or catalytic hydrogenation (e.g., Pd/C).[1][3] Ensure the chosen reducing agent is fresh and active.
-
Catalyst Activity (for hydrogenation): If using catalytic hydrogenation, ensure the palladium on carbon catalyst is not poisoned. The quality and loading of the catalyst are critical for reaction efficiency.
-
Reaction Conditions: For catalytic hydrogenation, ensure adequate hydrogen pressure (e.g., 2.5-3.5 MPa) and sufficient reaction time (e.g., 3-4 hours) are maintained.[1] For chemical reduction, monitor the reaction for a color change, which often indicates the completion of the reduction.
Problem 3: Low yield after the final cyclization step.
Possible Cause: Formation of side products or incomplete ring closure. Suggested Solution:
-
Cyclization Agent: The choice of the C1 source for cyclization (e.g., formamide, s-triazine, or triethoxymethane) is crucial.[1][3][4] Ensure the appropriate reagent and reaction conditions are used for the specific diamino intermediate.
-
Temperature Control: The cyclization step often requires elevated temperatures (e.g., heating to 100-120°C when using s-triazine in toluene).[2] Ensure the reaction is heated uniformly and for the specified duration.
-
Removal of Water: In some cyclization methods, the removal of water formed during the reaction can be important to drive the equilibrium towards product formation.
Problem 4: Significant loss of product during purification.
Possible Cause: Suboptimal purification procedure. Suggested Solution:
-
pH Adjustment for Precipitation: Theophylline is often isolated by adjusting the pH of the reaction mixture. Carefully control the pH adjustment (e.g., to pH 4-5 with concentrated hydrochloric acid) to ensure maximum precipitation of the product.[5]
-
Recrystallization Solvent: Choose an appropriate solvent system for recrystallization to maximize the recovery of pure theophylline while leaving impurities in the mother liquor. Hot water is a common solvent for recrystallization, but its effectiveness can be limited.[1]
-
Washing of the Precipitate: When washing the filtered product, use a cold solvent to minimize the loss of theophylline due to dissolution.[5]
Data Presentation
Table 1: Reported Yields of Theophylline Synthesis
| Starting Material | Key Reagents | Reported Yield | Reference |
| 6-amino-1,3-dimethyluracil | Acetic acid, Sodium nitrite, Pd/C, Triethoxymethane | Not specified, but described as high | [1] |
| 1,3-dimethyl-4-amino-5-formamido-uracil | Sodium hydroxide | Low | [1][2] |
| 6-aminouracil | Dimethyl sulfate, Sodium hydroxide, Acetic acid, Sodium nitrite, Pd/C, s-triazine | High | [2] |
| 6-aminouracil | Dimethyl sulfoxide, Sodium hydride, Methyl iodide, Acetic acid, Sodium nitrite, Na2S2O4, s-triazine | 95% purity | [3] |
| Intermediate III (from formylation) | Sodium hydroxide | 72.8% (three-step total yield) | [5] |
Experimental Protocols
Protocol 1: Synthesis of 6-amino-5-nitroso-1,3-dimethyluracil[1]
-
In a reaction vessel, add 6-amino-1,3-dimethyluracil, acetic acid, and water.
-
Mix the components uniformly.
-
Heat the mixture to 78-82°C.
-
Dropwise, add an aqueous solution of sodium nitrite.
-
Maintain the temperature and stir overnight.
-
Cool the reaction mixture.
-
Filter the precipitate, wash with water, and dry to obtain 6-amino-5-nitroso-1,3-dimethyluracil.
Protocol 2: Synthesis of Theophylline via Catalytic Hydrogenation[1]
-
In a hydrogen high-pressure reaction kettle, add 6-amino-5-nitroso-1,3-dimethyluracil, a palladium on carbon catalyst, and methanol.
-
Introduce hydrogen to maintain a pressure of 2.5-3.5 MPa.
-
Maintain the pressure for 3-4 hours.
-
Filter the reaction mixture through kieselguhr to obtain the filtrate.
-
Perform rotary evaporation on the filtrate to obtain a brown oily substance.
-
Dissolve the brown oily substance in triethoxymethane.
-
Heat the solution and then maintain the temperature.
-
Carry out reduced pressure distillation to obtain theophylline.
Visualizations
References
- 1. CN104744470A - Synthesis method for theophylline - Google Patents [patents.google.com]
- 2. CN104744467A - High-yield synthesis method for theophylline - Google Patents [patents.google.com]
- 3. CN104744469A - Preparation method for theophylline - Google Patents [patents.google.com]
- 4. Theophylline synthesis - chemicalbook [chemicalbook.com]
- 5. CN115557951A - Preparation method of theophylline - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for Nitrosation
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing nitrosation reaction conditions, focusing on temperature and pH. It includes troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for N-nitrosation of secondary amines?
The optimal pH for the nitrosation of most secondary amines is typically around pH 3.4.[1][2] The reaction rate's dependence on pH often follows a bell-shaped curve, with the rate decreasing significantly at pH values above and below this optimum.[3] This is due to a dual requirement: acidic conditions are needed to form the active nitrosating species (like N₂O₃) from nitrite, while a sufficient concentration of the unprotonated, reactive form of the amine is also necessary.[1][3]
Q2: Can nitrosation occur at neutral or alkaline pH?
While acidic conditions are generally favorable, nitrosation can occur at neutral or even alkaline pH, particularly in the presence of catalysts like formaldehyde.[1] For example, the nitrosation of morpholine by peroxynitrite is more efficient at alkaline pH than at neutral pH.[4] However, for many standard manufacturing processes, if the pH is above 7, the risk of nitrosation is considered significantly lower or negligible.[5]
Q3: How does temperature affect the rate of nitrosation?
Generally, the rate of nitrosation reactions increases with temperature.[6] This follows standard chemical kinetics where higher temperatures provide more energy for molecules to overcome the activation energy barrier. However, in the context of drug manufacturing, excessively high temperatures can lead to the degradation of active pharmaceutical ingredients (APIs), which may inadvertently create precursors for nitrosamine formation.[7] It's a critical parameter to control, as enzymatic reactions also show a temperature optimum before rates decline due to thermal inactivation.[8]
Q4: What are the primary reactants in a nitrosation reaction?
Nitrosation reactions typically involve an amine-containing compound (primary, secondary, or tertiary amine) and a nitrosating agent.[3][7] Secondary amines are generally the most reactive precursors for forming stable nitrosamines.[3] The most common nitrosating agent is nitrous acid (HNO₂), which is usually generated in situ by acidifying a nitrite salt, such as sodium nitrite (NaNO₂).[9] Under acidic conditions, nitrous acid can form dinitrogen trioxide (N₂O₃) or the nitrosonium ion (NO⁺), which are potent electrophiles that react with the nucleophilic amine.[2][10]
Q5: Are there substances that can inhibit or catalyze nitrosation?
Yes, several substances can influence the reaction rate.
-
Catalysts: Certain compounds can accelerate nitrosation. Thiocyanate, found in human saliva, is a known effective catalyst.[6] Carbonyl compounds such as formaldehyde can also catalyze the reaction, especially at higher pH levels.[1][6]
-
Inhibitors: Some compounds, often referred to as "scavengers," can prevent nitrosation by reacting with the nitrosating agent. Ascorbic acid (vitamin C) and polyhydroxyphenols are common inhibitors that effectively remove nitrous acid from the reaction mixture.[6][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of N-Nitroso Compound | Suboptimal pH: The pH may be too high (insufficient nitrosating agent formation) or too low (amine is fully protonated and non-reactive). | Adjust the reaction pH to the optimal range, typically between 3.0 and 4.0 for secondary amines.[3][5] Monitor the pH throughout the reaction. |
| Low Temperature: The reaction may be too slow at the current temperature. | Gradually increase the reaction temperature while monitoring for any degradation of starting materials or products.[6] | |
| Degradation of Nitrosating Agent: Nitrous acid is unstable and can decompose before reacting.[9] | Generate the nitrosating agent (e.g., by adding acid to sodium nitrite) in situ just before or during the addition of the amine. | |
| Formation of Unwanted Byproducts | Excessively High Temperature: High temperatures can cause degradation of the API or the formed nitrosamine.[7] | Lower the reaction temperature. Consider running a temperature optimization study to find the ideal balance between reaction rate and stability. |
| Incorrect Stoichiometry: An excess of the nitrosating agent can lead to side reactions or oxidation. | Carefully control the molar ratio of the amine to the nitrosating agent. Start with a 1:1 ratio and optimize as needed. | |
| Inconsistent Results Between Batches | Variability in Raw Materials: Raw materials, solvents, or reagents may contain varying levels of impurities (e.g., residual amines or nitrites) that act as precursors.[7][12] | Select high-purity raw materials and solvents.[13] Qualify suppliers and test incoming materials for potential nitrosamine precursors. |
| Poor pH Control: Fluctuations in pH during the reaction can lead to inconsistent yields. | Use a reliable buffer system or a pH-stat to maintain a constant pH throughout the manufacturing process.[13] | |
| Nitrosamine Detected at Neutral/High pH | Presence of a Catalyst: Compounds like formaldehyde or aldehydes may be present, enabling nitrosation outside the optimal acidic range.[1] | Analyze the reaction mixture for potential catalysts. If identified, remove them from the process or raw materials. |
Data Presentation: Optimal Reaction Conditions
Table 1: pH Optimization for Nitrosation
| Amine Type | General Optimal pH Range | Notes | References |
| Secondary Alkylamines | 3.0 - 4.0 | The rate forms a bell-shaped curve, peaking around pH 3.4. | [1][2][3] |
| Secondary Amides | 1.0 - 3.0 | The reaction rate is greater at pH 1 than at pH 3. | [2] |
| Morpholine (with peroxynitrite) | Alkaline (>7.0) | More easily nitrosated at alkaline pH compared to neutral pH. | [4] |
Table 2: Temperature Effects on Nitrosation
| Effect | Condition | Notes | References |
| Increased Reaction Rate | Increasing Temperature | Generally accelerates the reaction, but must be balanced against stability. | [6] |
| Potential for Degradation | High Temperature | Can lead to degradation of APIs, potentially forming nitrosamine precursors. | [7] |
| Rate Enhancement in Frozen Systems | Freezing Temperatures | Rate enhancements have been observed in frozen systems, relevant for frozen foods. | [6] |
| Simulated Gastric Conditions | 37 °C | Standard temperature for in-vitro studies simulating nitrosation in the stomach. | [11][14] |
Experimental Protocols
Protocol 1: General Procedure for N-Nitrosation of a Secondary Amine
-
Materials: Secondary amine, sodium nitrite (NaNO₂), acidic solvent (e.g., aqueous HCl or acetic acid), ice bath, magnetic stirrer, round-bottom flask.
-
Procedure:
-
Dissolve the secondary amine in the chosen acidic solvent in a round-bottom flask.
-
Cool the solution to 0-5 °C using an ice bath while stirring.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the cooled amine solution over 15-30 minutes. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Once the reaction is complete, proceed with the workup procedure, which typically involves quenching excess nitrite, extraction with an organic solvent, and purification.
-
Protocol 2: General Framework for GC-MS/MS Analysis of Volatile Nitrosamines
-
Objective: To detect and quantify trace levels of volatile nitrosamines in a sample matrix.
-
Instrumentation: Gas Chromatograph (GC) coupled to a Tandem Mass Spectrometer (MS/MS).
-
Procedure:
-
Standard Preparation: Prepare a stock solution of the target nitrosamine standards and a suitable internal standard (e.g., N-Nitroso-di-n-propylamine-d14) in a solvent like dichloromethane.[15]
-
Sample Preparation (Extraction):
-
To a known quantity of the sample, add the internal standard.
-
Add an alkaline solution (e.g., 1M NaOH) and the extraction solvent (dichloromethane).
-
Vortex and shake vigorously to extract the nitrosamines into the organic layer.
-
Centrifuge to achieve phase separation.
-
Carefully transfer the organic (bottom) layer to a clean vial for analysis.[15]
-
-
GC-MS/MS Analysis:
-
Inject the prepared sample into the GC-MS/MS system.
-
Use a suitable GC column (e.g., mid-polar phase) and temperature program to separate the nitrosamines.
-
Set the MS/MS to operate in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.
-
-
Quantification: Create a calibration curve using the prepared standards and calculate the concentration of nitrosamines in the original sample based on the peak area ratios relative to the internal standard.
-
Visualizations
Caption: Experimental workflow for a typical nitrosation reaction.
References
- 1. ccsnorway.com [ccsnorway.com]
- 2. freethinktech.com [freethinktech.com]
- 3. health.ec.europa.eu [health.ec.europa.eu]
- 4. Formation of N-nitrosamines and N-nitramines by the reaction of secondary amines with peroxynitrite and other reactive nitrogen species: comparison with nitrotyrosine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrosamines in solution at pH 7 - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. Catalysis and inhibition of N-nitrosation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Susceptibilities of drugs to nitrosation under simulated gastric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. 6 Steps to reduce nitrosamines impurities in Pharma industry - Zamann Pharma Support GmbH [zamann-pharma.com]
- 14. (Q)SAR Approaches to Predict the Extent of Nitrosation in Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of 6-Amino-1-methyl-5-nitrosouracil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6-Amino-1-methyl-5-nitrosouracil.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthesized this compound?
A1: Common impurities can arise from the starting materials, side reactions, or degradation. The most probable impurities include:
-
Unreacted 6-Amino-1-methyluracil: The immediate precursor in the nitrosation reaction. Its presence indicates an incomplete reaction.
-
Di-nitrosated or other over-reacted species: Depending on the reaction conditions, further nitrosation or oxidation of the target molecule or starting material might occur.
-
Degradation products: As the compound is known to be sensitive to light and temperature, improper handling or storage can lead to degradation. The hazardous decomposition products upon combustion are carbon and nitrogen oxides.[1]
-
Residual solvents: Solvents used during the synthesis and initial workup may be present in the crude product.
Q2: What is the appearance of pure this compound?
A2: Pure this compound is typically a violet or purple crystalline powder.[1] A significant deviation from this appearance may indicate the presence of impurities.
Q3: How should I store this compound to prevent degradation?
A3: To ensure stability, it is recommended to store the compound in an amber vial to protect it from light, at a temperature of -20°C, and under an inert atmosphere.[2] The compound is stable under normal temperatures and pressures but is incompatible with strong oxidants.[1]
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of this compound. A reverse-phase (RP) HPLC method can be employed for this purpose.[3][4] Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can also be used to characterize the compound and identify impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: The purified product is a brownish or off-color powder, not the expected violet/purple color.
| Possible Cause | Suggested Solution |
| Presence of degradation products: Exposure to light, high temperatures, or strong oxidizing agents can cause the compound to degrade. | Review the handling and storage procedures. Ensure the compound is protected from light and stored at the recommended temperature. Repeat the purification, taking care to avoid harsh conditions. |
| Residual starting material or byproducts: The color of impurities may mask the true color of the product. | Perform an analytical test (e.g., HPLC or TLC) to check for the presence of multiple components. If impurities are detected, further purification by recrystallization or chromatography is necessary. |
Problem 2: HPLC analysis shows a significant peak corresponding to the starting material (6-Amino-1-methyluracil).
| Possible Cause | Suggested Solution |
| Incomplete nitrosation reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry. | Optimize the synthesis reaction conditions. If repeating the synthesis is not feasible, purify the crude product using preparative HPLC or column chromatography to separate the product from the starting material. Recrystallization may also be effective if the solubility of the starting material and product are sufficiently different in the chosen solvent system. |
Problem 3: Recrystallization does not significantly improve the purity of the product.
| Possible Cause | Suggested Solution |
| Inappropriate solvent system: The chosen solvent or solvent mixture may have similar solubility for both the product and the impurities at both high and low temperatures. | Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures and poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. Based on the purification of the related compound, 6-amino-1,3-dimethyl-5-nitrosouracil, a mixture of ethanol and water is a good starting point.[5] You could also explore solvents like DMSO in which the compound is soluble.[2] |
| Co-crystallization of impurities: The impurity and the product may have similar crystal lattice energies and crystallize together. | If multiple recrystallization attempts with different solvents fail, consider using a different purification technique such as preparative HPLC or column chromatography. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6972-78-7 | [6][7][8][9][10] |
| Molecular Formula | C₅H₆N₄O₃ | [1][6] |
| Molecular Weight | 170.13 g/mol | [6] |
| Appearance | Violet / Purple Powder | [1] |
| Melting Point | >300 °C | [1][6] |
| Solubility | Soluble in DMSO | [2] |
| Storage | -20°C, under inert atmosphere, protected from light | [2] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is adapted from the purification of a structurally similar compound, 6-amino-1,3-dimethyl-5-nitrosouracil.[5]
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, water, and mixtures thereof) to determine a suitable recrystallization solvent system. An ethanol/water mixture is a recommended starting point.
-
Dissolution: In a flask, add the crude this compound and the minimum amount of the hot solvent (or solvent mixture) required to fully dissolve the solid. Gentle heating and stirring can be applied.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: HPLC Analysis and Purification of this compound
This protocol is based on a described analytical method that is scalable for purification.[3][4]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile, water, and an acidifier. For analytical purposes, phosphoric acid can be used. For preparative and MS-compatible applications, formic acid is recommended.[3][4] The exact ratio should be optimized for the best separation.
-
Column: A C18 reverse-phase column is suitable for this separation.
-
Sample Preparation: Dissolve a small amount of the this compound in the mobile phase or a compatible solvent like DMSO.
-
Analytical HPLC: Inject the sample into the HPLC system to assess purity and determine the retention times of the product and any impurities.
-
Preparative HPLC (for purification):
-
Scale up the injection volume and concentration of the sample.
-
Use a larger dimension preparative HPLC column.
-
Collect the fraction corresponding to the retention time of the pure product.
-
Combine the collected fractions containing the pure product.
-
Remove the solvent from the collected fractions, typically by rotary evaporation or lyophilization, to obtain the purified solid.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
- 1. canbipharm.com [canbipharm.com]
- 2. This compound|6972-78-7|lookchem [lookchem.com]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4 | Benchchem [benchchem.com]
- 6. 6-氨基-1-甲基-5-硝基尿嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. scbt.com [scbt.com]
- 9. This compound - High purity | EN [georganics.sk]
- 10. dev.usbio.net [dev.usbio.net]
Challenges in the scale-up of 6-Amino-1-methyl-5-nitrosouracil production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the production of 6-Amino-1-methyl-5-nitrosouracil. It addresses common challenges encountered during scale-up and offers detailed troubleshooting, frequently asked questions, and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and industrially viable method for synthesizing this compound is through the nitrosation of 6-Amino-1-methyluracil. This reaction is typically carried out in an acidic medium using a nitrosating agent, such as sodium nitrite. The acidic environment is crucial as it converts the nitrite salt into the active nitrosating species, nitrous acid (HNO₂).
Q2: Why is temperature control so critical during the scale-up of this reaction?
A2: The nitrosation of 6-Amino-1-methyluracil is a significantly exothermic reaction.[1][2] During scale-up, the surface-area-to-volume ratio of the reactor decreases, which can lead to inefficient heat dissipation.[1][2] Without precise temperature control, this can result in a rapid temperature increase, potentially leading to thermal runaway. This can cause side reactions, degradation of the product and starting material, and pose a significant safety hazard.[1]
Q3: What is the optimal pH for the nitrosation reaction, and why is it important?
A3: The optimal pH for the nitrosation of aminouracils generally falls within a moderately acidic range, typically between pH 3 and 5.[3][4] This pH range is a balance: it needs to be low enough to facilitate the formation of the active nitrosating agent (nitrous acid) from the nitrite salt, but not so low as to cause protonation of the amino group on the uracil ring, which would deactivate it towards electrophilic attack.[5] Maintaining a stable pH is critical for maximizing yield and minimizing the formation of byproducts.[5]
Q4: What are the common impurities and byproducts in this synthesis?
A4: While specific byproducts can vary based on reaction conditions, potential impurities can include unreacted 6-Amino-1-methyluracil, over-nitrosated products, and degradation products resulting from excessive heat or extreme pH. In related pyrimidine syntheses, the formation of N-acylureas has been observed as a potential byproduct, which can complicate purification.[6] Purity of the starting materials is also crucial to prevent the introduction of unwanted side reactions.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Suboptimal pH: The pH of the reaction mixture is either too high or too low, affecting the concentration of the active nitrosating agent or the reactivity of the substrate. | Monitor the pH of the reaction mixture in real-time and maintain it within the optimal range (e.g., pH 3.5-4.5) by controlled addition of acid. |
| Poor Temperature Control: The reaction temperature is too high, leading to product degradation, or too low, resulting in an incomplete reaction. | Implement a robust cooling system for the reactor. For scale-up, consider using a reactor with a higher heat transfer coefficient.[1] The rate of addition of the nitrosating agent should also be carefully controlled to manage the exotherm. | |
| Inadequate Mixing: Poor mixing can lead to localized "hot spots" and uneven concentrations of reagents, resulting in side reactions and incomplete conversion. | Ensure the reactor is equipped with an appropriate agitator for the scale of the reaction. The stirring speed should be optimized to ensure homogeneity of the reaction mixture.[2] | |
| Product Purity Issues | Formation of Byproducts: Side reactions due to improper temperature or pH control. | Strictly adhere to the optimized temperature and pH profiles. Analyze the crude product to identify the impurities and adjust the reaction conditions accordingly. |
| Incomplete Reaction: Unreacted starting material remains in the final product. | Increase the reaction time or slightly increase the temperature towards the end of the reaction to drive it to completion. Monitor the reaction progress using techniques like HPLC or TLC.[6] | |
| Inefficient Crystallization/Isolation: The product may not precipitate cleanly, trapping impurities. | Optimize the cooling profile during crystallization. Consider adding an anti-solvent to improve precipitation. The crude product should be washed with a suitable solvent to remove soluble impurities. | |
| Reaction Runaway | Rapid Addition of Nitrosating Agent: Adding the sodium nitrite solution too quickly can lead to a rapid exotherm that overwhelms the cooling system.[1] | Add the sodium nitrite solution dropwise or via a syringe pump at a controlled rate. Monitor the internal temperature of the reactor closely during the addition. |
| Inadequate Cooling Capacity: The cooling system of the reactor is insufficient for the scale of the reaction. | Before scaling up, perform a safety assessment to ensure the reactor's cooling capacity can handle the heat generated by the reaction.[2] | |
| Product is a different color than expected (e.g., brownish instead of the typical reddish-purple) | Degradation of the product: Exposure to high temperatures or extreme pH for an extended period can cause the product to degrade. | Review and optimize the temperature and pH control throughout the process, including during workup and isolation. |
| Presence of colored impurities: Byproducts formed during the reaction may be colored. | Analyze the impurities and adjust the reaction conditions to minimize their formation. Consider an additional purification step, such as recrystallization from a different solvent system. |
Experimental Protocols
Lab-Scale Synthesis of this compound
Materials:
-
6-Amino-1-methyluracil
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Distilled Water
-
Ethanol
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In the three-necked flask, suspend 6-Amino-1-methyluracil in distilled water.
-
Cool the suspension to 0-5 °C using an ice bath.
-
Slowly add concentrated hydrochloric acid to the suspension while stirring until the pH reaches approximately 3.5-4.0.
-
In a separate beaker, prepare a solution of sodium nitrite in distilled water.
-
Add the sodium nitrite solution dropwise to the cooled suspension of 6-Amino-1-methyluracil over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
The product will precipitate as a colored solid.
-
Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold distilled water, followed by a small amount of cold ethanol.
-
Dry the product under vacuum to a constant weight.
Scale-Up Considerations and Protocol Adjustments
For scaling up the production, the following adjustments and considerations are crucial:
-
Reactor: A jacketed reactor with a reliable cooling system and a powerful overhead stirrer is essential.
-
Reagent Addition: The sodium nitrite solution should be added via a dosing pump at a pre-determined rate to control the exotherm.
-
Temperature Monitoring: Use multiple temperature probes to ensure there are no localized hot spots within the reactor.
-
pH Control: An automated pH controller can be used to maintain the optimal pH throughout the reaction.
-
Isolation: For larger quantities, a centrifuge may be more efficient for isolating the product than vacuum filtration.
| Parameter | Lab-Scale (e.g., 10g) | Pilot-Scale (e.g., 1kg) |
| Reactor Volume | 500 mL | 50 L |
| Stirring | Magnetic Stirrer | Overhead Mechanical Stirrer |
| Cooling | Ice Bath | Jacketed Reactor with Chiller |
| NaNO₂ Addition Time | 30-60 minutes | 2-4 hours |
| Temperature Control | Manual | Automated |
| pH Monitoring | Manual (pH paper/meter) | In-line pH probe |
Visualizations
Synthesis Pathway
Caption: Synthesis pathway of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield issues.
Process Control Logic for Scale-Up
Caption: A simplified logic diagram for automated process control.
References
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. amarequip.com [amarequip.com]
- 3. Nitrosamines in solution at pH 7 - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. Nitrosamine- pH role - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Preventing degradation of 6-Amino-1-methyl-5-nitrosouracil during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 6-Amino-1-methyl-5-nitrosouracil during storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound, leading to its degradation.
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of the solid compound (e.g., fading of the purple color). | Exposure to light (photodegradation). | Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. Minimize exposure to ambient light during handling. |
| Exposure to high temperatures. | Store the compound at the recommended low temperatures. Avoid leaving the container at room temperature for extended periods. | |
| Compound appears moist or clumpy. | Inadequate protection from humidity. | Store in a tightly sealed container, preferably in a desiccator with a suitable desiccant. If possible, store under an inert atmosphere (e.g., argon or nitrogen). |
| Poor or inconsistent results in downstream applications. | Degradation of the compound in solution. | Prepare solutions fresh before use. If solutions must be stored, use an acidic buffer (pH ≤ 4) and store at 2-8°C for a short period. Avoid neutral or alkaline conditions. |
| Thermal degradation during experimental procedures. | Avoid heating solutions containing the compound above 50°C. If heating is necessary, perform it for the shortest possible duration. | |
| Presence of unexpected peaks in analytical chromatography (e.g., HPLC). | Hydrolysis of the nitroso group or other degradation pathways. | Review storage and handling procedures. Ensure the compound has been stored under the recommended conditions and that solutions were prepared appropriately. Use a validated stability-indicating analytical method to identify and quantify degradation products. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term stability, it is recommended to store solid this compound at low temperatures, with some sources suggesting -20°C or even -86°C.[1][2] It is crucial to store it in a tightly sealed, amber-colored vial to protect it from light and moisture.[1][2] Storing under an inert atmosphere (e.g., argon or nitrogen) is also advisable to prevent oxidative degradation.[1][2] For short-term storage, some suppliers suggest temperatures between 10°C and 25°C, provided the container is well-sealed.[3] However, for optimal stability, colder and more controlled conditions are preferable.
Q2: How stable is this compound in solution?
A2: this compound is susceptible to degradation in solution, particularly in neutral to alkaline aqueous environments. The nitroso group is prone to hydrolysis under these conditions. To enhance stability in solution, it is recommended to use an acidic buffer with a pH of 4 or lower. Solutions should be prepared fresh for each experiment. If short-term storage is unavoidable, they should be kept at 2-8°C and protected from light.
Q3: What are the primary degradation pathways for this compound?
A3: Based on the chemistry of nitrosouracils and related nitroso compounds, the primary degradation pathways are likely to be:
-
Hydrolysis: The nitroso group is susceptible to hydrolytic cleavage, especially in neutral or alkaline solutions.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the breakdown of the molecule.
-
Thermal Degradation: Elevated temperatures can accelerate the decomposition of the compound, potentially leading to the release of nitrogen oxides, carbon monoxide, and carbon dioxide.[4][5]
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound is incompatible with strong oxidizing agents.[4][5] Contact with such agents should be avoided to prevent rapid and potentially hazardous reactions.
Quantitative Data on Stability
Table 1: Illustrative Thermal Degradation of Solid this compound
| Temperature | Storage Duration (Days) | Purity (%) | Appearance |
| -20°C | 30 | >99 | No change |
| 90 | >99 | No change | |
| 180 | >98 | No change | |
| 4°C | 30 | ~99 | No change |
| 90 | ~98 | Slight fading of color | |
| 180 | ~96 | Noticeable fading | |
| 25°C | 30 | ~95 | Significant fading |
| 90 | <90 | Brownish discoloration | |
| 180 | <80 | Brown solid | |
| 40°C | 7 | ~90 | Brownish discoloration |
| 14 | <85 | Dark brown solid | |
| 30 | <75 | Decomposed |
Table 2: Illustrative Hydrolytic Degradation of this compound in Aqueous Solution (1 mg/mL) at 25°C
| pH | Time (hours) | Remaining Compound (%) |
| 2.0 | 24 | >99 |
| 48 | >99 | |
| 4.0 | 24 | >98 |
| 48 | ~97 | |
| 7.0 | 24 | ~90 |
| 48 | ~80 | |
| 9.0 | 24 | <80 |
| 48 | <60 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a reverse-phase HPLC method suitable for assessing the stability of this compound and separating it from its potential degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0) (e.g., 20:80 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined by UV scan of the compound (a starting point could be the wavelength of maximum absorbance).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a small amount of DMSO, then diluted with the mobile phase) to a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system peaks interfere.
-
Inject the standard solution of this compound to determine its retention time and peak area.
-
Inject the samples from the stability studies.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Protocol 2: Forced Degradation Study of this compound
This protocol describes the conditions for conducting a forced degradation study to identify potential degradation pathways and validate the stability-indicating nature of the analytical method.
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl to a concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve the compound in 0.1 M NaOH to a concentration of 1 mg/mL.
-
Incubate at room temperature (25°C) and analyze at shorter time points (e.g., 0, 1, 2, 4, 8 hours) due to expected faster degradation.
-
Withdraw aliquots, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of 3% hydrogen peroxide to a concentration of 1 mg/mL.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Analyze samples at various time points by HPLC.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a vial and heat it in an oven at 80°C for 7 days.
-
At specified intervals, take samples, dissolve them in the appropriate solvent, and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of the compound (1 mg/mL in a quartz cuvette) and a thin layer of the solid compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.
-
Simultaneously, keep control samples in the dark at the same temperature.
-
Analyze the exposed and control samples by HPLC at various time points.
-
Visualizations
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: HPLC Method Development for Nitrosouracil Isomer Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development of an HPLC method to separate nitrosouracil isomers, specifically 1-nitrosouracil and 3-nitrosouracil. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of nitrosouracil isomers.
| Symptom | Possible Cause | Suggested Solution |
| Poor Resolution/No Separation | 1. Inappropriate mobile phase composition. 2. Incorrect column selection. 3. Mobile phase pH is not optimal. | 1. Optimize the mobile phase by varying the ratio of organic solvent (acetonitrile or methanol) to water. A gradient elution may be necessary. 2. Use a high-purity, end-capped C18 column. For challenging separations, consider a column with a different stationary phase, such as one with phenyl-hexyl or cyano functionalities, which can offer alternative selectivities. 3. Adjust the pH of the aqueous portion of the mobile phase with a modifier like formic acid or phosphoric acid to control the ionization of the nitrosouracil isomers.[1] |
| Peak Tailing | 1. Secondary interactions with active sites on the column. 2. Column overload. 3. Extraneous column effects. | 1. Add a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress silanol interactions.[1] 2. Reduce the sample concentration or injection volume.[2] 3. Ensure all fittings and tubing are properly connected and there are no dead volumes. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation. 2. Column temperature fluctuations. 3. Column equilibration is insufficient. | 1. Prepare the mobile phase fresh daily and ensure accurate mixing. Use an HPLC-grade solvent.[3] 2. Use a column oven to maintain a consistent temperature.[2] 3. Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis, typically 10-15 column volumes.[3] |
| High Backpressure | 1. Blockage in the system (e.g., guard column, column frit). 2. Precipitated buffer in the mobile phase. 3. High mobile phase viscosity. | 1. Replace the guard column or filter. If the column is blocked, try back-flushing it with a strong solvent.[4] 2. Ensure the buffer is fully dissolved in the mobile phase and check for miscibility.[4] 3. Consider using a less viscous organic solvent (e.g., acetonitrile instead of methanol) or increasing the column temperature. |
| Ghost Peaks | 1. Contamination in the sample or mobile phase. 2. Carryover from a previous injection. | 1. Use high-purity solvents and sample diluents.[5] 2. Implement a needle wash step in the autosampler method and inject a blank run to check for carryover. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to separate nitrosouracil isomers?
A1: A good starting point is a reversed-phase method using a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The mobile phase could consist of a mixture of acetonitrile and water (e.g., 20:80 v/v) with 0.1% formic acid, at a flow rate of 1.0 mL/min. Detection can be performed at 254 nm.
Q2: Which nitrosouracil isomer is expected to elute first in reversed-phase HPLC?
A2: In reversed-phase HPLC, more polar compounds generally elute earlier. The relative polarity of 1-nitrosouracil and 3-nitrosouracil will determine their elution order. While specific experimental data is needed for confirmation, differences in their dipole moments and hydrogen bonding capabilities will influence their retention.
Q3: How can I improve the resolution between the two isomer peaks?
A3: To improve resolution, you can try the following:
-
Optimize the mobile phase: A lower percentage of the organic solvent will generally increase retention and may improve separation.
-
Change the organic solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity.
-
Adjust the pH: Small changes in the mobile phase pH can affect the ionization of the isomers and their interaction with the stationary phase.[3]
-
Lower the flow rate: This can increase column efficiency, leading to sharper peaks and better resolution.
-
Use a longer column or a column with a smaller particle size: Both can increase the number of theoretical plates and improve separation.
Q4: What should I do if my nitrosouracil isomers are unstable in the mobile phase?
A4: Nitrosoureas can be unstable. If degradation is suspected:
-
Minimize the time the sample spends in the autosampler.
-
Use a lower temperature for the autosampler tray.
-
Investigate the effect of mobile phase pH on stability. A slightly acidic mobile phase is often used to improve the stability of similar compounds.
Q5: Can I use a mass spectrometer (MS) for detection?
A5: Yes, MS detection can be very useful for confirming the identity of the isomers. If using MS, ensure your mobile phase modifiers are volatile, such as formic acid or ammonium formate, instead of non-volatile buffers like phosphate.[1]
Experimental Protocol: Separation of Nitrosouracil Isomers
This protocol describes a general method for the separation of 1-nitrosouracil and 3-nitrosouracil using reversed-phase HPLC.
1. Instrumentation and Materials
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (or other suitable mobile phase modifier).
-
Nitrosouracil isomer standards.
2. Preparation of Mobile Phase and Standards
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Standard Solutions: Prepare individual stock solutions of 1-nitrosouracil and 3-nitrosouracil in methanol or acetonitrile at a concentration of 1 mg/mL. Prepare working solutions by diluting the stock solutions in the initial mobile phase composition.
3. Chromatographic Conditions
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: 20% Acetonitrile, 80% Water with 0.1% Formic Acid (or a gradient) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
4. System Suitability
-
Inject a mixture of the two isomers to determine the resolution between the peaks. The resolution should be greater than 1.5.
-
Perform replicate injections of a single standard to check for reproducibility of retention time and peak area (RSD < 2%).
Visualizations
Caption: Workflow for HPLC method development for nitrosouracil isomer separation.
Caption: Troubleshooting decision tree for common HPLC issues.
References
Technical Support Center: Analysis of 6-Amino-1-methyl-5-nitrosouracil Synthesis by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 6-Amino-1-methyl-5-nitrosouracil and utilizing mass spectrometry for its analysis.
Frequently Asked Questions (FAQs)
Q1: My mass spectrum shows a peak at m/z 141.14. What could this be?
A1: A peak at m/z 141.14 likely corresponds to the unreacted starting material, 6-Amino-1-methyluracil. This indicates an incomplete nitrosation reaction. To address this, consider extending the reaction time, increasing the amount of the nitrosating agent (e.g., sodium nitrite), or ensuring the acidic conditions are optimal for the reaction to proceed to completion.
Q2: I am observing a peak at m/z 171.11, which is one mass unit higher than the expected product. What is this?
A2: A peak at m/z 171.11 could indicate the presence of a 6-hydroxy-1-methyl-5-nitrosouracil byproduct. This can occur if the pH of the reaction mixture is above 5, leading to hydrolysis of the amino group. Carefully controlling the pH of the reaction to maintain acidic conditions is crucial to prevent the formation of this impurity.
Q3: My mass spectrum is complex, and I suspect the presence of multiple byproducts. What are the most common impurities I should look for?
A3: Besides the unreacted starting material and the hydrolysis product, other potential byproducts could arise from side reactions. It is advisable to look for signals corresponding to the molecular weights of potential dimers or degradation products. A thorough analysis of the reaction mechanism and conditions can help hypothesize the structures of other minor impurities.
Q4: I see a fragment ion at m/z 140.13 in the MS/MS spectrum of my main product peak. What does this signify?
A4: The observation of a fragment ion with a loss of 30 Da (m/z 170.13 -> m/z 140.13) is a characteristic fragmentation pattern for nitrosated compounds, corresponding to the loss of a nitric oxide (NO) radical. This fragmentation pattern can help confirm the identity of your desired product, this compound.
Troubleshooting Guide: Byproduct Identification
This guide will help you identify potential byproducts in the synthesis of this compound using mass spectrometry.
Table 1: Common Byproducts and their Expected Mass-to-Charge Ratios (m/z)
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Potential Fragmentation Ions (m/z) | Notes |
| This compound | C₅H₆N₄O₃ | 170.13 | 171.14 | 141.14 ([M+H-NO]⁺) | Desired Product |
| 6-Amino-1-methyluracil | C₅H₇N₃O₂ | 141.13 | 142.14 | - | Unreacted Starting Material |
| 6-Hydroxy-1-methyl-5-nitrosouracil | C₅H₅N₃O₄ | 171.11 | 172.12 | 142.12 ([M+H-NO]⁺) | Hydrolysis Byproduct |
Experimental Protocols
Sample Preparation for LC-MS Analysis
-
Reaction Quenching: After the synthesis is complete, quench a small aliquot of the reaction mixture by diluting it 1:100 in a mixture of acetonitrile and water (50:50 v/v).
-
Centrifugation: Centrifuge the diluted sample at 10,000 rpm for 5 minutes to pellet any solid particulates.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: An electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Positive.
-
Scan Range: m/z 100-500.
-
Data Acquisition: Full scan mode for initial analysis. For targeted analysis of known byproducts, use selected ion monitoring (SIM) or parallel reaction monitoring (PRM).
Workflow for Byproduct Identification
The following diagram illustrates the logical workflow for identifying byproducts in the synthesis of this compound via mass spectrometry.
Caption: Byproduct identification workflow.
Validation & Comparative
Comparing the reactivity of different 6-aminouracil derivatives
For Researchers, Scientists, and Drug Development Professionals
The inherent reactivity of the 6-aminouracil scaffold makes it a valuable building block in the synthesis of a diverse array of heterocyclic compounds with significant biological and pharmaceutical applications. The strategic placement of substituents on the uracil ring can profoundly influence the molecule's nucleophilicity and, consequently, its reactivity towards various electrophiles. This guide provides an objective comparison of the reactivity of different 6-aminouracil derivatives, supported by experimental data on reaction yields, and details the methodologies for the cited experiments.
Comparative Reactivity Data
The following table summarizes the reaction yields for various 6-aminouracil derivatives in different synthetic transformations. This data provides a quantitative basis for comparing the reactivity of these derivatives, with higher yields often indicating a greater degree of reactivity or compatibility under the specified conditions.
| 6-Aminouracil Derivative | Reaction Type | Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| 6-Amino-1,3-dimethyluracil | Pseudo three-component condensation | Aromatic aldehydes | Ceric Ammonium Nitrate (CAN), Room Temperature | bis(6-amino-1,3-dimethyluracil-5-yl)methanes | 79-94 | [1] |
| 6-Amino-1-methyluracil | Pseudo three-component condensation | Aromatic aldehydes | Ceric Ammonium Nitrate (CAN), Room Temperature | bis(6-amino-1-methyluracil-5-yl)methanes | Good to Excellent | [1] |
| 6-Aminouracil/6-Amino-2-thiouracil | Multicomponent reaction | Aryl aldehydes, Malononitrile | nano-MgO, Water, Heating | Pyrido[2,3-d]pyrimidines | High Efficiency | [2] |
| Thioalkyl-aminouracil | Multicomponent reaction | Aryl aldehydes, 3-Cyanoacetylindole | [Fe₃O₄@ZrO₂] magnetic nanoparticles | Indolyl-pyridopyrimidines | 65-93 | [3] |
| 1,3-Dimethyl-6-aminouracil | Spiro-condensation | Isatin derivatives | Classical heating | Spiro pyridodipyrimidines | 70-77 | [4] |
| 1,3-Dimethyl-6-aminouracil | Spiro-condensation | Isatin derivatives | Microwave-assisted, Solvent-free | Spiro pyridodipyrimidines | 88-93 | [4] |
| 6-Amino-1-phenyluracil | Bromination | Bromine, Acetic Acid | Sodium Acetate | 6-Amino-5-bromo-1-phenyluracil | 61 | [5] |
| Substituted ureas | Cyclocondensation | Cyanoacetic ether | Sodium methoxide, Methanol | 1-Substituted 6-aminouracils | 65-75 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative data table are provided below.
Synthesis of bis(6-amino-1,3-dimethyluracil-5-yl)methanes[1]
A mixture of 6-amino-1,3-dimethyluracil (2 mmol) and a substituted aromatic aldehyde (1 mmol) is stirred in the presence of a catalytic amount of ceric ammonium nitrate (CAN) at room temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is typically worked up by adding water and filtering the resulting solid precipitate. The crude product is then purified by recrystallization from a suitable solvent to afford the desired bis(6-amino-1,3-dimethyluracil-5-yl)methane.
Synthesis of Pyrido[2,3-d]pyrimidines[2]
A mixture of a 6-aminouracil or 6-amino-2-thiouracil derivative (1 mmol), an aryl aldehyde (1 mmol), and malononitrile (1 mmol) is heated in water in the presence of a catalytic amount of nano-MgO. The reaction is monitored until completion. After cooling, the solid product is collected by filtration, washed with water, and can be further purified by recrystallization.
Synthesis of Spiro Pyridodipyrimidines (Microwave-Assisted)[4]
A homogenous mixture of 1,3-dimethyl-6-aminouracil (2 mmol) and an isatin derivative (1 mmol) is subjected to microwave irradiation under solvent-free conditions. The reaction is carried out at a specified power and for a duration that ensures completion. The resulting solid is then cooled and can be purified by recrystallization from an appropriate solvent system, such as a mixture of ethanol and DMSO.
Bromination of 6-Amino-1-phenyluracil[5]
To a boiling solution of 6-amino-1-phenyluracil (0.0739 mol) in 230 ml of acetic acid, sodium acetate (0.096 mol) is added. The mixture is then cooled to 65-70°C. A solution of bromine (0.153 mol) in 40 ml of acetic acid is added dropwise with vigorous stirring over 10 minutes. The reaction mixture is left at room temperature for 15 hours. The resulting precipitate is filtered, washed with acetic acid and water, and then dried. The crude product is recrystallized from 25% ethanol to yield 6-amino-5-bromo-1-phenyluracil.
Reaction Pathway Visualization
The following diagram illustrates the proposed reaction mechanism for the synthesis of bis(6-aminouracil-5-yl)methanes, highlighting the key steps of Knoevenagel condensation followed by Michael addition.
Caption: Proposed mechanism for bis(6-aminouracil-5-yl)methane synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 3. A Facile One-pot Synthesis of Pyrido[2,3-d]pyrimidines and Pyrido[2,3-d:6,5-d′]dipyrimidines - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. juniperpublishers.com [juniperpublishers.com]
A Comparative Guide to Theophylline Synthesis: Evaluating Precursors for Optimal Yield and Purity
For researchers, scientists, and professionals in drug development, the efficient synthesis of theophylline, a crucial bronchodilator, is of paramount importance. This guide provides a comprehensive comparison of common synthetic routes, focusing on the performance of key precursors, including 6-amino-1-methyl-5-nitrosouracil, and their impact on overall yield and process efficiency. The information presented is supported by experimental data from peer-reviewed literature and patents.
This document will delve into the prevalent Traube synthesis for producing theophylline (1,3-dimethylxanthine), examining two primary starting points: the condensation of N,N'-dimethylurea with cyanoacetic acid and an alternative pathway beginning with 6-aminouracil. Both routes converge on the formation of 6-amino-1,3-dimethyl-5-nitrosouracil, a critical intermediate. The subsequent reduction and cyclization steps leading to the final product will also be detailed.
Comparative Analysis of Synthetic Pathways
The selection of a synthetic route for theophylline is often a trade-off between the cost of starting materials, the number of reaction steps, overall yield, and the purity of the final product. Below is a summary of the quantitative data associated with the most common synthetic pathways.
Table 1: Comparison of Theophylline Synthetic Routes
| Synthetic Route | Starting Materials | Key Intermediates | Reported Overall Yield | Purity | Key Considerations |
| Route 1 | N,N'-Dimethylurea, Cyanoacetic Acid | 6-amino-1,3-dimethyluracil, 6-amino-1,3-dimethyl-5-nitrosouracil, 5,6-diamino-1,3-dimethyluracil | ~70-80%[1] | High, requires purification | Cost-effective starting materials, multi-step process.[2][3] |
| Route 2 | 6-Aminouracil | 6-amino-1,3-dimethyluracil, 6-amino-1,3-dimethyl-5-nitrosouracil, 5,6-diamino-1,3-dimethyluracil | ~45-55% (calculated from step-wise yields)[4] | High, requires purification | Fewer initial steps compared to Route 1, but methylation of 6-aminouracil can be complex.[4][5] |
| Route 3 | 5,6-diamino-1,3-dimethyluracil | Theophylline | High (step-wise)[2] | Dependent on precursor purity | Final cyclization step, yield is highly dependent on the purity of the diamine precursor. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations involved in the primary synthetic routes to theophylline.
Caption: Synthetic pathway of theophylline starting from N,N'-dimethylurea and cyanoacetic acid.
Caption: Synthetic pathway of theophylline starting from 6-aminouracil.
Detailed Experimental Protocols
The following are representative experimental protocols for the key steps in the synthesis of theophylline.
Route 1: From N,N'-Dimethylurea and Cyanoacetic Acid
Step 1: Synthesis of 6-amino-1,3-dimethyluracil
-
Cyanoacetic acid (100 mmol) and N,N'-dimethylurea (100 mmol) are refluxed in acetic anhydride (12.5 mL) at 60°C for 3 hours.[2]
-
The reaction mixture is then cooled, and a 5% cold sodium hydroxide solution (50 mL) is added dropwise to induce precipitation.[2]
-
The resulting precipitate of 6-amino-1,3-dimethyluracil is collected by filtration, washed with deionized water, and recrystallized from methanol.[2]
Step 2: Synthesis of 6-amino-1,3-dimethyl-5-nitrosouracil
-
6-amino-1,3-dimethyluracil (31.5 mmol) is dissolved in 250 mL of water, with gentle heating to aid dissolution.[2]
-
The solution is cooled to room temperature, and sodium nitrite (113 mmol) is added slowly over 15 minutes.[2]
-
The mixture is then acidified by the dropwise addition of glacial acetic acid.[2]
-
The reaction is stirred at room temperature for 1.5 hours and then cooled to induce precipitation of the pink 6-amino-1,3-dimethyl-5-nitrosouracil, which is collected by filtration and washed with deionized water.[2]
Step 3: Synthesis of 5,6-diamino-1,3-dimethyluracil
-
6-amino-1,3-dimethyl-5-nitrosouracil (54.13 mmol) is dissolved in 125 mL of 25% ammonia solution.[2]
-
The solution is heated to 70°C to facilitate the reduction of the nitroso group. The completion of the reaction is indicated by a color change.
Step 4: Synthesis of Theophylline
-
5,6-diamino-1,3-dimethyluracil (16 mmol) and triethyl orthoformate (102 mmol) are refluxed in an oil bath for 48 hours.[2]
-
Upon cooling, a precipitate of crude theophylline is formed, which is collected by filtration and washed with ether.[2]
-
For purification, the crude product is dissolved in boiling water, treated with activated charcoal, filtered, and allowed to crystallize upon cooling.[2]
Route 2: From 6-Aminouracil
Step 1: Synthesis of 6-amino-1,3-dimethyluracil
-
In a reaction vessel, dimethyl sulphate, 6-aminouracil, a sodium hydroxide solution, and water are combined.[4][5]
-
The mixture is stirred in an ice-salt bath to control the exothermic reaction.[4][5]
-
The resulting 6-amino-1,3-dimethyluracil is collected by filtration, washed, and dried.[4][5] A reported yield for this step is 68.6%.[4]
Step 2: Synthesis of 6-amino-1,3-dimethyl-5-nitrosouracil
-
6-amino-1,3-dimethyluracil is mixed with acetic acid and water.[4][5]
-
The mixture is heated, and an aqueous solution of sodium nitrite is added dropwise.[4][5]
-
The reaction is insulated and stirred overnight, then cooled to allow for the crystallization of 6-amino-5-nitroso-1,3-dimethyluracil.[4][5] The product is collected by filtration, washed, and dried.[4][5] A reported yield for this step is 71.3%.[4]
Step 3 & 4: Reduction and Cyclization to Theophylline
-
The subsequent reduction of 6-amino-5-nitroso-1,3-dimethyluracil to 5,6-diamino-1,3-dimethyluracil and the final cyclization to theophylline follow similar procedures as described in Route 1. A patent describes a process involving a palladium-carbon catalyst in a hydrogen high-pressure reactor for the reduction, followed by reaction with triethoxymethane for cyclization, with a reported yield of 78.2% for this final step.[4]
Performance Comparison and Concluding Remarks
The choice of precursor for theophylline synthesis has a significant impact on the overall efficiency and economics of the process.
-
Starting from N,N'-Dimethylurea and Cyanoacetic Acid (Route 1): This is a widely used industrial method. While it involves more steps from readily available and inexpensive starting materials, it generally offers a good overall yield. The multi-step nature, however, requires careful control of reaction conditions at each stage to maximize the yield and purity of the intermediates.
-
Starting from 6-Aminouracil (Route 2): This route is shorter in its initial phase. However, the methylation of 6-aminouracil can be challenging and may result in a mixture of methylated products, potentially lowering the yield of the desired 1,3-dimethylated intermediate. The overall reported yield appears to be lower than that of Route 1.
-
The Role of 6-amino-1,3-dimethyl-5-nitrosouracil: This intermediate is central to the Traube synthesis of theophylline. Its formation and subsequent reduction are critical steps that significantly influence the final yield and purity of theophylline. The isolation and purification of this nitroso compound are crucial to prevent the carry-over of impurities into the final product.
-
The Final Step from 5,6-diamino-1,3-dimethyluracil: The cyclization of this immediate precursor is a high-yielding step. However, the stability of the diamino compound can be a concern, and its purity is paramount for obtaining high-purity theophylline.
References
- 1. CN112125903A - A kind of synthetic method of caffeine - Google Patents [patents.google.com]
- 2. ajpr.umsha.ac.ir [ajpr.umsha.ac.ir]
- 3. CN111592548B - Preparation method of theophylline sodium salt - Google Patents [patents.google.com]
- 4. CN104744470A - Synthesis method for theophylline - Google Patents [patents.google.com]
- 5. CN104744467A - High-yield synthesis method for theophylline - Google Patents [patents.google.com]
A Comparative Guide to Alternative Methods for the Synthesis of 8-Substituted Xanthines
For Researchers, Scientists, and Drug Development Professionals
The 8-position of the xanthine scaffold is a critical site for chemical modification, yielding derivatives with a wide range of pharmacological activities, most notably as potent antagonists of adenosine receptors. The synthesis of these compounds has evolved from classical methods to more efficient and versatile modern techniques. This guide provides an objective comparison of three key alternative methods for the synthesis of 8-substituted xanthines: the classical Traube synthesis, microwave-assisted synthesis, and direct C-H arylation. The performance of each method is supported by experimental data, and detailed protocols are provided for key examples.
Comparison of Synthetic Methods
The selection of a synthetic route for a specific 8-substituted xanthine will depend on factors such as the desired substituent, required scale, and available equipment. The following table summarizes quantitative data for representative examples of each method, allowing for a direct comparison of their efficiency.
| Method | Starting Materials | Product | Reaction Time | Temperature | Yield (%) | Reference |
| Traube Synthesis | 5,6-diamino-1,3-dimethyluracil, Benzaldehyde | 8-Phenyl-1,3-dimethylxanthine | 18 h | Room Temp. | ~70-80 | [1] |
| 5,6-diamino-1,3-diethyluracil, Cinnamic acid | (E)-1,3-Diethyl-8-styrylxanthine | 18 h | Reflux | ~60-70 | [1] | |
| Microwave-Assisted | 6-Amino-5-(cinnamoylamino)-1,3-diethyluracil | (E)-1,3-Diethyl-8-styrylxanthine (Istradefylline) | 20 min | 180 °C | 91 | [2] |
| 5,6-diamino-1,3-dibutyluracil, Triethyl orthoformate | 1,3-Dibutylxanthine | 5 min | 160 °C | 80 | ||
| Direct C-H Arylation | Caffeine, 4-Iodotoluene | 8-(p-tolyl)caffeine | 4 h | 140 °C | 85 | [3] |
| Theophylline, Iodobenzene | 8-Phenyltheophylline | 12 h | 110 °C | 78 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the reproduction of these synthetic routes.
Protocol 1: Traube Synthesis of 8-Phenyltheophylline
This protocol describes the classical synthesis of an 8-aryl-xanthine via the condensation of a diaminouracil with an aldehyde followed by cyclization.
Materials:
-
5,6-diamino-1,3-dimethyluracil
-
Benzaldehyde
-
Methanol
-
Acetic acid
-
Thionyl chloride
Procedure:
-
Schiff Base Formation: In a round-bottom flask, suspend 5,6-diamino-1,3-dimethyluracil (1 equivalent) in a 4:1 mixture of methanol and acetic acid.
-
Add benzaldehyde (1.1 equivalents) to the suspension.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the resulting precipitate and wash with cold methanol to yield the intermediate benzylidene derivative.[1]
-
Oxidative Cyclization: Suspend the dried benzylidene intermediate in thionyl chloride.
-
Reflux the mixture for 30-40 minutes.
-
Cool the reaction mixture to room temperature and carefully quench with ammonium hydroxide.
-
Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 8-phenyltheophylline.[4]
Protocol 2: Microwave-Assisted Synthesis of Istradefylline
This protocol details the rapid, microwave-assisted cyclization to form the 8-styrylxanthine derivative, istradefylline.[2]
Materials:
-
(E)-N-(6-amino-1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide
-
Hexamethyldisilazane (HMDS)
-
Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
Procedure:
-
Reaction Setup: In a microwave process vial, suspend the uracil-cinnamoyl-amide precursor (1 equivalent) in a mixture of HMDS and THF. The addition of THF as a co-solvent is crucial for improved yields.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 180 °C for 20 minutes.
-
Work-up: After cooling, evaporate the solvent under reduced pressure.
-
Add methanol to the residue and stir for 30 minutes.
-
Filter the resulting solid and wash with cold methanol.
-
To the filtrate, add 1 M hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield istradefylline.[2]
Protocol 3: Palladium-Catalyzed Direct C-H Arylation of Caffeine
This protocol describes a modern approach to synthesize 8-aryl-xanthines via a direct C-H activation/arylation reaction.[3]
Materials:
-
Caffeine
-
Aryl halide (e.g., 4-iodotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(o-tolyl)phosphine (P(o-tolyl)₃)
-
Silver(I) oxide (Ag₂O)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a sealed reaction tube, combine caffeine (1 equivalent), the aryl halide (1.2 equivalents), Pd(OAc)₂ (2 mol%), P(o-tolyl)₃ (10 mol%), Ag₂O (1 equivalent), and K₂CO₃ (2 equivalents).
-
Add DMF as the solvent.
-
Reaction Conditions: Heat the reaction mixture at 140 °C for 4 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 8-arylated caffeine derivative.[3]
Visualizations
The following diagrams illustrate the synthetic workflows and a key signaling pathway involving 8-substituted xanthines.
Caption: Comparison of synthetic workflows for 8-substituted xanthines.
Caption: Signaling pathway of adenosine receptor antagonism by 8-substituted xanthines.
References
Unveiling the Antimicrobial Potential of Uracil Derivatives: A Comparative Study
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising drug resistance. Uracil, a fundamental component of nucleic acids, has emerged as a promising scaffold for the development of new therapeutics. This guide provides a comparative analysis of the antimicrobial activity of various uracil derivatives, supported by experimental data and detailed protocols, to aid in the rational design of next-generation antimicrobial drugs.
Comparative Antimicrobial Activity of Uracil Derivatives
The antimicrobial efficacy of a range of uracil derivatives has been evaluated against several key bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of antimicrobial activity. The table below summarizes the MIC values for various uracil derivatives against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and yeast (Candida albicans).
| Uracil Derivative | Test Organism | MIC (µg/mL) | Reference |
| 5-Fluorouracil | Escherichia coli | 32-64 | [1] |
| Pseudomonas aeruginosa | >100 | [2] | |
| N-acyl-5-hydroxypyrazolines and N,N'-diacylhydrazines of 6-methyluracil thietanyl- and dioxothietanyl derivatives | S. aureus, E. coli, P. vulgaris, K. pneumoniae, C. diversus, E. aerogenes, P. aeruginosa, S. abosit | 0.1-10 | [3] |
| Compound 16 (a xanthine and uracil containing imidazolone derivative) | Candida albicans | 0.82 | [4] |
| Aspergillus flavus | 1.2 | [4] | |
| Escherichia coli | 1.9 | [4] | |
| Salmonella sp. | 1.5 | [4] | |
| Pseudomonas sp. | 2.1 | [4] | |
| Staphylococcus aureus | 2.6 | [4] | |
| Bacillus sp. | 2.1 | [4] | |
| Compounds 3, 6, 12, and 13 (xanthine and uracil containing imidazolone derivatives) | Escherichia coli | 1.8-1.9 | [4] |
| N1-substituted-(R)-5-iodouracils (7a, 7c, 7d) | Branhamella catarrhalis, Neisseria mucosa, Streptococcus pyogenes | >128 (showed 25-50% inhibition at 128 µg/mL) | [5] |
| N1,N3-disubstituted (R) analog (8b) | All tested microorganisms | Inactive | [5] |
| 6-[4-(3-trifluoromethylphenyl)-1-piperazinyl)]-5-(n-propyl)uracil (6h) | Broad-spectrum antibacterial activity | Not specified | [6] |
| Silver(I) complex with 2-thiouracil (Ag-2TU) | Gram-positive and Gram-negative strains | 1.78-3.56 mmol/L | [7] |
| Silver(I) complex with 2,4-dithiouracil (Ag-2,4DTU) | Antibacterial effect | None | [7] |
| Nucleoside derivatives (20 out of 83 tested) | Candida albicans | 32-128 | [8] |
| HB-IMAU | Staphylococcus aureus (Oxacillin sensitive) | 8-32 | [9] |
| Enterococcus faecium (Vancomycin sensitive) | 8-16 | [9] | |
| HB-EMAU | Staphylococcus aureus (Oxacillin sensitive) | 8-16 | [9] |
| Enterococcus faecium (Vancomycin sensitive) | 4-16 | [9] |
Mechanism of Action: The Case of 5-Fluorouracil
5-Fluorouracil (5-FU), a well-known anticancer agent, also exhibits significant antibacterial properties. Its mechanism of action in bacteria is multifaceted, primarily targeting nucleic acid synthesis and inducing cellular stress. The metabolic activation of 5-FU is a critical first step for its antimicrobial activity.
Caption: Metabolic activation and antimicrobial mechanism of 5-Fluorouracil in bacteria.
Once inside the bacterial cell, 5-FU is converted into several active metabolites, including fluorouridine triphosphate (FUTP) and fluorodeoxyuridine monophosphate (FdUMP). FUTP is incorporated into RNA, leading to dysfunctional RNA and impaired protein synthesis. FdUMP potently inhibits thymidylate synthase, an essential enzyme in the de novo synthesis of thymidine, a crucial component of DNA. This inhibition depletes the intracellular pool of thymidine, leading to "thymineless death" and DNA damage. Furthermore, the accumulation of DNA damage can trigger the production of reactive oxygen species (ROS), causing further cellular stress and contributing to bacterial cell death.
Experimental Protocols
The following are detailed methodologies for two common experiments used to determine the antimicrobial activity of compounds like uracil derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
-
Preparation of Antimicrobial Agent Stock Solution: Dissolve the uracil derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform a two-fold serial dilution of the antimicrobial agent stock solution across the wells of the microtiter plate to create a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.
Caption: Workflow for the Broth Microdilution Method.
Kirby-Bauer (Disk Diffusion) Method
This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard.
-
Inoculation of Agar Plate: Using a sterile cotton swab, evenly streak the prepared inoculum over the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.
-
Application of Disks: Aseptically place paper disks impregnated with a known concentration of the uracil derivative onto the surface of the inoculated agar plate.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Interpretation: The size of the inhibition zone is correlated with the susceptibility of the microorganism to the antimicrobial agent, with larger zones generally indicating greater susceptibility.
References
- 1. Deciphering the Antibacterial Mechanisms of 5-Fluorouracil in Escherichia coli through Biochemical and Transcriptomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Fluorouracil Inhibits Bacterial Growth and Reduces Biofilm in Addition to Having Synergetic Effects with Gentamicin Against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Innovative antimicrobial substances based on uracil S-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio-conferences.org [bio-conferences.org]
- 9. researchgate.net [researchgate.net]
Unveiling Molecular Architecture: A Comparative Guide to the Structural Validation of 6-Amino-1-methyl-5-nitrosouracil
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography, the gold standard for structural validation, with leading alternative techniques for a molecule like 6-amino-1-methyl-5-nitrosouracil. We present a detailed analysis of methodologies, supported by quantitative data, to aid in the selection of the most appropriate structural elucidation technique.
While a specific X-ray crystallographic study for this compound is not publicly available, the structure of the closely related compound, 6-amino-1,3-dimethyl-5-nitrosouracil, has been successfully determined by this method, highlighting its applicability to this class of molecules. This guide leverages data from similar small molecule studies to provide a robust comparison.
At a Glance: Comparing Structural Validation Techniques
The selection of a structural validation method hinges on factors such as the nature of the sample, the required level of detail, and available resources. The following table summarizes the key performance indicators of X-ray crystallography against its primary alternatives.
| Feature | X-ray Crystallography | NMR Spectroscopy | Microcrystal-Electron Diffraction (MicroED) | Computational Crystal Structure Prediction (CSP) |
| Sample Phase | Solid (Single Crystal) | Solution | Solid (Microcrystals) | In silico |
| Crystal Size | ~10-100 µm | Not required | ~0.1-1 µm | Not required |
| Resolution | High (often <1 Å) | Lower (provides connectivity and conformation in solution) | High (often <1 Å)[1] | Theoretical |
| Data Collection Time | Hours to days | Minutes to hours | Minutes to hours[1] | Days to weeks |
| Key Information | 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry | Through-bond and through-space atomic connectivity, solution conformation, dynamics | 3D atomic coordinates from nanocrystals | Predicted stable crystal packing arrangements |
| Primary Limitation | Requires well-ordered single crystals of sufficient size.[2] | Does not provide crystal packing information; interpretation can be complex for large molecules. | Requires specialized cryo-electron microscopy equipment. | Predictions require experimental validation. |
Visualizing the Workflow: From Crystal to Structure
The journey from a crystalline sample to a refined three-dimensional structure involves a series of well-defined steps. The following diagrams illustrate the typical experimental workflow for X-ray crystallography and a logical comparison of the different structural validation approaches.
Detailed Experimental Protocols
For a comprehensive understanding, the following sections detail the methodologies for the key experiments discussed.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of a molecule.[3]
1. Crystal Growth:
-
Method: Slow evaporation of a saturated solution is a common technique for small molecules.
-
Procedure: Dissolve the purified this compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to form a nearly saturated solution. The solution is filtered to remove any particulate matter and left in a loosely covered vial to allow for slow evaporation of the solvent at a constant temperature. Over a period of days to weeks, single crystals of suitable quality for X-ray diffraction may form. Vapor diffusion is another widely used and gentle method.[4]
2. Data Collection:
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector is used.
-
Procedure: A suitable crystal is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The diffractometer rotates the crystal while it is irradiated with X-rays, and the diffraction pattern is recorded on the detector.
3. Structure Solution and Refinement:
-
Software: Programs such as SHELXS, SHELXL, or Olex2 are commonly used.
-
Procedure: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined, often using direct methods for small molecules. An initial model of the molecule is then built into the electron density map. This model is refined by least-squares methods to improve the fit between the calculated and observed diffraction data. The final model is validated using various crystallographic metrics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution, providing information about the connectivity of atoms.[5]
1. Sample Preparation:
-
Procedure: Approximately 1-5 mg of the purified this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
2. 1D NMR Data Acquisition:
-
Experiments: ¹H NMR, ¹³C NMR, and DEPT (Distortionless Enhancement by Polarization Transfer) experiments are performed.
-
Information Gained:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
DEPT-135: Distinguishes between CH, CH₂, and CH₃ groups.
-
3. 2D NMR Data Acquisition:
-
Experiments: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments are conducted.
-
Information Gained:
-
COSY: Identifies proton-proton couplings within the molecule.
-
HSQC: Correlates protons directly to their attached carbons.
-
HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.
-
4. Structure Elucidation:
-
Procedure: The data from all NMR experiments are integrated to determine the complete chemical structure, including the connectivity of all atoms.
Microcrystal-Electron Diffraction (MicroED)
MicroED is a cryo-electron microscopy technique that can determine the structure of molecules from nanocrystals, which are much smaller than those required for X-ray crystallography.[1][2]
1. Sample Preparation:
-
Procedure: A suspension of microcrystals of this compound is applied to an electron microscopy grid. The grid is then blotted to remove excess liquid and rapidly plunge-frozen in liquid ethane to vitrify the sample.[6]
2. Data Collection:
-
Instrumentation: A transmission electron microscope (TEM) operating in diffraction mode is used.
-
Procedure: The frozen grid is loaded into the TEM. A suitable nanocrystal is identified, and electron diffraction data is collected as the crystal is continuously rotated.[6]
3. Data Processing and Structure Determination:
-
Software: Standard X-ray crystallography software can be used to process the electron diffraction data.
-
Procedure: The collected data is processed to determine the unit cell and space group, and the structure is solved and refined in a manner analogous to X-ray crystallography.
Computational Crystal Structure Prediction (CSP)
CSP methods aim to predict the crystal structure of a molecule based solely on its chemical diagram.[7]
1. Conformational Analysis:
-
Procedure: The first step involves identifying the low-energy conformations of the this compound molecule using computational chemistry methods.
2. Crystal Packing Prediction:
-
Algorithms: Various algorithms, such as simulated annealing, genetic algorithms, or random structure searching, are used to generate a large number of plausible crystal packing arrangements.[8][9]
-
Force Fields: The energetic ranking of these predicted structures is performed using force fields or more accurate quantum mechanical methods.
3. Landscape Analysis:
-
Procedure: The predicted crystal structures are plotted on an energy landscape, typically showing lattice energy versus density. The structures with the lowest energy are considered the most likely to be experimentally observed.
4. Validation:
-
Procedure: The predicted structures should ideally be validated by comparison with experimental data, such as powder X-ray diffraction patterns.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. rigaku.com [rigaku.com]
- 4. iucr.org [iucr.org]
- 5. omicsonline.org [omicsonline.org]
- 6. An Overview of Microcrystal Electron Diffraction (MicroED) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 8. Crystal structure prediction - Wikipedia [en.wikipedia.org]
- 9. Crystal Structure Prediction (CSP) of Flexible Molecules using Parallel Genetic Algorithms with a Standard Force Field - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of 6-Amino-1-methyl-5-nitrosouracil: qNMR vs. High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the purity of pharmaceutical intermediates is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of two prominent analytical techniques for the purity assessment of 6-Amino-1-methyl-5-nitrosouracil: quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC). This comparison is supported by detailed experimental protocols and illustrative experimental data to guide researchers in selecting the most appropriate method for their needs.
Introduction to Purity Assessment
This compound is a heterocyclic compound that serves as a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount, as impurities can lead to unwanted side reactions, lower yields, and the introduction of potentially harmful substances into the final drug product. Both qNMR and HPLC are powerful techniques for purity determination, each with its own set of advantages and limitations.
Quantitative NMR (qNMR) is a primary analytical method that provides a direct measurement of the analyte's purity without the need for a specific reference standard of the compound itself. The principle of qNMR is based on the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule. By comparing the integral of an analyte's signal to that of a certified internal standard with a known purity, the absolute purity of the analyte can be determined with high accuracy and precision.
High-Performance Liquid Chromatography (HPLC) is a widely used separative technique that can be employed for purity assessment. It separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase. For purity analysis, a detector (commonly UV-Vis) measures the response of each eluting component. The purity is often determined using an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.
Quantitative Data Comparison
The following table summarizes illustrative quantitative data for the purity assessment of a single batch of this compound using both qNMR and a validated HPLC method. This data is provided to demonstrate the type of results obtained from each technique.
Table 1: Illustrative Purity Assessment Data for this compound
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Purity (%) | 98.5 | 99.2 |
| Standard Deviation (±) | 0.15 | 0.08 |
| Relative Standard Deviation (%) | 0.15 | 0.08 |
| Limit of Detection (LOD) | ~0.1% | ~0.01% |
| Limit of Quantification (LOQ) | ~0.3% | ~0.03% |
| Analysis Time per Sample | ~15 minutes | ~25 minutes |
Note: This data is illustrative and intended for comparative purposes. Actual results may vary depending on the specific instrumentation, experimental conditions, and the nature of the impurities.
Experimental Protocols
Quantitative NMR (qNMR) Protocol
This protocol outlines the steps for determining the purity of this compound using qNMR with an internal standard.
a) Materials and Reagents:
-
This compound sample
-
Internal Standard (e.g., Maleic acid, certified reference material)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes (5 mm)
-
Analytical balance
b) Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean vial.
-
Accurately weigh approximately 5 mg of the internal standard (e.g., Maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent (DMSO-d₆).
-
Vortex the vial until the sample and internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
c) NMR Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer
-
Pulse Program: A standard single-pulse experiment (e.g., zg30)
-
Pulse Angle: 30°
-
Relaxation Delay (d1): 5 times the longest T₁ of the signals of interest (e.g., 30 s)
-
Number of Scans: 16 or as needed to achieve a good signal-to-noise ratio
-
Acquisition Time: ≥ 3 seconds
-
Temperature: 298 K
d) Data Analysis:
-
Process the acquired FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform Fourier transformation, phasing, and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the N-methyl singlet) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a reverse-phase HPLC method for the purity assessment of this compound.[1]
a) Materials and Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
HPLC vials
b) Chromatographic Conditions:
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column)
-
Mobile Phase: A mixture of Acetonitrile and Water with a small amount of acid (e.g., 0.1% phosphoric acid) in an isocratic or gradient elution. A typical starting point could be Acetonitrile:Water (20:80 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 280 nm (or determined by UV scan)
-
Injection Volume: 10 µL
c) Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a suitable solvent at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
d) Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity using the area percent method:
Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100
Visualizations
The following diagrams illustrate the experimental workflow for each technique.
Caption: Workflow for qNMR Purity Assessment.
Caption: Workflow for HPLC Purity Assessment.
Comparison of Methodologies
Table 2: Comparison of qNMR and HPLC for Purity Assessment
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Primary method based on the direct proportionality of signal intensity to the number of nuclei. | Separative method based on differential partitioning between mobile and stationary phases. |
| Reference Standard | Requires a certified internal standard of a different compound. | For accurate quantification of impurities, certified reference standards of each impurity are needed. The area percent method assumes equal detector response for all components. |
| Accuracy | High, provides an absolute purity value. | Can be high, but the area percent method's accuracy depends on the response factors of impurities. |
| Precision | Typically excellent, with low relative standard deviation. | Very good, with low relative standard deviation. |
| Specificity | High, as signals are specific to the molecular structure. | High, based on retention time, but co-elution can be an issue. |
| Method Development | Generally faster, as it does not require extensive optimization of separation conditions. | Can be more time-consuming, requiring optimization of column, mobile phase, and other parameters. |
| Impurity Information | Provides structural information about impurities if their signals can be identified. | Provides information on the number and relative amount of impurities but no direct structural information. |
| Destructive/Non-destructive | Non-destructive, the sample can be recovered. | Destructive, the sample is consumed during analysis. |
Conclusion
Both qNMR and HPLC are valuable techniques for the purity assessment of this compound.
-
qNMR is an excellent choice when an absolute and highly accurate purity value is required without the need for specific impurity reference standards. Its non-destructive nature is also advantageous for precious samples.
-
HPLC is a robust and sensitive method that is particularly useful for identifying and quantifying trace impurities, providing a detailed impurity profile. However, for the most accurate purity determination by HPLC, reference standards for the impurities of interest are necessary.
The choice between qNMR and HPLC will depend on the specific requirements of the analysis, including the desired level of accuracy, the availability of reference standards, and the need for information about the impurity profile. In many cases, these techniques can be used orthogonally to provide a comprehensive understanding of the purity of this compound.
References
A Comparative Guide to Purine Synthesis: 6-Amino-1-methyl-5-nitrosouracil as a Synthetic Precursor versus Biological De Novo Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the chemical synthesis of purine derivatives using 6-Amino-1-methyl-5-nitrosouracil and the natural de novo biosynthesis of purine nucleotides. We will explore the efficacy, methodologies, and underlying principles of both pathways, offering a comprehensive resource for researchers in medicinal chemistry and molecular biology.
Introduction
Purines are fundamental biomolecules essential for the formation of DNA and RNA, cellular energy transfer (ATP, GTP), and signaling pathways. Nature has evolved an intricate and highly regulated de novo synthesis pathway to produce purine nucleotides from simple precursors. In contrast, synthetic chemistry offers alternative routes to create specific purine derivatives, often for therapeutic applications. This guide focuses on the Traube purine synthesis, a classical method for creating the purine ring system, using this compound as a key intermediate for producing xanthine derivatives like theophylline. We will compare this synthetic approach with the biological de novo pathway that generates the parent purine nucleotide, inosine monophosphate (IMP), and its derivatives, adenosine monophosphate (AMP) and guanosine monophosphate (GMP).
Comparison of Purine Synthesis Pathways
The efficacy of purine synthesis can be viewed from two different perspectives: the yield and efficiency of a chemical reaction versus the metabolic flux and regulation of a biological pathway.
| Parameter | Chemical Synthesis from this compound | De Novo Purine Biosynthesis |
| Starting Materials | 6-Amino-1-methyluracil, Nitrous Acid, Reducing Agents, Formic Acid/Derivatives | Ribose-5-phosphate, Amino Acids (Glycine, Aspartate, Glutamine), CO2, Formate |
| Key Intermediate | This compound | Inosine Monophosphate (IMP) |
| End Products | Specific purine derivatives (e.g., Theophylline, 1-methylxanthine) | Adenosine Monophosphate (AMP), Guanosine Monophosphate (GMP) |
| Efficiency Metric | Reaction Yield (%) | Metabolic Flux Rate (e.g., nmol/mg protein/hr) |
| Energy Requirement | Reaction conditions (heat, pressure) | High ATP cost (at least 6 ATP per IMP)[1] |
| Regulation | Stoichiometric control of reactants and catalysts | Complex allosteric feedback inhibition by purine nucleotides[2][3] |
| Complexity | 3-4 discrete chemical steps | 10 enzymatic steps to produce IMP[4] |
Chemical Synthesis Pathway: The Traube Method
The Traube synthesis is a versatile method for creating purine rings from pyrimidine precursors. A common route to synthesize xanthine derivatives, such as theophylline, involves the nitrosation of a 6-aminouracil derivative, followed by reduction and cyclization.
The overall reaction scheme for the synthesis of theophylline (1,3-dimethylxanthine), a close analog of what would be produced from this compound, is as follows:
-
Nitrosation: 6-Amino-1,3-dimethyluracil is treated with a nitrosating agent (e.g., sodium nitrite in acetic acid) to form 6-amino-1,3-dimethyl-5-nitrosouracil.
-
Reduction: The nitroso group is reduced to an amino group, forming 5,6-diamino-1,3-dimethyluracil. This is often achieved using a reducing agent like sodium dithionite.
-
Cyclization: The resulting diamine is then cyclized with a one-carbon source, such as formic acid or triethyl orthoformate, to form the imidazole ring, yielding theophylline.
Experimental Protocol: Synthesis of Theophylline from 6-Amino-1,3-dimethyl-5-nitrosouracil
This protocol is adapted from established laboratory-scale synthesis methods for theophylline.
Materials:
-
6-Amino-1,3-dimethyl-5-nitrosouracil
-
25% Ammonia solution (NH4OH)
-
Sodium dithionite (Na2S2O4)
-
Triethyl orthoformate
-
Activated charcoal
-
Deionized water
-
Ether
Procedure:
-
Reduction of the Nitroso Group:
-
Dissolve 6-amino-1,3-dimethyl-5-nitrosouracil in 25% ammonia solution.
-
Heat the solution to 70°C.
-
Slowly add sodium dithionite to the solution over 30 minutes. The color of the solution will change from dark green to light green.
-
Evaporate the reaction mixture at 70°C and then place it under a vacuum desiccator to crystallize the product, 5,6-diamino-1,3-dimethyluracil.
-
-
Cyclization to Theophylline:
-
Reflux the obtained 5,6-diamino-1,3-dimethyluracil with triethyl orthoformate in an oil bath for 48 hours.
-
A precipitate will form. Filter the precipitate and wash it with ether.
-
Dissolve the precipitate in boiling water and add activated charcoal to decolorize the solution.
-
Filter the hot solution and place it in a refrigerator to allow for the crystallization of theophylline.
-
Biological Pathway: De Novo Purine Synthesis
The de novo purine synthesis pathway is a highly conserved, ten-step enzymatic process that constructs the purine ring on a ribose-5-phosphate scaffold. The pathway culminates in the synthesis of inosine monophosphate (IMP), which is the precursor to both AMP and GMP.
Quantitative Analysis of De Novo Purine Synthesis Flux
The efficacy of the de novo pathway is not measured by a simple yield but by its metabolic flux—the rate at which metabolites are processed through the pathway. This is a dynamic measure that reflects the cell's demand for purines. Studies have shown that under conditions of purine depletion, the flux through the de novo pathway increases significantly. For instance, in HeLa cells cultured in a purine-depleted medium, the rate of IMP biosynthesis was found to increase by approximately 50%.[5]
| Purine Nucleotide | Increase in Biosynthesis Rate (Purine-Depleted vs. Purine-Rich Conditions) |
| IMP | ~50% |
| AMP | ~70% |
| GMP | ~20% |
Data from a study on HeLa cells.[5]
Experimental Protocol: Measuring De Novo Purine Synthesis Flux
A common method to measure the flux of the de novo purine synthesis pathway is through stable isotope labeling followed by mass spectrometry.
Materials:
-
Cultured cells (e.g., HeLa cells)
-
Purine-depleted and purine-rich culture media
-
Stable isotope-labeled precursor (e.g., [¹⁵N]glycine)
-
Extraction solvent (e.g., 80% methanol)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture: Culture cells in both purine-depleted and purine-rich media to induce different metabolic states.
-
Isotope Labeling: Pulse the cells with a medium containing a stable isotope-labeled precursor, such as [¹⁵N]glycine, which is incorporated into the purine ring during de novo synthesis.
-
Metabolite Extraction: At various time points, quench the metabolism and extract the intracellular metabolites using a cold solvent.
-
LC-MS Analysis: Analyze the cell extracts using LC-MS to separate and quantify the labeled and unlabeled purine nucleotides (IMP, AMP, GMP).
-
Data Analysis: Calculate the rate of incorporation of the stable isotope into the purine nucleotides over time to determine the metabolic flux.
Conclusion
The chemical synthesis of purine derivatives using precursors like this compound and the biological de novo purine synthesis pathway represent two distinct approaches to obtaining purine structures. The Traube synthesis provides a robust and high-yielding method for producing specific, often modified, purines for applications such as drug development. Its efficacy is measured in terms of chemical yield and purity.
In contrast, the de novo biosynthesis of purines is a highly regulated and energy-intensive cellular process essential for life. Its efficacy is a dynamic measure of metabolic flux, which is finely tuned to the cell's physiological needs through complex feedback mechanisms. While not a "high-yielding" process in the chemical sense, it is exquisitely efficient in its biological context, ensuring a balanced supply of essential purine nucleotides for growth and proliferation.
Understanding both the synthetic and biological pathways is crucial for researchers. Synthetic methods provide the tools to create novel purine-based drugs, while a deep knowledge of the de novo pathway can reveal new targets for therapeutic intervention in diseases characterized by aberrant cell growth, such as cancer.
References
- 1. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 6-Amino-1-methyl-5-nitrosouracil and its Dimethylated Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 6-Amino-1-methyl-5-nitrosouracil and its dimethylated analog, 6-Amino-1,3-dimethyl-5-nitrosouracil. While direct comparative studies are limited, this document synthesizes available data on their potential antimicrobial and anticancer properties, details relevant experimental protocols for their evaluation, and explores potential mechanisms of action.
Introduction
This compound and 6-Amino-1,3-dimethyl-5-nitrosouracil are pyrimidine derivatives that have garnered interest for their potential therapeutic applications. The structural difference lies in the methylation at the N3 position of the uracil ring in the dimethylated analog. This seemingly minor structural modification can significantly influence their physicochemical properties and, consequently, their biological activities.
Biological Activities: A Side-by-Side Comparison
This compound
This compound has been noted for its potential antimicrobial activity and its ability to form complexes with platinum (II)[1][2]. The complexation with platinum suggests a potential application in the development of novel anticancer agents, similar to other platinum-based drugs. However, specific quantitative data such as Minimum Inhibitory Concentrations (MIC) against various microbial strains or IC50 values against cancer cell lines are not extensively reported in the available literature.
6-Amino-1,3-dimethyl-5-nitrosouracil
Preliminary research has suggested that 6-Amino-1,3-dimethyl-5-nitrosouracil may possess both antimicrobial and anticancer properties [3]. Its mechanism of action is thought to involve interactions with nucleic acids and proteins[4]. The nitroso group is a key functional group that can engage in various chemical reactions, potentially leading to cytotoxic effects in cancer cells and inhibition of microbial growth[5]. Toxicity data from animal studies indicates an LD50 of 2 g/kg in mice via the intraperitoneal route, with observed effects including convulsions and respiratory changes[6].
Quantitative Data Summary
A direct quantitative comparison of the biological activities of this compound and its dimethylated analog is hampered by the lack of side-by-side studies. To facilitate future comparative research, the following table outlines the type of quantitative data that should be generated.
| Biological Activity | Parameter | This compound | 6-Amino-1,3-dimethyl-5-nitrosouracil |
| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) | Data not available | Data not available |
| Minimum Bactericidal Concentration (MBC) | Data not available | Data not available | |
| Anticancer Activity | Half-maximal Inhibitory Concentration (IC50) | Data not available | Data not available |
| Toxicity | Median Lethal Dose (LD50) | Data not available | 2 g/kg (mouse, intraperitoneal)[6] |
Experimental Protocols
To enable researchers to conduct comparative studies, detailed methodologies for key biological assays are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Objective: To determine the lowest concentration of the test compound that inhibits visible growth of the test microorganism.
Materials:
-
Test compounds (this compound and 6-Amino-1,3-dimethyl-5-nitrosouracil)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates
-
Inoculum suspension standardized to 0.5 McFarland turbidity
-
Positive control (growth control, no compound)
-
Negative control (sterility control, no inoculum)
-
Reference antibiotic
Procedure:
-
Preparation of Compound Dilutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in the broth medium directly in the 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions, as well as to the positive control wells.
-
Incubation: Incubate the microtiter plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Test compounds
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent only) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Potential Signaling Pathways
The precise signaling pathways affected by this compound and its dimethylated analog have not been fully elucidated. However, based on the activities of other uracil derivatives and nitroso compounds, several pathways can be hypothesized to be involved.
The biological activity of 6-Amino-1,3-dimethyl-5-nitrosouracil is thought to be primarily due to its interaction with nucleic acids and proteins[7]. The nitroso group can form covalent bonds with nucleophilic sites in these biomolecules, leading to altered function[7]. This interaction with DNA could trigger DNA damage response pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Furthermore, uracil derivatives have been shown to modulate various signaling pathways involved in cell proliferation, survival, and inflammation. These may include pathways such as:
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Often involved in cell proliferation and differentiation.
-
PI3K/Akt/mTOR Pathway: A crucial pathway for cell growth, survival, and metabolism.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A key regulator of inflammatory responses and cell survival.
Further research is required to determine the specific molecular targets and signaling cascades modulated by this compound and its dimethylated analog.
References
- 1. benchchem.com [benchchem.com]
- 2. 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4 | Benchchem [benchchem.com]
- 3. researchhub.com [researchhub.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Amino-1,3-dimethyl-5-nitrosouracil | 58537-55-6 | Benchchem [benchchem.com]
A Head-to-Head Comparison of Nitrosating Agents for the Synthesis of 5-Nitrosouracil Derivatives
For researchers and professionals in drug development and organic synthesis, the introduction of a nitroso group into a uracil scaffold is a critical step in the synthesis of various biologically active compounds, including precursors to xanthines and other heterocyclic systems. The choice of a nitrosating agent can significantly impact reaction efficiency, yield, and substrate scope. This guide provides a head-to-head comparison of common nitrosating agents for the synthesis of 5-nitrosouracil derivatives, with a focus on the nitrosation of 6-aminouracil.
Data Presentation: Comparison of Nitrosating Agents
The following table summarizes the key characteristics and performance of different nitrosating agents for the C-nitrosation of activated positions in uracil and its derivatives, primarily focusing on the conversion of 6-aminouracil to 6-amino-5-nitrosouracil.
| Nitrosating Agent | Typical Reaction Conditions | Reported Yield | Advantages | Disadvantages |
| Sodium Nitrite (NaNO₂) with Acid | Aqueous solution of NaNO₂ added to a suspension of 6-aminouracil in water with an acid (e.g., glacial acetic acid) at room temperature or below. | Near-quantitative for the nitrosation step; 68-81% overall yield for the two-step synthesis of 5,6-diaminouracil hydrochloride.[1] | Readily available and inexpensive reagents; well-established and reliable procedure; high yield for the nitrosation step.[1] | Requires acidic conditions which may not be suitable for all substrates; can produce nitrous acid, which is unstable. |
| Isoamyl Nitrite | Neutral conditions, often in an organic solvent like DMSO or DMF, sometimes with ultrasound irradiation.[2] | 73-95% for C-nitrosation of 6-acylmethylphenanthridines.[2] (Yield for 6-aminouracil not specified). | Milder, neutral reaction conditions; suitable for substrates sensitive to strong acids; shorter reaction times and higher yields reported for some substrates.[2] | More expensive than sodium nitrite; specific yield for 6-aminouracil nitrosation is not well-documented in readily available literature. |
| Nitrosyl Chloride (NOCl) | Typically used in an organic solvent. | 50% for nitrosation of a diketone.[3] (Yield for 6-aminouracil not specified). | Powerful nitrosating agent. | It is a toxic and corrosive gas; may require special handling procedures.[4] |
| Dinitrogen Trioxide (N₂O₃) | Can be generated in situ or used as a solution. | Not specified for 6-aminouracil. | Potent nitrosating agent with high reactivity and good atom economy.[5][6] | Unstable and requires careful preparation and handling. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are the protocols for key experiments.
Protocol 1: Nitrosation of 6-Aminouracil using Sodium Nitrite and Glacial Acetic Acid
This robust procedure is adapted from Organic Syntheses, a reliable source for synthetic preparations.[1]
Materials:
-
6-aminouracil
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂)
-
Water
-
Ice
Procedure:
-
In a suitable flask equipped with a mechanical stirrer, suspend the 6-aminouracil in water.
-
While stirring vigorously, add 75 ml of glacial acetic acid.[1]
-
Cautiously add a solution of sodium nitrite (0.94 mole) dissolved in 70 ml of water. The addition should be done carefully to control any frothing.[1]
-
The rose-red 6-amino-5-nitrosouracil will precipitate almost immediately.[1]
-
After a few minutes, the precipitate can be collected by filtration.
-
Wash the product with a small amount of ice water.[1]
-
The moist product can be used directly in subsequent steps, such as reduction to 5,6-diaminouracil.
Protocol 2: General Considerations for C-Nitrosation using Isoamyl Nitrite
While a specific protocol for 6-aminouracil is not detailed in the reviewed literature, a general procedure for the selective C-nitrosation of related aminopyrimidine derivatives under neutral conditions has been reported.[2]
General Procedure Outline:
-
Dissolve the aminopyrimidine substrate in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).
-
Add isoamyl nitrite to the solution.
-
The reaction can be carried out at room temperature or with gentle heating. In some cases, ultrasound irradiation has been shown to improve yields and reduce reaction times.[2]
-
Monitor the reaction progress by a suitable technique (e.g., TLC).
-
Upon completion, the product can be isolated by standard workup procedures, such as precipitation by adding a non-solvent or extraction.
Mandatory Visualizations
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the synthesis of 6-amino-5-nitrosouracil.
Caption: Chemical transformation pathway for the synthesis of 6-amino-5-nitrosouracil.
References
A Comparative Benchmarking Guide to the Synthesis of Fused Pyrimidines from Aminouracils
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic methodologies for fused pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. By leveraging various aminouracil precursors, researchers have developed numerous strategies to construct these valuable scaffolds. This document offers an objective analysis of these methods, supported by experimental data, to aid in the selection of the most suitable synthetic routes for specific research and development needs.
Data Presentation: A Quantitative Comparison of Synthetic Routes
The following tables summarize quantitative data for the synthesis of various fused pyrimidine systems from different aminouracils, highlighting the impact of reaction conditions on yields and reaction times.
Table 1: Synthesis of Pyrido[2,3-d]pyrimidines
| Starting Aminouracil | Reagents | Conditions | Reaction Time | Yield (%) | Reference |
| 6-Aminouracil | Aromatic Aldehydes, Malononitrile | Nano-MgO, Water, 80 °C | Not Specified | High | [1] |
| 6-Amino-2-thiouracil | Aromatic Aldehydes, Malononitrile | Nano-MgO, Water, 80 °C | Not Specified | High | [1] |
| 6-Amino-1,3-dimethyluracil | Aromatic Aldehydes, Malononitrile | Nano-MgO, Water, 80 °C | Not Specified | High | [1] |
| 6-Aminouracil | α,β-Unsaturated Compounds | Cyclization followed by chlorination with POCl₃ | 4-6 h (cyclization), 8-12 h (chlorination) | Not Specified | [2] |
Table 2: Synthesis of Pyrimido[4,5-d]pyrimidines
| Starting Aminouracil | Reagents | Conditions | Reaction Time | Yield (%) | Reference |
| 6-Aminouracils | Isothiocyanates, Aromatic Aldehydes | Zn(BDC)-MOF, Solvent-free, Ultrasound | 5-10 min | 85-98 | [3] |
| 6-Aminouracils | Isothiocyanates, Aromatic Aldehydes | Fe₃O₄@SiO₂@Propyl-ANDSA, Water, Reflux | Not Specified | High | [3] |
| 6-chloro-3-methyluracil | Amidines, Benzaldehydes | Transition metal-free | Not Specified | Good to Excellent | [4] |
| N-uracil amidines | Methylarenes | TBHP-mediated, metal-free | 15 h | 63-90 | [5] |
Table 3: Synthesis of Thieno[2,3-d]pyrimidines
| Starting Aminouracil | Reagents | Conditions | Reaction Time | Yield (%) | Reference |
| 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile | DMF-DMA | Microwave irradiation | 20 min | 95 | [6] |
| Methyl 2-aminothiophene-3-carboxylate | Urea | 190 °C | 3 h | Not Specified | [7] |
Table 4: Synthesis of Pyrazolo[3,4-d]pyrimidines
| Starting Aminouracil | Reagents | Conditions | Reaction Time | Yield (%) | Reference |
| 6-Hydrazinyl-1-methyluracil | Ninhydrin | Reflux | Not Specified | Good | [7] |
| 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Alkylating agents | Not Specified | Not Specified | Good | [8] |
| 5-aminopyrazoles | N,N-substituted amides, PBr₃, Hexamethyldisilazane | One-pot | Not Specified | Suitable | [9] |
Experimental Protocols: Detailed Methodologies
This section provides detailed experimental protocols for the synthesis of representative fused pyrimidine derivatives.
Protocol 1: Synthesis of 6-Chloropyrido[2,3-d]pyrimidine Derivatives[2]
Step 1: Synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-one Intermediate
-
In a round-bottom flask, suspend the 6-aminouracil derivative (1.0 eq) in an appropriate solvent such as ethanol or acetic acid.
-
Add the α,β-unsaturated compound (1.0-1.2 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum to afford the pyrido[2,3-d]pyrimidin-7(8H)-one intermediate.
Step 2: Chlorination of the Pyrido[2,3-d]pyrimidin-7(8H)-one Intermediate
-
Suspend the pyrido[2,3-d]pyrimidin-7(8H)-one intermediate (1.0 eq) in toluene.
-
Add a catalytic amount of DMF.
-
Slowly add phosphorus oxychloride (3.0-5.0 eq) to the mixture at 0 °C.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 8-12 hours, monitoring by TLC.
-
After completion, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 6-chloropyrido[2,3-d]pyrimidine derivative.
Protocol 2: Multicomponent Synthesis of Pyrido[2,3-d]pyrimidines using a Nano-catalyst[1]
-
To a mixture of 6-aminouracil (or its derivative) (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in water (5 mL), add a catalytic amount of nano-MgO.
-
Stir the reaction mixture at 80 °C for the appropriate time as monitored by TLC.
-
After completion of the reaction, cool the mixture to room temperature.
-
Collect the solid product by filtration, wash with water, and recrystallize from ethanol to afford the pure pyrido[2,3-d]pyrimidine derivative.
Protocol 3: Microwave-Assisted Synthesis of Thieno[2,3-d]pyrimidines[6]
-
In a microwave-safe vessel, combine 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile (1 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.5 mmol).
-
Irradiate the mixture in a microwave reactor at 200 W for 20 minutes.
-
After cooling, the product can be isolated by filtration and purified by recrystallization.
Signaling Pathways and Experimental Workflows
Fused pyrimidines are known to interact with various biological targets, including protein kinases. A prominent example is their inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.
EGFR Signaling Pathway and Inhibition by Fused Pyrimidines
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers a cascade of downstream signaling events that regulate cell proliferation, survival, and differentiation. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell growth. Fused pyrimidines can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking downstream signaling.
Caption: EGFR signaling pathway and its inhibition by fused pyrimidines.
General Experimental Workflow for Fused Pyrimidine Synthesis
The synthesis of fused pyrimidines from aminouracils typically follows a general workflow, which can be adapted based on the specific desired product and chosen methodology.
Caption: General workflow for the synthesis of fused pyrimidines.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. ijacskros.com [ijacskros.com]
- 8. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating Stability: A Comparative Analysis of Substituted Nitrosouracils
For researchers, scientists, and drug development professionals, understanding the stability of substituted nitrosouracils is paramount for the design and development of effective chemotherapeutic agents. This guide provides a comprehensive comparative analysis of the stability of these compounds, supported by experimental data and detailed methodologies, to aid in the selection and optimization of drug candidates.
Nitrosouracils belong to the broader class of nitrosoureas, which are alkylating agents known for their significant antitumor activity.[1] Their therapeutic efficacy is intrinsically linked to their chemical stability, as they must remain intact long enough to reach their target while decomposing at an appropriate rate to release the cytotoxic alkylating and carbamoylating species. The nature and position of substituents on the uracil ring play a crucial role in modulating this stability, thereby influencing the compound's pharmacokinetic and pharmacodynamic profile.
The Chemical Balancing Act: Decomposition of Nitrosoureas
The cytotoxic action of nitrosoureas stems from their decomposition under physiological conditions.[1] This process generates a chloroethyl carbonium ion and an organic isocyanate.[1] The former alkylates DNA, leading to interstrand cross-linking and subsequent cell death, while the latter can carbamoylate proteins, including DNA repair enzymes, further enhancing cytotoxicity.[1]
The stability of these compounds is highly dependent on pH. For instance, N-methyl-N-nitrosourea (MNU) exhibits a dramatic decrease in stability as the pH increases. At 20°C, its half-life is 125 hours at pH 4.0, which shortens to 24 hours at pH 6.0, 1.2 hours at pH 7.0, and a mere 0.1 hours at pH 8.0.[2] This pH-dependent degradation is a critical factor in their biological activity.
Impact of Substitution on Stability: A Quantitative Look
While specific comparative data on a homologous series of substituted nitrosouracils is limited in publicly available literature, valuable insights can be drawn from studies on structurally related nitrosoureas. A study on 3-substituted-phenyl-1-methyl-1-nitrosoureas demonstrated a clear relationship between the electronic properties of the substituent and the decomposition rate.
The following table summarizes the apparent first-order rate constants for the decomposition of various 3-substituted-phenyl-1-methyl-1-nitrosoureas in a phosphate buffer at pH 7.8 and 20°C.
| Substituent (X) | First-Order Rate Constant (k x 10^-2 min^-1) |
| 4-OCH3 | 3.39 |
| 4-CH3 | 3.65 |
| H | 4.30 |
| 4-Cl | 5.37 |
| 3-Cl | 6.07 |
| 4-COCH3 | 6.30 |
| 4-CN | 8.03 |
| 3-NO2 | 8.53 |
| 4-NO2 | 10.1 |
Data adapted from Fujita et al., Agr. Biol. Chem., 35, 1192 (1969).[3]
These findings indicate that electron-withdrawing substituents on the phenyl ring accelerate the decomposition of the nitrosourea moiety. This is attributed to the increased susceptibility of the molecule to hydroxide ion attack, a key step in the decomposition pathway.[3] It is reasonable to extrapolate that similar electronic effects of substituents on the uracil ring would likewise influence the stability of nitrosouracils.
Degradation Pathways and Experimental Workflows
The decomposition of nitrosoureas can proceed through several pathways, primarily initiated by the abstraction of the proton at the N3 position. The subsequent rearrangement leads to the formation of the key reactive intermediates.
Below are diagrams illustrating a generalized degradation pathway for nitrosoureas and a typical experimental workflow for assessing their stability.
Caption: Generalized decomposition pathway of a nitrosourea compound.
Caption: Workflow for determining the stability of nitrosouracils.
Experimental Protocols
A robust and validated analytical method is crucial for accurately determining the stability of substituted nitrosouracils. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.
Protocol: Determination of Nitrosouracil Stability by HPLC
1. Materials and Reagents:
-
Substituted nitrosouracil derivative
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Dioxane or other suitable organic solvent for initial dissolution
-
Quenching solution (e.g., 0.1 M citric acid)
-
HPLC grade acetonitrile and water
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
2. Preparation of Solutions:
-
Stock Solution: Accurately weigh and dissolve the nitrosouracil derivative in a minimal amount of dioxane to create a concentrated stock solution.
-
Reaction Mixture: Add a small volume of the stock solution to a pre-warmed (37°C) phosphate buffer (pH 7.4) to achieve the desired final concentration (e.g., 10⁻⁴ M). The final concentration of the organic solvent should be kept to a minimum (e.g., <1%).
3. Stability Assay:
-
Maintain the reaction mixture in a constant temperature water bath (37°C) with continuous stirring.
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the decomposition by adding the aliquot to a larger volume of the cold quenching solution (e.g., 900 µL of 0.1 M citric acid). This rapidly lowers the pH, significantly slowing down the degradation.[3]
4. HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile.
-
Detection: Monitor the elution of the intact nitrosouracil using a UV detector at a wavelength where the compound has maximum absorbance.
-
Quantification: Create a standard curve by injecting known concentrations of the nitrosouracil derivative. Use the peak area from the chromatograms of the stability samples to determine the concentration of the remaining intact compound at each time point.
5. Data Analysis:
-
Plot the natural logarithm of the concentration of the intact nitrosouracil versus time.
-
If the decomposition follows first-order kinetics, the plot will be linear.
-
The slope of the line is equal to the negative of the first-order rate constant (-k).
-
The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.
Conclusion
The stability of substituted nitrosouracils is a critical determinant of their therapeutic potential. By understanding the influence of substituent effects and employing rigorous experimental protocols, researchers can rationally design and select novel nitrosouracil derivatives with optimized stability profiles for improved anticancer efficacy. The methodologies and comparative data presented in this guide serve as a valuable resource for advancing the development of this important class of chemotherapeutic agents.
References
Safety Operating Guide
Proper Disposal of 6-Amino-1-methyl-5-nitrosouracil: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling 6-Amino-1-methyl-5-nitrosouracil, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this chemical.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[1][2][3] Adherence to strict safety protocols is mandatory to prevent exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): When handling this compound, personnel must wear appropriate protective gear, including:
-
Gloves: To prevent skin contact.[4]
-
Eyeshields or Safety Glasses: To protect against eye irritation.[2][4]
-
Dust Mask (N95 or equivalent): To avoid inhalation of the powder.[5]
-
Protective Clothing: To prevent skin exposure.[4]
Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]
Spill and Exposure Procedures
In the event of a spill or exposure, immediate action is crucial:
-
Spills: Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[4]
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water.[1][2]
-
Eye Contact: Rinse eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1][2]
In all cases of exposure, seek medical attention.
Disposal Procedures
The primary and recommended method for the disposal of this compound is to treat it as hazardous waste. This ensures compliance with federal, state, and local regulations.
Step 1: Waste Identification and Collection
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the chemical name: "this compound".
-
Container: Use a compatible, leak-proof container for waste collection. The original container, if in good condition, can be used.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. It is incompatible with strong oxidizing agents.[4]
Step 2: Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the disposal contractor with the Safety Data Sheet (SDS) for this compound.
Contaminated Materials: Any materials, such as PPE or labware, that are grossly contaminated with this compound should be collected and disposed of as hazardous waste along with the chemical itself.[1]
Experimental Protocol: Chemical Degradation (for advanced users)
For laboratories with the appropriate expertise and equipment, chemical degradation can be an alternative to direct disposal. The following is a general procedure for the degradation of nitrosourea compounds, which may be applicable to this compound. This procedure should only be carried out by trained personnel in a controlled laboratory setting.
Principle: Treatment with aluminum:nickel alloy powder in an increasingly basic solution can lead to the destruction of the N-nitroso group.
Materials:
-
This compound waste
-
Aluminum:nickel alloy powder
-
Sodium hydroxide (NaOH) solution
-
Water
-
Appropriate reaction vessel and stirring apparatus
-
pH meter or pH indicator strips
Procedure:
-
In a chemical fume hood, dissolve the this compound waste in water in a suitable reaction vessel.
-
Slowly add aluminum:nickel alloy powder to the solution while stirring.
-
Gradually add a sodium hydroxide solution to the mixture to slowly increase the basicity. Monitor the pH of the solution.
-
Continue stirring the reaction mixture. The reaction progress can be monitored by analytical methods such as chromatography to confirm the disappearance of the starting material.
-
Once the reaction is complete, neutralize the resulting solution with a suitable acid (e.g., hydrochloric acid) to a pH between 6.0 and 8.0.
-
The neutralized solution may be suitable for drain disposal, but it is imperative to check with local regulations and your institution's EHS department before proceeding.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 6972-78-7 | [5] |
| Molecular Formula | C5H6N4O3 | [5] |
| Molecular Weight | 170.13 g/mol | [5] |
| Appearance | Violet powder | [4] |
| Melting Point | >300 °C | [5] |
| Hazards | Skin Irritant (H315), Eye Irritant (H319), Respiratory Irritant (H335) | [1][3] |
| Incompatibilities | Strong oxidizing agents | [4] |
Disposal Decision Workflow
Caption: Disposal decision workflow for this compound.
References
- 1. Decontamination and disposal of nitrosoureas and related N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 3. epa.gov [epa.gov]
- 4. canbipharm.com [canbipharm.com]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Operational Guidance for 6-Amino-1-methyl-5-nitrosouracil
For Immediate Reference by Laboratory Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of 6-Amino-1-methyl-5-nitrosouracil (CAS No. 6972-78-7). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure risk.
| Hazard Classification | GHS Pictogram | Required Personal Protective Equipment |
| Skin Irritation (Category 2)[2][3] | Gloves: Appropriate protective gloves to prevent skin exposure.[1][5] Clothing: Wear appropriate protective work clothing.[1][5] | |
| Serious Eye Irritation (Category 2)[2][3] | Eye Protection: Chemical safety glasses or eyeshields.[1][6] | |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System[2][3] | Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. A dust mask (type N95) is recommended.[5][6] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following operational steps is crucial for the safe handling of this compound.
1. Engineering Controls and Preparation:
-
Work in a well-ventilated area. Use a process enclosure or local exhaust ventilation to control airborne levels.[1]
-
Ensure a safety shower and eye bath are readily accessible.[1][2]
-
Before starting, ensure all required PPE is correctly worn.[2]
2. Handling the Compound:
-
Avoid contact with skin and eyes.[5]
-
Store the compound in a cool, dry place in a tightly closed container.[5]
3. In Case of Exposure:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2][5]
-
Skin: Instantly wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[1][2][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][5]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek medical attention.[1][2][5]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Treatment: This material must be handed over to a specialized hazardous waste disposer.[2] It should not be disposed of with municipal waste.[2]
-
Regulatory Compliance: Consult state, local, or national regulations for proper disposal methods.[2]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[2]
-
Environmental Precautions: Do not let the product enter drains, surface water, or ground water systems.[1][2]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. canbipharm.com [canbipharm.com]
- 2. georganics.sk [georganics.sk]
- 3. 6-Amino-1-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione | C5H6N4O3 | CID 81448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. This compound 97 6972-78-7 [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
